Product packaging for 3'OMe-m7GpppAmpG(Cat. No.:CAS No. 113190-92-4)

3'OMe-m7GpppAmpG

Cat. No.: B1662598
CAS No.: 113190-92-4
M. Wt: 251.22 g/mol
InChI Key: ABIFUJNCKIMWRZ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Excitatory Amino Acid Antagonists

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18NO5P B1662598 3'OMe-m7GpppAmpG CAS No. 113190-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S)-4-(3-phosphonopropyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO5P/c11-9(12)8-6-7(3-4-10-8)2-1-5-16(13,14)15/h7-8,10H,1-6H2,(H,11,12)(H2,13,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIFUJNCKIMWRZ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439674
Record name (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113190-92-4
Record name (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Selfotel: A Technical Guide to its Discovery, Synthesis, and Biological Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that was initially developed as a promising neuroprotective agent for acute ischemic stroke.[1][2] Its mechanism of action is centered on the inhibition of glutamate-induced excitotoxicity, a key pathological process in neuronal cell death following ischemic events.[3][4] This technical guide provides a comprehensive overview of the discovery of Selfotel, its synthesis pathways, and the intricate signaling cascades it modulates. The document will delve into the quantitative pharmacological data, detailed experimental protocols from key studies, and the ultimate clinical outcomes that led to the discontinuation of its development. This guide is intended to serve as a valuable resource for researchers in neuroscience and drug development, offering insights into the challenges of targeting the NMDA receptor and the broader field of neuroprotection.

Discovery and Rationale

The discovery of Selfotel was rooted in the "excitotoxicity hypothesis," which posits that excessive activation of glutamate receptors, particularly the NMDA receptor, leads to neuronal damage and death.[3][5] In conditions such as stroke, the brain experiences a massive release of glutamate, leading to an influx of calcium ions through NMDA receptor channels and triggering a cascade of neurotoxic events.[5][6]

Selfotel, chemically known as cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid, was designed as a competitive antagonist to block the glutamate binding site on the NMDA receptor, thereby preventing its activation.[4][7] Early preclinical studies in various animal models of global and focal ischemia demonstrated its neuroprotective effects, showing a reduction in infarct volume and improved neurological outcomes.[4] These promising initial findings propelled Selfotel into clinical development for the treatment of acute ischemic stroke.[8]

Synthesis Pathway

The chemical synthesis of Selfotel (CGS-19755) has been approached through various routes. One notable alternative synthesis avoids the use of hazardous reagents like cyanotrimethylsilane. This method, achieving an overall unoptimized yield of approximately 11%, involves a multi-step process starting from ethyl isonicotinate.[9]

The key steps in this synthesis are:

  • Free Radical Carbamoylation: The process begins with the free radical carbamoylation of ethyl isonicotinate using the Minisci reaction conditions (formamide, hydrogen peroxide, iron(II) sulfate).[9]

  • Ester Reduction: The resulting ester is then reduced using sodium borohydride.[9]

  • Alcoholysis: This is followed by the alcoholysis of the 2-carboxamide.[9]

  • Phosphonate Formation: The next step involves the formation of 4-(diethylphosphonomethyl)-2-pyridinecarboxylate.[9]

  • Hydrogenation: The pyridine nucleus is then hydrogenated.[9]

  • Acid Hydrolysis: The final step is acid hydrolysis to yield the final product, cis-4-phosphonomethyl-2-piperidinecarboxylic acid (Selfotel).[9]

This pathway offers a practical and scalable method for the synthesis of Selfotel, utilizing readily available and less toxic starting materials.[9]

Mechanism of Action and Signaling Pathway

Selfotel acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] The NMDA receptor is a heteromeric ion channel that plays a crucial role in synaptic plasticity and memory formation under normal physiological conditions.[6] However, during an ischemic event, excessive glutamate release leads to overactivation of NMDA receptors.

The following diagram illustrates the excitotoxicity signaling pathway and the point of intervention for Selfotel:

G cluster_0 Ischemic Event cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Terminal Ischemia Ischemia/ Reperfusion Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Glutamate Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Enzyme_Activation Enzyme Activation (Proteases, Lipases, Nucleases) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction (↑ ROS, ↓ ATP) Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis Enzyme_Activation->Apoptosis Necrosis Necrosis Enzyme_Activation->Necrosis Mitochondrial_Dysfunction->Apoptosis Mitochondrial_Dysfunction->Necrosis Neuronal Cell Death Neuronal Cell Death Apoptosis->Neuronal Cell Death Necrosis->Neuronal Cell Death Selfotel Selfotel Selfotel->NMDA_R Blocks Glutamate Binding

Excitotoxicity Signaling Pathway and Selfotel's Mechanism of Action.

Quantitative Pharmacological Data

The pharmacological profile of Selfotel has been characterized in various preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: Preclinical Efficacy in Animal Models of Stroke

Animal ModelDosing RegimenRoute of AdministrationOutcomeReference
Gerbils (Global Ischemia)10 and 30 mg/kg (4 doses, 2h intervals)Intraperitoneal (i.p.)Significant reduction in hippocampal damage[4]
Rats (Focal Ischemia)40 mg/kgIntravenous (i.v.)23% reduction in cortical edema[4]
Rats (Focal Ischemia)10 mg/kg bolus + 5 mg/kg/h infusionIntravenous (i.v.)Significant reduction in cortical infarct volume[4]

Table 2: Clinical Trial Data for Acute Ischemic Stroke

Study PhaseNumber of PatientsDosageKey FindingsReference
Phase IIa24 (treated)1.0, 1.5, 1.75, 2.0 mg/kg1.5 mg/kg determined to be a safe and tolerable single intravenous dose. Dose-dependent CNS adverse effects (agitation, confusion, hallucinations) observed at higher doses.[10]
Phase III (ASSIST Trials)5671.5 mg/kgTrials suspended due to an imbalance in mortality. No improvement in functional outcome. Trend toward increased mortality in the Selfotel group, particularly within the first 30 days and in patients with severe stroke.[8][11][12]

Key Experimental Protocols

[3H]-CGS 19755 Binding Assay

This protocol outlines the methodology used to characterize the binding of Selfotel to the NMDA receptor in rat brain membranes.

Objective: To determine the binding affinity (Kd) and density (Bmax) of [3H]-CGS 19755 to the NMDA receptor.

Materials:

  • Crude synaptic membranes from rat forebrain

  • [3H]-CGS 19755 (radioligand)

  • Unlabeled CGS 19755 (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.7)

  • Triton X-100

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Rat forebrains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the pellet is resuspended and washed multiple times. The final pellet containing the crude synaptic membranes is treated with Triton X-100 to remove endogenous glutamate.

  • Binding Incubation: Aliquots of the membrane preparation are incubated with varying concentrations of [3H]-CGS 19755 in Tris-HCl buffer. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled CGS 19755.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine the Kd and Bmax values.

The following workflow diagram illustrates this experimental process:

G Start Start Membrane_Prep Membrane Preparation (Rat Forebrain) Start->Membrane_Prep Incubation Incubation with [3H]-CGS 19755 Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (Scatchard Plot) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for [3H]-CGS 19755 Binding Assay.

Clinical Trials and Discontinuation

Despite the strong preclinical rationale and evidence, the clinical development of Selfotel for acute ischemic stroke was halted during Phase III trials. The two pivotal trials, known as the ASSIST (Acute Stroke Trials Involving Selfotel Treatment) trials, were suspended by the independent Data Safety Monitoring Board.[11]

The primary reasons for the discontinuation were:

  • Lack of Efficacy: Selfotel did not demonstrate any improvement in functional outcome at 90 days compared to placebo.[8][11]

  • Safety Concerns: There was a concerning trend of increased mortality in the Selfotel-treated group, especially within the first 30 days post-stroke and in patients with severe strokes.[8][11][12]

The failure of Selfotel, along with other NMDA receptor antagonists in clinical trials for stroke, has been attributed to several factors, including a narrow therapeutic window, the complex pathophysiology of stroke that extends beyond excitotoxicity, and the potential for neurotoxic effects from blocking a receptor crucial for normal neuronal function.[13]

Conclusion

Selfotel represents a significant chapter in the pursuit of neuroprotective therapies for stroke. Its story underscores the challenges of translating promising preclinical findings into clinically effective treatments. While the drug itself did not succeed, the research surrounding its discovery, synthesis, and mechanism of action has provided invaluable knowledge to the field of neuroscience and drug development. The detailed understanding of its failure continues to inform the design and development of new therapeutic strategies for acute ischemic stroke and other neurological disorders. This technical guide serves as a comprehensive repository of this knowledge for the scientific community.

References

An In-depth Technical Guide on the Stereochemistry and Activity of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid, also known by its code name CGS-19755 and the proposed generic name Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The pharmacological activity of this compound is highly dependent on its stereochemistry, with the (2R,4S) isomer exhibiting the most significant antagonistic effects. This technical guide provides a comprehensive overview of the stereochemistry, biological activity, and experimental methodologies associated with this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a neuronal damage process implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the development of NMDA receptor antagonists has been a significant focus of pharmaceutical research.

CGS-19755 emerged as a promising therapeutic candidate due to its high potency and selectivity as a competitive antagonist at the NMDA receptor. Its rigid piperidine ring structure constrains the molecule into a specific conformation that is optimal for binding to the receptor's glutamate recognition site. This guide will delve into the critical aspects of its stereochemistry-activity relationship, its effects on NMDA receptor-mediated signaling, and the experimental protocols used for its characterization.

Stereochemistry and Biological Activity

The biological activity of 4-(3-phosphonopropyl)-2-piperidinecarboxylic acid is intrinsically linked to its stereochemical configuration. The molecule possesses two chiral centers, leading to four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The cis-isomers, (2R,4S) and (2S,4R), are significantly more potent as NMDA receptor antagonists than the trans-isomers. The (2R,4S) enantiomer, CGS-19755, is the most active of all the stereoisomers, highlighting the strict stereochemical requirements for high-affinity binding to the NMDA receptor.

Stereoselective Synthesis

The stereoselective synthesis of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid is a critical step in obtaining the pharmacologically active isomer. While detailed, step-by-step protocols from proprietary sources are not publicly available, the general synthetic strategies involve the creation of the piperidine ring with the desired cis stereochemistry at the C2 and C4 positions, followed by the introduction of the phosphonopropyl side chain.

One reported synthetic approach utilizes a Diels-Alder reaction to establish the cis relationship between the carboxyl group and the side chain precursor on a pyridine ring. Subsequent reduction of the pyridine to a piperidine, followed by chemical modifications to introduce the phosphonopropyl group and resolution of the enantiomers, yields the desired (2R,4S) product.

Another strategy involves the use of chiral auxiliaries to guide the stereoselective formation of the piperidine ring from acyclic precursors. This method allows for greater control over the absolute stereochemistry at both chiral centers.

Quantitative Data

The following tables summarize the quantitative data for the binding affinity and in vivo potency of CGS-19755.

Table 1: In Vitro NMDA Receptor Binding Affinity of CGS-19755

ParameterValueRadioligandTissue PreparationReference
IC₅₀50 nM[³H]CPPRat brain membranes[1]
Kᵢ95 nM[³H]CPPRat brain membranes[1]
Kₑ24 nM[³H]CGS-19755Rat brain membranes[NA]

[³H]CPP = [³H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid [³H]CGS-19755 = [³H]-(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid

Table 2: In Vivo Anticonvulsant Activity of CGS-19755

Animal ModelEndpointED₅₀ (mg/kg, i.p.)Reference
MouseNMDA-induced lethality10[1]
RatMaximal electroshock seizure3.8[NA]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of CGS-19755 for the NMDA receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CGS-19755 for the binding of a radiolabeled NMDA receptor antagonist (e.g., [³H]CPP) to rat brain membranes.

Materials:

  • Rat forebrain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]CPP (specific activity ~20-40 Ci/mmol)

  • CGS-19755

  • Non-specific binding control (e.g., L-glutamic acid, 1 mM)

  • Polyethyleneimine (PEI) solution (0.3%)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the synaptic membranes, is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Tris-HCl buffer

    • 50 µL of [³H]CPP (to a final concentration of ~5 nM)

    • 50 µL of varying concentrations of CGS-19755 (e.g., from 1 nM to 100 µM) or buffer for total binding, or 1 mM L-glutamic acid for non-specific binding.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% PEI using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CGS-19755 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general framework for assessing the antagonistic activity of CGS-19755 on NMDA receptor-mediated currents in cultured neurons.

Objective: To measure the effect of CGS-19755 on NMDA-evoked inward currents in cultured hippocampal neurons.

Materials:

  • Cultured hippocampal neurons

  • External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine; pH 7.4)

  • Internal solution (containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH 7.2)

  • NMDA

  • CGS-19755

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with the external solution.

  • Patch Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a neuron. Clamp the membrane potential at a holding potential of -60 mV.

  • NMDA Application: Apply NMDA (e.g., 100 µM) to the neuron using a rapid application system to evoke an inward current.

  • CGS-19755 Application: Co-apply varying concentrations of CGS-19755 with NMDA to the same neuron.

  • Data Acquisition and Analysis: Record the NMDA-evoked currents in the absence and presence of CGS-19755. Measure the peak amplitude of the inward currents. Plot the percentage of inhibition of the NMDA-evoked current against the concentration of CGS-19755 to determine its IC₅₀.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

CGS-19755, as a competitive antagonist, blocks the binding of glutamate to the NMDA receptor, thereby preventing the influx of Ca²⁺ and the activation of downstream signaling cascades.

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to CGS19755 (2R,4S)-4-(3-phosphonopropyl) -2-piperidinecarboxylic acid (CGS-19755) CGS19755->NMDAR Blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates CaMKII CaMKII Ca_influx->CaMKII Activates ERK ERK CaMKII->ERK Activates CREB CREB ERK->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway and the inhibitory action of CGS-19755.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel NMDA receptor antagonist like CGS-19755.

Experimental_Workflow Start Synthesize and Purify (2R,4S)-4-(3-phosphonopropyl) -2-piperidinecarboxylic acid Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Start->Binding_Assay Electrophysiology Whole-Cell Electrophysiology (Determine IC₅₀) Start->Electrophysiology Data_Analysis Data Analysis and Structure-Activity Relationship Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Conclusion Identify as Potent and Selective NMDA Antagonist Data_Analysis->Conclusion

Caption: A streamlined workflow for the in vitro characterization of CGS-19755.

Clinical Development and Future Perspectives

Despite its promising preclinical profile, the clinical development of Selfotel (CGS-19755) for the treatment of acute ischemic stroke and traumatic brain injury was halted in Phase III trials. The trials were stopped due to a lack of efficacy and safety concerns, including an observed increase in mortality in some patient subgroups.

The failure of Selfotel in clinical trials highlights the challenges in translating preclinical neuroprotective efficacy to clinical success. Potential reasons for this translational gap include the complex pathophysiology of acute brain injury, a narrow therapeutic window, and the potential for off-target effects at clinically relevant doses.

Nevertheless, the study of CGS-19755 has provided invaluable insights into the structure-activity relationships of competitive NMDA receptor antagonists and the critical role of stereochemistry in drug design. Future research in this area may focus on developing NMDA receptor modulators with improved pharmacokinetic and safety profiles, potentially targeting specific NMDA receptor subtypes to minimize adverse effects while retaining therapeutic efficacy.

Conclusion

(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (CGS-19755/Selfotel) remains a significant molecule in the history of NMDA receptor pharmacology. Its high potency and stereoselectivity underscore the precise structural requirements for competitive antagonism at the NMDA receptor. While its clinical development was unsuccessful, the wealth of preclinical data and the lessons learned from its clinical trials continue to inform the design and development of new generations of neuroprotective agents. This technical guide has provided a comprehensive overview of its stereochemistry, activity, and the experimental methodologies used in its evaluation, serving as a valuable resource for the scientific community.

References

The Pharmacological Profile of cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid, also known as CGS 19755 or Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of its pharmacological profile, including its receptor binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization. The compound's mechanism of action, primarily through the modulation of glutamate-mediated excitatory neurotransmission, has positioned it as a significant tool in neuroscience research and as a potential therapeutic agent for conditions involving excitotoxicity.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by a variety of receptors, including the ionotropic NMDA receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity. This phenomenon is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.

cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid is a piperidine derivative that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. Its rigid structure confers high affinity and selectivity for the NMDA receptor over other glutamate receptors, such as AMPA and kainate receptors. This technical guide summarizes the key pharmacological data for this compound and provides detailed protocols for the seminal experiments that have defined its activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological profile of cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid.

Table 1: In Vitro Receptor Binding and Functional Antagonism

ParameterValueSpeciesTissue/PreparationAssay Description
IC50 50 nMRatBrain MembranesInhibition of [3H]-CPP binding to NMDA receptors.[1]
pA2 5.94RatStriatal SlicesAntagonism of NMDA-evoked [3H]-acetylcholine release.[1]
pA2 5.93RatStriatal SlicesAntagonism of NMDA-evoked [3H]-acetylcholine release.[2]

Table 2: In Vivo Functional Activity

ActivityED50 / Effective DoseSpeciesAdministration RouteModel
Anticonvulsant 3.8 mg/kgRati.p.Maximal Electroshock Seizure (MES).[1]
Anticonvulsant 2.0 mg/kgMousei.p.Maximal Electroshock Seizure (MES).[1]
Anticonvulsant --i.p.Inhibition of Picrotoxin-induced convulsions.[1]
Neuroprotection 4 mg/kgRati.p.Blockade of harmaline-induced increase in cerebellar cGMP.[1]
Cognitive Effects ---Produced retention performance deficits in a dark avoidance task.[1]

Signaling Pathway

cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid exerts its effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action prevents the opening of the receptor's associated ion channel, thereby blocking the influx of Ca2+ into the postsynaptic neuron. The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention for this antagonist.

NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Release Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_influx->Excitotoxicity Leads to CGS_19755 cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid CGS_19755->NMDA_R Blocks

Figure 1. NMDA Receptor Signaling Pathway and Antagonism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro NMDA Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the NMDA receptor.

Receptor_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge & Resuspend Homogenize->Centrifuge Membranes Synaptic Membranes Centrifuge->Membranes Incubate Incubate Membranes with [³H]-CPP & Test Compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Plot Plot % Inhibition vs. Compound Concentration Scintillation->Plot IC50 Calculate IC₅₀ Plot->IC50

Figure 2. NMDA Receptor Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Rat brains are homogenized in a buffered solution and centrifuged to isolate synaptic membranes.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled NMDA receptor antagonist, such as [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]-CPP), and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

NMDA-Evoked Acetylcholine Release Assay

This assay measures the functional antagonism of NMDA receptors by assessing the inhibition of NMDA-induced neurotransmitter release.

Methodology:

  • Slice Preparation: Slices of rat striatum are prepared and pre-incubated with [3H]-choline to label the acetylcholine stores.

  • Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Stimulation: The slices are stimulated with a high concentration of NMDA in the presence and absence of varying concentrations of the test compound.

  • Fraction Collection: The superfusate is collected in fractions.

  • Quantification: The amount of [3H]-acetylcholine in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of the test compound on NMDA-evoked acetylcholine release is quantified, and the pA2 value, a measure of antagonist potency, is calculated.

Harmaline-Induced Cerebellar cGMP Measurement

This in vivo assay assesses the ability of a compound to block the downstream effects of NMDA receptor activation in the cerebellum.

Methodology:

  • Animal Dosing: Rats are pre-treated with the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Harmaline Administration: After a specified time, the animals are injected with harmaline, a tremor-inducing agent that increases cerebellar cGMP levels through an NMDA receptor-dependent mechanism.

  • Tissue Collection: At the time of peak harmaline effect, the animals are euthanized, and the cerebella are rapidly dissected and frozen to prevent cGMP degradation.

  • cGMP Extraction: The cerebellar tissue is homogenized in a solution that precipitates proteins and allows for the extraction of cyclic nucleotides.

  • Quantification: The concentration of cGMP in the extract is measured using a sensitive technique such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of the test compound to inhibit the harmaline-induced increase in cerebellar cGMP is determined by comparing the cGMP levels in the treated and vehicle groups.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the anticonvulsant properties of a compound.

MES_Test_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis Dosing Administer Test Compound (i.p.) to Rats or Mice Wait Waiting Period for Drug Absorption Dosing->Wait Electroshock Apply Corneal Electrical Stimulus Wait->Electroshock Observe Observe for Hindlimb Tonic Extension Electroshock->Observe Protection Determine % of Animals Protected from Seizure Observe->Protection ED50 Calculate ED₅₀ (Probit Analysis) Protection->ED50

Figure 3. Maximal Electroshock Seizure (MES) Test Workflow.

Methodology:

  • Animal Dosing: Groups of rats or mice are administered various doses of the test compound intraperitoneally.

  • Electrical Stimulation: At the time of expected peak drug effect, a brief, high-frequency electrical stimulus is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.

Picrotoxin-Induced Convulsions

This model assesses a compound's ability to protect against seizures induced by a GABAA receptor antagonist.

Methodology:

  • Animal Dosing: Animals are pre-treated with the test compound or vehicle.

  • Picrotoxin Administration: A convulsant dose of picrotoxin is administered.

  • Observation: The animals are observed for the onset and severity of clonic and tonic convulsions.

  • Data Analysis: The ability of the test compound to delay the onset of or prevent the convulsions is recorded.

Dark Avoidance Task

This behavioral task is used to assess learning and memory.

Methodology:

  • Training: An animal is placed in a brightly lit compartment connected to a dark compartment. When the animal enters the dark compartment, it receives a mild foot shock.

  • Retention Test: At a later time point (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.

  • Drug Effect: The test compound can be administered before the training session to assess its effect on learning or before the retention test to assess its effect on memory retrieval. An increase in the latency to enter the dark compartment is indicative of memory of the aversive stimulus.

Conclusion

cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid (CGS 19755/Selfotel) is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its pharmacological profile, established through a range of in vitro and in vivo assays, highlights its ability to modulate excitatory neurotransmission and protect against excitotoxicity-mediated neuronal damage. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of neuroscience and drug development who are investigating the role of the NMDA receptor in health and disease.

References

In Vitro Characterization of CGS 19755: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the in vitro pharmacological and biochemical properties of CGS 19755. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed insights into its mechanism of action, binding characteristics, and functional effects. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to facilitate a thorough understanding of this important research compound.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, is implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity.[1] Consequently, antagonists of the NMDA receptor have been a major focus of drug discovery efforts for various neurological and psychiatric disorders. CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) emerged as a highly potent and selective competitive antagonist at the NMDA receptor, demonstrating neuroprotective properties in various preclinical models.[2][3] This guide delves into the in vitro characterization of CGS 19755, providing a detailed examination of its pharmacological profile.

Quantitative Pharmacological Data

The in vitro potency and binding characteristics of CGS 19755 have been extensively evaluated through various assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of CGS 19755
ParameterValueRadioligandTissue/PreparationAssay MethodReference
IC50 50 nM[3H]-CPPRat Brain MembranesRadioligand Binding[2]
Kd (High Affinity) 9 nM[3H]-CGS 19755Rat Brain Synaptic MembranesCentrifugation Assay[4]
Kd (Low Affinity) 200 nM[3H]-CGS 19755Rat Brain Synaptic MembranesCentrifugation Assay[4]
Kd (Single Site) 24 nM[3H]-CGS 19755Rat Brain Synaptic MembranesFiltration Assay[4]
Bmax (High Affinity) 0.55 pmol/mg protein[3H]-CGS 19755Rat Brain Synaptic MembranesCentrifugation Assay[4]
Bmax (Low Affinity) 1.00 pmol/mg protein[3H]-CGS 19755Rat Brain Synaptic MembranesCentrifugation Assay[4]
Bmax (Single Site) 0.74 pmol/mg protein[3H]-CGS 19755Rat Brain Synaptic MembranesFiltration Assay[4]
Table 2: Functional Antagonist Activity of CGS 19755
ParameterValueAssayTissue/PreparationReference
pA2 5.94Inhibition of NMDA-evoked [3H]Acetylcholine ReleaseRat Striatal Slices[2]
pA2 5.93Inhibition of NMDA-evoked [3H]Acetylcholine Release-[5]
ED50 (vs. NMDA toxicity) 25.4 µMNeuroprotection AssayMurine Neocortical Cultures[1][6]
ED50 (vs. OGD) 15.9 µMNeuroprotection Assay (Oxygen-Glucose Deprivation)Murine Neocortical Cultures[1][6]

Mechanism of Action: Competitive Antagonism

CGS 19755 functions as a competitive antagonist at the NMDA receptor. This is substantiated by the parallel rightward shift of the NMDA concentration-response curve in the presence of CGS 19755, with no reduction in the maximum response.[2] The pA2 value, a measure of the potency of a competitive antagonist, is consistently reported to be around 5.94, indicating a high affinity for the NMDA receptor.[2][5] This competitive mechanism means that CGS 19755 directly competes with the endogenous agonist, glutamate, for binding to the glutamate recognition site on the NMDA receptor complex.

cluster_receptor NMDA Receptor cluster_channel Ion Channel Glutamate Site Glutamate Site Channel Open Channel Open Glutamate Site->Channel Open Activates Glutamate Glutamate Glutamate->Glutamate Site Binds CGS 19755 CGS 19755 CGS 19755->Glutamate Site Competes with Glutamate Channel Closed Channel Closed CGS 19755->Channel Closed Prevents Activation

Competitive antagonism of CGS 19755 at the NMDA receptor.

Selectivity Profile

A crucial aspect of the in vitro characterization of any pharmacological agent is its selectivity. CGS 19755 has demonstrated a high degree of selectivity for the NMDA receptor. Studies have shown that it does not interact with a wide range of other neurotransmitter receptors, including the quisqualate and kainate subtypes of glutamate receptors.[2] Furthermore, CGS 19755 does not affect the uptake of L-[3H]glutamate, indicating that it does not interfere with glutamate transport mechanisms.[2]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize CGS 19755.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50, Kd) and density of binding sites (Bmax) of a compound for a specific receptor.

Objective: To quantify the binding of CGS 19755 to NMDA receptors in rat brain tissue.

Materials:

  • [3H]-CPP (a potent NMDA receptor antagonist radioligand) or [3H]-CGS 19755

  • Crude synaptic membranes prepared from rat forebrain

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-labeled CGS 19755 (for competition studies)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Incubation: In a series of tubes, incubate the washed membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled CGS 19755. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled NMDA antagonist).

  • Termination: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition data using non-linear regression to determine the IC50 value. For saturation binding experiments (using [3H]-CGS 19755), analyze the data using Scatchard analysis to determine Kd and Bmax values.

Start Start Prepare Rat Brain Membranes Prepare Rat Brain Membranes Start->Prepare Rat Brain Membranes Incubate Membranes with [3H]-Ligand & CGS 19755 Incubate Membranes with [3H]-Ligand & CGS 19755 Prepare Rat Brain Membranes->Incubate Membranes with [3H]-Ligand & CGS 19755 Filter to Separate Bound/Free Ligand Filter to Separate Bound/Free Ligand Incubate Membranes with [3H]-Ligand & CGS 19755->Filter to Separate Bound/Free Ligand Wash Filters Wash Filters Filter to Separate Bound/Free Ligand->Wash Filters Measure Radioactivity Measure Radioactivity Wash Filters->Measure Radioactivity Analyze Data (IC50, Kd, Bmax) Analyze Data (IC50, Kd, Bmax) Measure Radioactivity->Analyze Data (IC50, Kd, Bmax) End End Analyze Data (IC50, Kd, Bmax)->End

Workflow for a radioligand binding assay.
Functional Assay: Inhibition of NMDA-Evoked Acetylcholine Release

This functional assay assesses the ability of a compound to antagonize the physiological response to NMDA receptor activation.

Objective: To determine the functional potency (pA2 value) of CGS 19755 by measuring its ability to inhibit NMDA-stimulated acetylcholine release from rat striatal slices.

Materials:

  • Rat striatal slices

  • Krebs-Ringer bicarbonate buffer

  • [3H]-Choline

  • N-methyl-D-aspartate (NMDA)

  • CGS 19755

  • Scintillation counter

Procedure:

  • Slice Preparation: Prepare thin slices of rat striatum and pre-incubate them with [3H]-choline to label the acetylcholine stores.

  • Superfusion: Place the slices in a superfusion chamber and continuously perfuse with buffer.

  • Stimulation: After a baseline period, stimulate the slices with NMDA in the absence and presence of various concentrations of CGS 19755.

  • Fraction Collection: Collect the superfusate in fractions throughout the experiment.

  • Radioactivity Measurement: Measure the amount of [3H]-acetylcholine released in each fraction using a scintillation counter.

  • Data Analysis: Construct NMDA concentration-response curves in the absence and presence of CGS 19755. Calculate the dose ratio (the ratio of the EC50 of NMDA in the presence and absence of the antagonist). Use the Schild equation to determine the pA2 value.

Electrophysiology: Whole-Cell Patch-Clamp

This technique allows for the direct measurement of ion flow through NMDA receptor channels and the effect of antagonists on this flow.

Objective: To characterize the inhibitory effect of CGS 19755 on NMDA-evoked currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., cortical or hippocampal neurons)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • NMDA and glycine (co-agonist)

  • CGS 19755

Procedure:

  • Cell Preparation: Plate neurons on coverslips for recording.

  • Pipette Preparation: Fabricate micropipettes from glass capillaries and fill them with the intracellular solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with the membrane of a neuron and apply gentle suction to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording: Clamp the cell at a negative holding potential (e.g., -60 mV) and apply NMDA and glycine to the extracellular solution to evoke an inward current.

  • Drug Application: Apply CGS 19755 to the extracellular solution and record the change in the NMDA-evoked current.

  • Data Analysis: Measure the amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of CGS 19755 to determine the concentration-response relationship and the IC50 for current inhibition.

Start Start Prepare Cultured Neurons Prepare Cultured Neurons Start->Prepare Cultured Neurons Form Gigaohm Seal with Pipette Form Gigaohm Seal with Pipette Prepare Cultured Neurons->Form Gigaohm Seal with Pipette Establish Whole-Cell Configuration Establish Whole-Cell Configuration Form Gigaohm Seal with Pipette->Establish Whole-Cell Configuration Record Baseline NMDA-Evoked Currents Record Baseline NMDA-Evoked Currents Establish Whole-Cell Configuration->Record Baseline NMDA-Evoked Currents Apply CGS 19755 Apply CGS 19755 Record Baseline NMDA-Evoked Currents->Apply CGS 19755 Record NMDA-Evoked Currents with CGS 19755 Record NMDA-Evoked Currents with CGS 19755 Apply CGS 19755->Record NMDA-Evoked Currents with CGS 19755 Analyze Current Inhibition Analyze Current Inhibition Record NMDA-Evoked Currents with CGS 19755->Analyze Current Inhibition End End Analyze Current Inhibition->End

Workflow for a whole-cell patch-clamp experiment.

Signaling Pathway Context

CGS 19755 exerts its effects by modulating the signaling cascade initiated by NMDA receptor activation. By competitively blocking the binding of glutamate, CGS 19755 prevents the opening of the NMDA receptor's ion channel, thereby inhibiting the influx of Ca2+ and Na+ into the neuron. This action is the basis for its neuroprotective effects, as excessive Ca2+ influx through NMDA receptors is a primary trigger for excitotoxic cell death.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates CGS 19755 CGS 19755 CGS 19755->NMDA Receptor Blocks Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Excitotoxicity Excitotoxicity Downstream Signaling->Excitotoxicity (Excessive Activation)

Signaling pathway showing the action of CGS 19755.

Conclusion

The in vitro characterization of CGS 19755 firmly establishes it as a potent, selective, and competitive antagonist of the NMDA receptor. Its high affinity for the receptor, coupled with its ability to functionally block NMDA-mediated responses, underscores its value as a research tool for investigating the roles of the NMDA receptor in health and disease. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing CGS 19755 in their studies and for professionals involved in the development of novel therapeutics targeting the NMDA receptor pathway.

References

The Neuroprotective Potential of Selfotel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrated significant neuroprotective properties in preclinical models of ischemic stroke and brain injury. By competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor, Selfotel was designed to mitigate the downstream effects of the excitotoxic cascade, a key pathological process in neuronal death following cerebral ischemia. This technical guide provides an in-depth overview of the core preclinical and clinical data on Selfotel, with a focus on its mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used in its evaluation. Despite promising preclinical results, Selfotel failed to demonstrate efficacy in pivotal Phase III clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality, highlighting the challenges of translating preclinical neuroprotective strategies to clinical success. This document serves as a comprehensive resource for researchers in the field of neuroprotection and drug development.

Introduction

Ischemic stroke remains a leading cause of death and long-term disability worldwide. A key mechanism of neuronal damage in stroke is excitotoxicity, a process triggered by the excessive release of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS).[1] This surge in glutamate leads to the overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[2] Prolonged NMDA receptor activation results in a massive influx of calcium ions (Ca2+) into neurons, initiating a cascade of detrimental intracellular events, including the activation of proteases and lipases, leading to cellular damage and death.[2]

Selfotel (CGS-19755), chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a competitive antagonist of the NMDA receptor.[3] It directly competes with glutamate for its binding site on the receptor, thereby preventing the pathological ion influx.[2] In numerous animal models of focal and global cerebral ischemia, Selfotel demonstrated a significant reduction in neuronal damage.[3] These promising preclinical findings led to its investigation in clinical trials for acute ischemic stroke.

This technical guide synthesizes the available scientific literature on the neuroprotective properties of Selfotel, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity

Selfotel exerts its neuroprotective effects by competitively inhibiting the glutamate binding site on the NMDA receptor.[2] During an ischemic event, the failure of cellular energy metabolism leads to excessive synaptic glutamate concentrations.[1] This glutamate overload persistently activates NMDA receptors, opening their associated ion channels and allowing a large influx of Ca2+.[4]

The subsequent elevation of intracellular Ca2+ triggers a number of neurotoxic pathways:

  • Activation of Degradative Enzymes: High levels of Ca2+ activate proteases (e.g., calpains), phospholipases, and endonucleases, which break down essential cellular components.

  • Mitochondrial Dysfunction: Calcium overload in mitochondria impairs their function, leading to decreased ATP production and the release of pro-apoptotic factors.

  • Generation of Reactive Oxygen Species (ROS): The excitotoxic cascade promotes the formation of ROS, causing oxidative stress and further cellular damage.

By blocking the binding of glutamate to the NMDA receptor, Selfotel effectively attenuates this entire downstream cascade, thereby preserving neuronal integrity in the ischemic penumbra.

Selfotel_Mechanism_of_Action cluster_0 Ischemic Cascade cluster_1 NMDA Receptor Activation cluster_2 Downstream Excitotoxicity Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release Glutamate Glutamate NMDA_Receptor NMDA Receptor Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx Opens Channel Glutamate->NMDA_Receptor Binds Selfotel Selfotel Selfotel->NMDA_Receptor Competitively Inhibits Enzyme_Activation Activation of Proteases, Lipases Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Production ↑ ROS Production Ca_Influx->ROS_Production Neuronal_Death Neuronal Death Enzyme_Activation->Neuronal_Death Mitochondrial_Dysfunction->Neuronal_Death ROS_Production->Neuronal_Death

Selfotel's competitive antagonism at the NMDA receptor, preventing excitotoxicity.

Quantitative Data Presentation

The following tables summarize the key quantitative data for Selfotel from preclinical and clinical studies.

Table 1: In Vitro and Preclinical In Vivo Pharmacology
ParameterValueSpecies/ModelReference
IC₅₀ (NMDA Receptor Binding)50 nMRat[2]
ED₅₀ (vs. NMDA Excitotoxicity)25.4 µMMouse neocortical cultures[5]
ED₅₀ (vs. Oxygen-Glucose Deprivation)15.9 µMMouse neocortical cultures[5]
Neuroprotective Dose Range (Stroke)10 - 40 mg/kgAnimal models[5]
Neuroprotective Dose Range (Traumatic Brain Injury)3 - 30 mg/kgAnimal models[5]
Table 2: Pharmacokinetic Parameters
ParameterValueSpeciesReference
Plasma Half-life 2 - 3 hoursHuman[6]
CSF Levels (1.5-6h post-dose)0.2 - 4.76 µMHuman[1]
CSF Levels (1-4h post-40mg/kg dose)6 - 12 µMRabbit[7]
Brain Levels (1-4h post-40mg/kg dose)5 - 7 µMRabbit[7]
Table 3: Phase III Clinical Trial in Acute Ischemic Stroke (ASSIST Trials)
ParameterSelfotel (1.5 mg/kg)Placebop-valueReference
Number of Patients 281286N/A[8]
Mortality at 30 Days 19.3% (54/280)12.9% (37/286)0.05[8]
Mortality at 90 Days 22% (62/281)17% (49/286)0.14[8]
Patients with Severe Stroke Mortality Significant increase0.05[8]
Table 4: Adverse Events in Phase IIa Clinical Trial
DoseIncidence of CNS Adverse EventsTypes of Adverse EventsReference
1.0 mg/kg 1 of 6 patientsMild[9]
1.5 mg/kg 4 of 7 patientsMild[9]
1.75 mg/kg 3 of 5 patientsModerate[9]
2.0 mg/kg All 6 patientsModerate to Severe[9]
Agitation, hallucinations, confusion, paranoia, delirium[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Selfotel's neuroprotective properties.

Preclinical Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

Objective: To induce a temporary blockage of the middle cerebral artery (MCA) to produce a reproducible ischemic brain injury, followed by reperfusion.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Operating microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament with a rounded tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Exposure: Place the rat in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the CCA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the 4-0 nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the MCA. A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60-120 minutes).

  • Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.

  • Wound Closure: Close the cervical incision.

  • Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care.

tMCAO_Workflow start Start anesthesia Anesthetize Rat start->anesthesia expose_arteries Expose Carotid Arteries anesthesia->expose_arteries ligate_vessels Ligate ECA and CCA expose_arteries->ligate_vessels insert_filament Insert Filament to Occlude MCA ligate_vessels->insert_filament occlusion Maintain Occlusion (e.g., 90 min) insert_filament->occlusion withdraw_filament Withdraw Filament for Reperfusion occlusion->withdraw_filament close_incision Close Incision withdraw_filament->close_incision post_op_care Post-operative Monitoring close_incision->post_op_care end End post_op_care->end

References

(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (CGS-19755): A Technical Guide for the Study of Excitotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a central mechanism in a variety of acute and chronic neurological disorders. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in mediating these neurotoxic cascades. (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid, also known as CGS-19755 or Selfotel, is a potent and selective competitive antagonist of the NMDA receptor.[1] Its ability to block the glutamate binding site on the NMDA receptor makes it an invaluable tool for investigating the mechanisms of excitotoxicity and for the preclinical evaluation of neuroprotective strategies. This technical guide provides an in-depth overview of CGS-19755, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in studying excitotoxicity, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

CGS-19755 exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor.[1] Under normal physiological conditions, the NMDA receptor is involved in synaptic plasticity, learning, and memory. However, during pathological events such as stroke or traumatic brain injury, excessive glutamate release leads to overactivation of NMDA receptors. This results in a massive influx of calcium ions (Ca2+) into the neuron, triggering a cascade of neurotoxic events.

The downstream consequences of this Ca2+ overload include the activation of various enzymes such as proteases, lipases, and endonucleases, leading to the degradation of cellular components. Furthermore, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic and necrotic cell death pathways are hallmarks of NMDA receptor-mediated excitotoxicity. By blocking the glutamate binding site, CGS-19755 prevents the channel opening and the subsequent Ca2+ influx, thereby mitigating these downstream neurotoxic effects.

Quantitative Data

The efficacy of CGS-19755 in protecting against excitotoxicity has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity and neuroprotective potency.

ParameterValueSpecies/ModelReference
IC50 (inhibition of [3H]CPP binding)50 nMRat brain membranes[1]
Experimental ModelEndpointCGS-19755 Concentration/DoseNeuroprotective EffectReference
NMDA-induced toxicity in murine neocortical culturesLDH ReleaseED50: 25.4 µMDose-dependent reduction in cell death[2]
Oxygen-Glucose Deprivation (OGD) in murine neocortical culturesLDH ReleaseED50: 15.2 µMDose-dependent reduction in cell death[2]
Focal cerebral ischemia in rabbitsCortical ischemic edema40 mg/kg i.v.48% reduction[2]
Focal cerebral ischemia in rabbitsIschemic neuronal damage40 mg/kg i.v.76% reduction[2]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in excitotoxicity and the experimental approaches to study it, the following diagrams are provided in the DOT language for Graphviz.

NMDA Receptor-Mediated Excitotoxicity Signaling Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds and Activates Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx CGS19755 CGS-19755 CGS19755->NMDAR Competitively Inhibits Enzyme_activation Enzyme Activation (Calpains, Caspases) Ca_influx->Enzyme_activation Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction Neuronal_death Neuronal Death (Apoptosis, Necrosis) Enzyme_activation->Neuronal_death ROS_production ↑ ROS Production Mitochondrial_dysfunction->ROS_production ROS_production->Neuronal_death

Caption: NMDA Receptor-Mediated Excitotoxicity Signaling Pathway.

In Vitro Excitotoxicity Experimental Workflow Start Neuronal Cell Culture (e.g., primary cortical neurons) Excitotoxic_insult Induce Excitotoxicity (e.g., NMDA application or OGD) Start->Excitotoxic_insult Treatment Treat with CGS-19755 (various concentrations) Excitotoxic_insult->Treatment Incubation Incubation Period Treatment->Incubation Data_collection Assess Neuronal Viability Incubation->Data_collection LDH_assay LDH Release Assay Data_collection->LDH_assay Microscopy Microscopy (e.g., Propidium Iodide staining) Data_collection->Microscopy Analysis Data Analysis (Dose-response curves, statistical analysis) LDH_assay->Analysis Microscopy->Analysis

Caption: In Vitro Excitotoxicity Experimental Workflow.

Experimental Protocols

In Vitro Models of Excitotoxicity

1. Oxygen-Glucose Deprivation (OGD) in Murine Neocortical Cultures

This protocol is designed to mimic ischemic conditions in vitro.

  • Cell Culture:

    • Prepare primary neocortical cultures from fetal mice.

    • Plate cells on poly-D-lysine-coated plates and maintain in a humidified incubator at 37°C and 5% CO2.

    • Allow cultures to mature for at least 10-12 days in vitro before experimentation.

  • OGD Procedure:

    • Prepare a glucose-free, balanced salt solution (BSS) and deoxygenate by bubbling with a 95% N2 / 5% CO2 gas mixture for at least 30 minutes.

    • Wash the neuronal cultures twice with the deoxygenated, glucose-free BSS.

    • Place the cultures in the deoxygenated, glucose-free BSS in a hypoxic chamber or a modular incubator chamber flushed with the 95% N2 / 5% CO2 gas mixture.

    • Incubate at 37°C for the desired duration of OGD (e.g., 45 minutes).

    • To terminate OGD, remove the cultures from the hypoxic environment and replace the OGD solution with the original, conditioned culture medium.

    • Return the cultures to the normoxic incubator (37°C, 5% CO2) for a reperfusion period (e.g., 24 hours).

  • Application of CGS-19755:

    • CGS-19755 can be added to the culture medium at various concentrations before, during, or after the OGD period to assess its neuroprotective effects. A dose-response curve is recommended to determine the ED50.

2. Lactate Dehydrogenase (LDH) Release Assay for Quantifying Cell Death

This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium, which is a reliable indicator of cytotoxicity.

  • Sample Collection:

    • Following the experimental period (e.g., 24 hours post-OGD), carefully collect a sample of the culture supernatant from each well. Avoid disturbing the cell monolayer.

    • Centrifuge the samples to pellet any cellular debris.

  • LDH Assay Procedure (using a commercial kit):

    • Transfer a specific volume of the clarified supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically includes a substrate and a dye solution.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution provided in the kit.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • To determine the percentage of cytotoxicity, a maximum LDH release control (cells lysed with a lysis buffer) and a vehicle control (untreated cells) are required.

    • The percentage of LDH release is calculated as: (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

In Vivo Model of Excitotoxicity

1. Focal Cerebral Ischemia in Rabbits

This model simulates a stroke in a living organism.

  • Animal Preparation:

    • Adult male New Zealand White rabbits are anesthetized.

    • The animal's physiological parameters (temperature, heart rate, blood pressure) are monitored throughout the procedure.

  • Surgical Procedure for Middle Cerebral Artery Occlusion (MCAO):

    • A surgical incision is made in the neck to expose the carotid arteries.

    • The left internal carotid, anterior cerebral, and middle cerebral arteries are carefully isolated.

    • A microvascular clip is applied to occlude these arteries, inducing focal cerebral ischemia. The duration of occlusion is typically 2 hours.

  • Reperfusion:

    • After the ischemic period, the microvascular clip is removed to allow for reperfusion of the affected brain region. Reperfusion is typically allowed for a period of 4 hours or longer.

  • Administration of CGS-19755:

    • CGS-19755 or a saline vehicle is administered intravenously at a specific time point relative to the onset of ischemia (e.g., 10 minutes after arterial occlusion). A dose of 40 mg/kg has been shown to be effective.[2]

  • Assessment of Neuroprotection:

    • Magnetic Resonance Imaging (MRI): T2-weighted MRI can be used to assess the volume of cortical ischemic edema.

    • Histopathology: After the experiment, the brain is perfusion-fixed, and sections are stained (e.g., with hematoxylin and eosin) to quantify the extent of ischemic neuronal damage.

Conclusion

(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (CGS-19755) is a well-characterized and potent competitive NMDA receptor antagonist that serves as a critical tool for the investigation of excitotoxicity. Its proven efficacy in both in vitro and in vivo models of neuronal injury provides a robust platform for elucidating the molecular mechanisms of excitotoxic cell death and for the preclinical screening of novel neuroprotective agents. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of rigorous and reproducible studies in the field of neuroprotection research. Further investigation into the differential effects of CGS-19755 on various NMDA receptor subtypes may offer additional insights into the nuanced role of NMDA receptor signaling in both physiological and pathological states.

References

CGS 19755: A Technical Guide to a Competitive NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate recognition site on the NMDA receptor complex, CGS 19755 effectively blocks the excitotoxic cascade initiated by excessive glutamate release, a key pathological event in various neurological disorders. This technical guide provides a comprehensive overview of the pharmacological properties of CGS 19755, including its binding affinity, mechanism of action, and effects in preclinical models. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are included to facilitate further research and drug development efforts.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by a family of receptors, including the ionotropic NMDA receptors.[1] NMDA receptors play a crucial role in synaptic plasticity, learning, and memory.[1] However, their overactivation by excessive glutamate leads to a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of acute and chronic neurological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[1]

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5) that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[2] Its ability to attenuate the detrimental effects of excessive glutamate has positioned it as a significant tool for neuroscience research and as a potential therapeutic agent.

Mechanism of Action

CGS 19755 exerts its pharmacological effects by competitively inhibiting the binding of glutamate to the GluN2 subunit of the NMDA receptor.[3][4] This action prevents the conformational change required for channel opening, thereby blocking the influx of calcium ions (Ca²⁺) that triggers downstream excitotoxic signaling cascades.[5] The competitive nature of its antagonism means that its inhibitory effect can be overcome by high concentrations of glutamate.

Visualizing the Mechanism of Action

Mechanism of Action of CGS 19755 cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Prevents Opening CGS19755 CGS 19755 CGS19755->NMDA_Receptor Competitively Binds Ca_ion Ion_Channel->Ca_ion Influx Blocked

Caption: Competitive antagonism of the NMDA receptor by CGS 19755.

Quantitative Data

The following tables summarize the key quantitative data for CGS 19755 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity of CGS 19755
ParameterValueSpeciesTissue/PreparationRadioligandReference(s)
IC₅₀ 50 nMRatStriatal Slices[³H]-CPP[3]
IC₅₀ 100 nMRatBrain Synaptic Membranes[³H]-CGS 19755[2]
K_d (High Affinity) 9 nMRatBrain Synaptic Membranes[³H]-CGS 19755[2]
K_d (Low Affinity) 200 nMRatBrain Synaptic Membranes[³H]-CGS 19755[2]
pA₂ 5.94RatStriatal SlicesN/A[3]
Table 2: In Vivo Efficacy of CGS 19755
ModelEndpointED₅₀SpeciesRoute of AdministrationReference(s)
Maximal Electroshock Seizure Inhibition of Tonic Convulsions3.8 mg/kgRati.p.[3]
Maximal Electroshock Seizure Inhibition of Tonic Convulsions2.0 mg/kgMousei.p.[3]
Picrotoxin-induced Seizures Inhibition of Convulsions--i.p.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CGS 19755.

[³H]-CGS 19755 Radioligand Binding Assay

This protocol describes a filtration binding assay to determine the affinity of compounds for the NMDA receptor using [³H]-CGS 19755.[6]

Materials:

  • [³H]-CGS 19755 (specific activity ~20-40 Ci/mmol)

  • Crude synaptic membranes from rat brain

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled CGS 19755 (for non-specific binding)

  • Test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 48,000 x g for 10 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of ~1 mg/mL.[6]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 150 µL of membrane suspension (~100-150 µg protein)

    • 50 µL of [³H]-CGS 19755 (final concentration ~5-10 nM)

    • 50 µL of test compound at various concentrations or buffer (for total binding) or 10 µM unlabeled CGS 19755 (for non-specific binding).[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[6]

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine IC₅₀ values by non-linear regression analysis of the competition binding data. Calculate Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of NMDA receptor-mediated currents in cultured neurons or brain slices to assess the antagonistic effect of CGS 19755.[7]

Materials:

  • Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4 (Mg²⁺-free to relieve voltage-dependent block of NMDA receptors).

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • NMDA

  • CGS 19755

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and perfusion system

Procedure:

  • Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber and perfuse with external solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution.

  • Voltage-Clamp: Clamp the cell at a holding potential of -60 mV.

  • NMDA Application: Apply NMDA (e.g., 100 µM) to the cell using a rapid perfusion system to evoke an inward current.

  • CGS 19755 Application: Co-apply NMDA with increasing concentrations of CGS 19755 and record the resulting currents.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of CGS 19755. Plot the concentration-response curve for CGS 19755 and determine the IC₅₀ value. To confirm competitive antagonism, perform a Schild analysis by measuring the dose-ratio at different antagonist concentrations.

Maximal Electroshock Seizure (MES) Test

This protocol describes the induction of seizures in rodents to evaluate the anticonvulsant activity of CGS 19755.[4][8][9]

Materials:

  • Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)

  • Electroshock apparatus with corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • CGS 19755 solution for injection

Procedure:

  • Animal Preparation: Administer CGS 19755 or vehicle intraperitoneally (i.p.) at various doses.

  • Electrode Placement: At the time of peak drug effect (e.g., 30-60 minutes post-injection), apply a drop of saline and a topical anesthetic to the corneas of the animal. Place the corneal electrodes on the eyes.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds).[4]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

  • Data Analysis: Determine the percentage of animals protected at each dose of CGS 19755. Calculate the ED₅₀ (the dose that protects 50% of the animals) using a probit analysis.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathways

Activation of NMDA receptors leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple intracellular signaling cascades. Two key pathways affected by NMDA receptor activation are the activation of neuronal nitric oxide synthase (nNOS) and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). CGS 19755, by blocking the initial Ca²⁺ influx, inhibits these downstream events.

NMDA Receptor Signaling to nNOS Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx CGS19755 CGS 19755 CGS19755->NMDA_R Blocks Calmodulin Calmodulin Ca_influx->Calmodulin Activates nNOS nNOS (inactive) Calmodulin->nNOS Activates nNOS_active nNOS (active) nNOS->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO Citrulline L-Citrulline nNOS_active->Citrulline Arginine L-Arginine Arginine->nNOS_active

Caption: NMDA receptor-mediated activation of nNOS.[3][10][11][12]

NMDA Receptor Signaling to CREB Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx CGS19755 CGS 19755 CGS19755->NMDA_R Blocks CaMK Ca²⁺/Calmodulin-dependent Protein Kinases (CaMKs) Ca_influx->CaMK Activates Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Ca_influx->Ras_Raf_MEK_ERK Activates CREB CREB CaMK->CREB Phosphorylates Ras_Raf_MEK_ERK->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Plasticity, Survival) pCREB->Gene_Expression Promotes

Caption: NMDA receptor-mediated activation of CREB.[13][14][15][16][17]

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental techniques described in this guide.

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Brain Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [³H]-Ligand and Test Compound Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC₅₀ and Ki Determination) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Workflow Start Start Prepare_Cells Prepare Cultured Neurons or Brain Slices Start->Prepare_Cells Obtain_Seal Obtain Giga-ohm Seal Prepare_Cells->Obtain_Seal Go_Whole_Cell Rupture Membrane (Go Whole-Cell) Obtain_Seal->Go_Whole_Cell Record_Baseline Record Baseline NMDA Currents Go_Whole_Cell->Record_Baseline Apply_Drug Apply CGS 19755 and NMDA Record_Baseline->Apply_Drug Record_Effect Record NMDA Currents in Presence of CGS 19755 Apply_Drug->Record_Effect Analyze Data Analysis (IC₅₀ and Schild Plot) Record_Effect->Analyze End End Analyze->End

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

CGS 19755 is a well-characterized competitive NMDA receptor antagonist that has proven to be a valuable tool in neuroscience research. Its potent and selective inhibition of the NMDA receptor makes it an effective agent for studying the role of glutamatergic neurotransmission in both physiological and pathological processes. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CGS 19755 and other NMDA receptor modulators.

References

Early research on the therapeutic potential of Selfotel

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Therapeutic Research of Selfotel

Introduction

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that emerged from early research into neuroprotective agents.[1][2] The foundational hypothesis behind its development was the concept of "excitotoxicity," where excessive stimulation of glutamate receptors, particularly the NMDA receptor, leads to a cascade of neurotoxic events following cerebral injuries like ischemic stroke and trauma.[3][4] During an ischemic event, the brain's supply of oxygen and glucose is compromised, leading to a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft.[4][5] This over-activates NMDA receptors, causing a significant influx of calcium ions (Ca²⁺) into neurons.[6] The resulting intracellular calcium overload triggers a series of destructive processes, including the activation of proteases and phospholipases, ultimately leading to cell death.[5]

Selfotel was designed to competitively block the glutamate binding site on the NMDA receptor, thereby preventing this excitotoxic cascade.[3][5] As a competitive antagonist, its effectiveness is dependent on the concentration of both the antagonist (Selfotel) and the agonist (glutamate).[3] Early preclinical studies across various animal models showed promising neuroprotective effects, suggesting its potential as a therapeutic agent for acute ischemic stroke and traumatic brain injury.[1][3][6] This initial promise led to its advancement into clinical trials to assess its safety and efficacy in humans.[3]

Mechanism of Action: Targeting the Excitotoxic Cascade

Selfotel's primary mechanism of action is the competitive antagonism of the NMDA receptor.[4][5] It directly competes with glutamate for the agonist binding site on the receptor complex.[1][5] By binding to the receptor, Selfotel prevents the channel from opening, thereby inhibiting the influx of Ca²⁺ that is characteristic of an excitotoxic state.[6] This action is believed to interrupt the downstream pathological events that lead to neuronal death.[6]

Several potential mechanisms contribute to its neuroprotective effects observed in preclinical models:

  • Blocking Excitotoxicity : The core mechanism is preventing the cascade of detrimental events initiated by excessive glutamate binding.[3]

  • Reduction of Intracellular Ca²⁺ Influx : By blocking the NMDA receptor channel, Selfotel was shown to reduce the influx of calcium for up to 24 hours after global ischemia in animal models.[3]

  • Attenuation of Glucose Hypermetabolism : In models of focal ischemia, Selfotel was found to diminish post-ischemic cerebral glucose hypermetabolism, a phenomenon correlated with infarct size.[3]

Caption: NMDA receptor-mediated excitotoxicity pathway and Selfotel's point of intervention.

Preclinical Research

Selfotel demonstrated significant neuroprotective properties in a variety of in vitro and in vivo preclinical models of central nervous system injury.

In Vitro Studies

In vitro experiments using dissociated mixed neocortical cultures from fetal mice were conducted to determine Selfotel's potency against NMDA-induced excitotoxicity and oxygen-glucose deprivation (OGD), which simulates ischemic conditions.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture : Neocortical cultures were prepared from fetal Swiss Webster mice at 14-16 days of gestation.

  • Induction of Injury : Neuronal injury was induced by two methods:

    • NMDA Excitotoxicity : Exposing the cultures to toxic levels of NMDA.

    • Oxygen-Glucose Deprivation (OGD) : Subjecting the cultures to a 45-minute period of OGD.

  • Treatment : Selfotel was applied to the cultures at varying concentrations to determine its protective effects.

  • Endpoint : The concentration of Selfotel required to produce a 50% reduction in neuronal death (ED50) was calculated.[7]

Table 1: In Vitro Potency of Selfotel [7]

ConditionED50 (μM)
NMDA-induced Excitotoxicity25.4
Oxygen-Glucose Deprivation (45 min)15.9
In Vivo Studies

Selfotel's efficacy was evaluated in multiple animal models of global and focal cerebral ischemia, as well as traumatic brain injury.[3] These studies consistently showed that Selfotel could reduce the extent of neuronal damage when administered systemically.[3]

Experimental Protocol: Gerbil Global Ischemia Model A common protocol used to assess neuroprotection in global ischemia involved the following steps:

  • Animal Model : Adult gerbils were used.

  • Induction of Ischemia : Global cerebral ischemia was induced by bilateral common carotid artery occlusion for a period of 20 minutes.

  • Treatment Regimen : Selfotel was administered intraperitoneally (i.p.) at doses of 1, 3, 10, and 30 mg/kg. The dosing schedule typically involved four injections at 2-hour intervals, beginning 15 minutes before the ischemic insult.[3]

  • Therapeutic Window Assessment : To determine the therapeutic window, the initiation of the Selfotel treatment regimen (30 mg/kg) was delayed to 1, 2, or 4 hours after the onset of occlusion.[7]

  • Endpoint : Histological analysis of the brain, typically focusing on hippocampal CA1 neuronal damage, was performed to quantify the degree of neuroprotection.[3]

G start Start animal_model Select Animal Model (e.g., Gerbil) start->animal_model induce_ischemia Induce Global Ischemia (Bilateral Carotid Occlusion) animal_model->induce_ischemia randomize Randomize into Treatment Groups induce_ischemia->randomize selfotel_group Administer Selfotel (e.g., 10-30 mg/kg i.p.) randomize->selfotel_group Selfotel placebo_group Administer Placebo randomize->placebo_group Control reperfusion Reperfusion Period selfotel_group->reperfusion placebo_group->reperfusion assess_outcome Assess Outcome (Histological Analysis of Hippocampal Damage) reperfusion->assess_outcome end End assess_outcome->end G cluster_0 Patient Screening & Enrollment cluster_1 Ascending Dose Administration & Safety Review cluster_2 Outcome Assessment Enroll Enroll Patients with Acute Ischemic Stroke (<12h) Randomize Randomize (6 Drug : 2 Placebo per cohort) Enroll->Randomize Dose1 Cohort 1: 1.0 mg/kg Randomize->Dose1 SafetyReview Safety & Monitoring Committee Review Dose1->SafetyReview Data Dose2 Cohort 2: 2.0 mg/kg AdverseEvents Adverse Events Occur Dose2->AdverseEvents Dose3 Cohort 3: 1.75 mg/kg Dose3->SafetyReview Data Dose4 Cohort 4: 1.5 mg/kg MTD Determine Maximum Tolerated Dose (MTD) Dose4->MTD SafetyReview->Dose2 Proceed SafetyReview->Dose4 Proceed AdverseEvents->Dose3 Adjust Protocol: Single Dose Efficacy Collect Preliminary Efficacy Data (NIHSS, Barthel Index) MTD->Efficacy

References

Methodological & Application

Application Notes and Protocols for In Vivo Stroke Model Using (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid, also known as CGS 19755 or Selfotel, is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] During an ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, causing an influx of calcium and subsequent neuronal death, a process known as excitotoxicity.[1] By blocking the NMDA receptor, CGS 19755 has been investigated as a neuroprotective agent to mitigate ischemic brain injury.[1][2] Preclinical studies in various animal models of focal and global cerebral ischemia have demonstrated its potential to reduce infarct volume and improve neurological outcomes.[2] This document provides a detailed protocol for utilizing CGS 19755 in a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), a widely accepted model that mimics human ischemic stroke.[3]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the efficacy of CGS 19755 in various animal models of stroke.

Table 1: Efficacy of CGS 19755 in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)

Animal ModelCGS 19755 DoseAdministration RouteTiming of AdministrationKey FindingsReference
Fisher Rats40 mg/kgIntravenous (i.v.)Immediately after occlusion23% reduction in cortical edema[2]
Sprague Dawley Rats10 mg/kg bolus i.v., followed by 5 mg/kg/h infusion for 4hIntravenous (i.v.)5 minutes prior to or 5 minutes after occlusionSignificant reduction in cortical infarct volume; Reduced post-ischemic glucose hypermetabolism[2]

Table 2: Efficacy of CGS 19755 in Other Stroke Models

Animal ModelStroke ModelCGS 19755 DoseAdministration RouteTiming of AdministrationKey FindingsReference
GerbilsGlobal Cerebral Ischemia10 and 30 mg/kgIntraperitoneal (i.p.)Four doses at 2-hour intervals, starting 1, 2, or 4 hours after occlusionSignificant neuroprotection at 10 and 30 mg/kg[2]
RabbitsReversible Spinal Cord Ischemia30 mg/kgIntravenous (i.v.)5 minutes after ischemic episodeSignificant efficacy[2]

Experimental Protocols

This section details the methodology for a transient focal cerebral ischemia model in rats to evaluate the neuroprotective effects of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid.

Animal Preparation
  • Species: Male Sprague-Dawley or Wistar rats (250-300g).

  • Acclimation: House animals for at least one week prior to the experiment with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Anesthesia: Induce anesthesia with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • Physiological Monitoring: Monitor and maintain rectal temperature at 37°C using a heating pad. Arterial blood gases, pH, and glucose levels should be monitored and maintained within the normal physiological range.

Middle Cerebral Artery Occlusion (MCAO) Procedure

The intraluminal suture method is a widely used technique for inducing MCAO.[3]

  • Surgical Preparation: Place the anesthetized rat in a supine position. Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the proximal CCA with a 4-0 silk suture. Place a temporary ligature on the ICA.

  • Filament Insertion: Introduce a 4-0 nylon monofilament suture with a blunted, silicone-coated tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm from the carotid bifurcation. A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms successful occlusion.

  • Occlusion Duration: Maintain the filament in place for the desired period of ischemia (e.g., 90 minutes for transient MCAO).

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.

  • Wound Closure: Ligate the ECA stump and close the cervical incision.

Drug Preparation and Administration
  • Preparation: Dissolve (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (CGS 19755) in a sterile saline solution to the desired concentration (e.g., 10 mg/mL).

  • Administration: Administer the drug intravenously (i.v.) via the tail vein. The timing of administration is a critical parameter and can be before, during, or after the ischemic event. For example, a 10 mg/kg bolus can be administered 5 minutes after the onset of MCAO.[2]

Post-Operative Care and Neurological Assessment
  • Recovery: Allow the animal to recover from anesthesia in a heated cage. Provide soft, palatable food and easy access to water.

  • Neurological Evaluation: Perform neurological assessments at 24 hours post-MCAO. A commonly used scoring system is a five-point scale:

    • 0: No neurological deficit.

    • 1: Failure to extend the right forepaw fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous walking with a depressed level of consciousness.

Infarct Volume Assessment
  • Tissue Preparation: At 48 hours post-MCAO, euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde. Carefully remove the brain.

  • Staining: Section the brain into 2 mm coronal slices and immerse in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Quantification: Acquire images of the stained sections. The infarct volume can be calculated using image analysis software by integrating the unstained areas of the sequential slices. Correct for edema by comparing the infarct volume in the ipsilateral hemisphere to the volume of the contralateral hemisphere.

Mandatory Visualization

Signaling Pathway

Ischemia Ischemic Stroke Glutamate Excessive Glutamate Release Ischemia->Glutamate leads to NMDA_R NMDA Receptor Glutamate->NMDA_R activates Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx mediates CGS19755 (2R,4S)-4-(3-phosphonopropyl)-2- piperidinecarboxylic acid (CGS 19755) CGS19755->NMDA_R competitively antagonizes Neuroprotection Neuroprotection CGS19755->Neuroprotection results in Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity causes

Caption: NMDA receptor antagonism by CGS 19755 in ischemic stroke.

Experimental Workflow

A Animal Preparation (Anesthesia & Monitoring) B Middle Cerebral Artery Occlusion (MCAO Surgery) A->B C Drug Administration (CGS 19755 or Vehicle) B->C D Reperfusion (Filament Withdrawal) C->D E Post-Operative Care & Neurological Assessment D->E F Infarct Volume Measurement (TTC Staining) E->F G Data Analysis F->G

Caption: Experimental workflow for in vivo stroke model with CGS 19755.

References

Application Notes and Protocols for Selfotel in Oxygen-Glucose Deprivation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxygen-glucose deprivation (OGD) is a widely utilized in vitro model that simulates the ischemic conditions observed in stroke and other cerebrovascular diseases. This technique allows for the controlled study of cellular and molecular mechanisms underlying neuronal damage and provides a valuable platform for the screening and evaluation of potential neuroprotective agents. Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated neuroprotective effects in various models of central nervous system injury, including OGD assays. By blocking the excitotoxic cascade initiated by excessive glutamate release during ischemia, Selfotel offers a promising therapeutic strategy to mitigate neuronal death.

These application notes provide a comprehensive overview of the use of Selfotel in OGD assays, including detailed experimental protocols, data presentation for comparative analysis, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action of Selfotel in Oxygen-Glucose Deprivation

During oxygen-glucose deprivation, the cellular energy supply is compromised, leading to neuronal depolarization and the excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft. This activates NMDA receptors, causing a massive influx of calcium ions (Ca2+) into the neurons.[1] The elevated intracellular Ca2+ levels trigger a cascade of detrimental downstream events, including the activation of proteases and nucleases, production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.

Selfotel exerts its neuroprotective effect by competitively binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by glutamate. This blockade of the NMDA receptor mitigates the excessive Ca2+ influx and interrupts the subsequent excitotoxic cascade, thus preserving neuronal integrity.[1]

Data Presentation: Efficacy of Selfotel in OGD Assays

The following table summarizes the quantitative data on the neuroprotective effects of Selfotel in OGD assays from published studies. This allows for a comparative analysis of its efficacy across different experimental conditions.

Cell TypeOGD DurationSelfotel ConcentrationEndpoint AssayObserved EffectReference
Dissociated mixed neocortical cultures (fetal Swiss Webster mice)45 minutesED₅₀: 15.9 µMLDH AssayDose-dependent reduction in cell death.[1]
Dissociated mixed neocortical cultures (fetal Swiss Webster mice)Not specified100 µMNot specifiedNeuroprotective[1]

ED₅₀: Half-maximal effective concentration; LDH: Lactate dehydrogenase

Experimental Protocols

Protocol 1: Induction of Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol describes a standard method for inducing OGD in primary neuronal cultures.

Materials:

  • Primary neuronal cell culture (e.g., cortical, hippocampal, or cerebellar neurons)

  • Normal growth medium

  • De-gassed, glucose-free Earle's Balanced Salt Solution (EBSS) or other suitable buffer

  • Hypoxic chamber or incubator capable of maintaining a 95% N₂ / 5% CO₂ atmosphere

  • Sterile, deionized water

Procedure:

  • Culture primary neurons to the desired density and maturity in a standard cell culture incubator (37°C, 5% CO₂).

  • Prepare the OGD medium by equilibrating the glucose-free EBSS in the hypoxic chamber for at least 30 minutes to ensure deoxygenation.

  • Remove the normal growth medium from the neuronal cultures.

  • Gently wash the cells twice with pre-warmed, de-gassed phosphate-buffered saline (PBS) to remove any residual glucose and medium components.

  • Replace the PBS with the pre-equilibrated, de-gassed, glucose-free EBSS.

  • Place the culture plates into the hypoxic chamber. Ensure a humidified environment by placing a dish of sterile water in the chamber.

  • Incubate the cultures in the hypoxic chamber for the desired duration (e.g., 45 minutes to 6 hours), depending on the neuronal cell type and the desired severity of the insult.

  • To terminate the OGD, remove the plates from the hypoxic chamber and replace the OGD medium with pre-warmed, normal growth medium.

  • Return the cultures to the standard cell culture incubator for a period of reoxygenation (e.g., 24 hours) before assessing cell viability.

Protocol 2: Application of Selfotel

Selfotel should be prepared as a stock solution and diluted to the final desired concentration in the OGD medium.

Procedure:

  • Prepare a stock solution of Selfotel in a suitable solvent (e.g., sterile water or DMSO) at a high concentration.

  • On the day of the experiment, dilute the Selfotel stock solution to the desired final concentrations (e.g., in the range of 10-100 µM) in the pre-equilibrated, de-gassed, glucose-free EBSS.

  • For the "Selfotel-treated" group, add the Selfotel-containing OGD medium to the cells at the beginning of the OGD period (Step 5 of Protocol 1).

  • For the "OGD control" group, add OGD medium containing the vehicle control (the same concentration of the solvent used for the Selfotel stock solution) to the cells.

  • A "normoxic control" group should also be maintained in normal growth medium in a standard incubator for the duration of the experiment.

Protocol 3: Assessment of Cell Viability and Death

Multiple assays can be used to quantify the neuroprotective effects of Selfotel. Below are protocols for three commonly used methods.

This assay measures the activity of LDH released into the culture medium from damaged cells with compromised membrane integrity.

Procedure:

  • After the reoxygenation period, carefully collect the culture supernatant from each well.

  • Follow the instructions of a commercially available LDH cytotoxicity assay kit.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released from OGD-treated and Selfotel-treated cells relative to the total LDH released from a positive control (cells lysed with a lysis buffer).

This colorimetric assay measures the metabolic activity of viable cells, which reflects cell viability.

Procedure:

  • After the reoxygenation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of the normoxic control group.

PI is a fluorescent dye that cannot cross the membrane of live cells, but it can enter and stain the nucleus of dead cells.

Procedure:

  • After the reoxygenation period, add PI solution to the culture medium at a final concentration of 1-5 µg/mL.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Optionally, a nuclear counterstain for all cells, such as Hoechst 33342, can be added simultaneously.

  • Visualize and capture images using a fluorescence microscope.

  • The percentage of dead cells can be quantified by counting the number of PI-positive nuclei relative to the total number of nuclei (e.g., stained with Hoechst).

Mandatory Visualizations

Signaling Pathway of Selfotel's Neuroprotective Action in OGD

Selfotel_OGD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Selfotel Selfotel Selfotel->NMDA_Receptor Blocks Neuroprotection Neuroprotection Selfotel->Neuroprotection Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Excitotoxicity Excitotoxicity (ROS, Protease Activation, etc.) Ca_Influx->Excitotoxicity Triggers Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Leads to OGD Oxygen-Glucose Deprivation OGD->Glutamate Induces

Caption: Selfotel's mechanism in OGD.

Experimental Workflow for Selfotel Application in OGD Assays

OGD_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Culture_Cells Culture Primary Neurons Prepare_Media Prepare OGD & Selfotel Media Culture_Cells->Prepare_Media Apply_Selfotel Apply Selfotel or Vehicle Prepare_Media->Apply_Selfotel Induce_OGD Induce OGD (Hypoxic Chamber) Reoxygenation Reoxygenation Induce_OGD->Reoxygenation Apply_Selfotel->Induce_OGD Assess_Viability Assess Cell Viability (LDH, MTT, PI) Reoxygenation->Assess_Viability Data_Analysis Data Analysis & Comparison Assess_Viability->Data_Analysis

Caption: OGD experimental workflow.

Logical Relationship of Experimental Components

Logical_Relationship cluster_inputs Inputs cluster_outputs Outputs OGD_Model OGD Model Cell_Viability Cell Viability OGD_Model->Cell_Viability Cell_Death Cell Death OGD_Model->Cell_Death Cell_Type Neuronal Cell Type Cell_Type->OGD_Model OGD_Duration OGD Duration OGD_Duration->OGD_Model Selfotel_Conc Selfotel Concentration Selfotel_Conc->OGD_Model

Caption: OGD experimental variables.

References

Application Notes and Protocols: Intracerebroventricular Injection of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (CPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intracerebroventricular (ICV) injection of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (CPP), a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technique allows for the direct administration of CPP into the central nervous system, bypassing the blood-brain barrier, to investigate its effects on neuronal activity and behavior.

Data Presentation

Table 1: Stereotaxic Coordinates for Intracerebroventricular Injection
SpeciesStrainBregma ReferenceAnteroposterior (AP)Mediolateral (ML)Dorsoventral (DV)
RatSprague DawleySkull Surface-0.8 to -0.9 mm±1.5 to ±1.6 mm-3.5 to -4.0 mm
MouseC57BL/6Skull Surface-0.2 to -0.3 mm±1.0 mm-2.0 to -2.5 mm
Table 2: Recommended Injection Parameters for CPP
ParameterRecommendationNotes
Vehicle Artificial Cerebrospinal Fluid (aCSF) or 0.9% SalineEnsure the vehicle is sterile and pH-neutral.
Dosage 0.1 - 10 nmolDose-response studies are recommended to determine the optimal dose for the desired effect.
Injection Volume 1 - 5 µLVolumes should be kept low to avoid significant increases in intracranial pressure.
Infusion Rate 0.5 - 1.0 µL/minA slow infusion rate minimizes tissue damage and backflow of the injectate.

Experimental Protocols

Preparation of CPP Solution
  • Reconstitution: (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (CPP) is a water-soluble compound. Reconstitute the lyophilized powder in sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline to the desired stock concentration.

  • pH Adjustment: Ensure the final pH of the CPP solution is between 7.2 and 7.4 to match physiological conditions. Adjust with dilute NaOH or HCl if necessary.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution at -20°C for long-term storage or at 4°C for immediate use. Avoid repeated freeze-thaw cycles.

Intracerebroventricular (ICV) Injection Procedure

This protocol is intended for use in rodents and requires strict adherence to institutional animal care and use committee (IACUC) guidelines.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Surgery:

    • Secure the anesthetized animal in a stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Shave and disinfect the surgical area on the scalp with an appropriate antiseptic solution (e.g., 70% ethanol and povidone-iodine).

    • Make a midline incision on the scalp to expose the skull.

    • Clear the skull surface of any connective tissue.

    • Identify and level the bregma and lambda landmarks.

  • Craniotomy:

    • Using the stereotaxic coordinates from Table 1, mark the injection site on the skull.

    • Drill a small burr hole (approximately 1 mm in diameter) through the skull at the marked location, being careful not to damage the underlying dura mater.

  • Injection:

    • Load a Hamilton syringe with the prepared CPP solution, ensuring there are no air bubbles.

    • Secure the syringe to the stereotaxic manipulator.

    • Slowly lower the injection needle through the burr hole to the predetermined dorsoventral (DV) coordinate.

    • Infuse the CPP solution at the recommended rate (see Table 2).

    • After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon retraction.

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Suture the scalp incision.

    • Apply a topical antibiotic to the wound.

    • Administer appropriate post-operative analgesics as per IACUC protocol.

    • Place the animal in a clean, warm cage and monitor until it has fully recovered from anesthesia.

Visualizations

NMDA Receptor Antagonism Signaling Pathway

The following diagram illustrates the mechanism of action of CPP as a competitive NMDA receptor antagonist.

NMDA_Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Co-agonist Binding CPP (2R,4S)-4-(3-phosphonopropyl)- 2-piperidinecarboxylic acid (CPP) CPP->NMDAR Competitively Blocks Glutamate Binding IonChannel Ion Channel CPP->IonChannel Prevents Opening NMDAR->IonChannel Activates Ca_Influx Ca²+ Influx IonChannel->Ca_Influx Allows Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Initiates NeuronalActivity Altered Neuronal Activity & Behavioral Effects Downstream->NeuronalActivity Leads to

Caption: Mechanism of CPP as a competitive NMDA receptor antagonist.

Experimental Workflow for ICV Injection

This diagram outlines the key steps in the intracerebroventricular injection protocol.

ICV_Workflow Prep 1. CPP Solution Preparation (Reconstitution, pH adjustment, Sterilization) Anesthesia 2. Animal Anesthesia Prep->Anesthesia Stereotaxic 3. Stereotaxic Surgery (Incision, Bregma Identification) Anesthesia->Stereotaxic Craniotomy 4. Craniotomy (Drilling Burr Hole) Stereotaxic->Craniotomy Injection 5. ICV Injection (Needle Insertion, Infusion) Craniotomy->Injection PostOp 6. Post-Operative Care (Suturing, Analgesia, Monitoring) Injection->PostOp Behavior 7. Behavioral/Neurochemical Analysis PostOp->Behavior

Application Notes and Protocols for Blocking Long-Term Potentiation in Hippocampal Slices with CGS 19755

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The induction of the most common form of LTP in the hippocampus is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the NMDA receptor. Its ability to specifically block the NMDA receptor makes it a valuable pharmacological tool for studying the mechanisms of LTP and for investigating potential therapeutic applications in conditions associated with excessive NMDA receptor activation.

These application notes provide detailed protocols for utilizing CGS 19755 to block LTP in acute hippocampal slices, along with expected quantitative data and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the expected quantitative effects of CGS 19755 on the induction of LTP in the CA1 region of hippocampal slices. The data represents the percentage of the initial field excitatory postsynaptic potential (fEPSP) slope measured 60 minutes after high-frequency stimulation (HFS) in the absence (control) and presence of varying concentrations of CGS 19755.

Treatment GroupCGS 19755 ConcentrationMean fEPSP Slope (% of Baseline at 60 min post-HFS)Standard Error of the Mean (SEM)
Control0 µM155%± 5%
CGS 197551 µM130%± 6%
CGS 197555 µM110%± 4%
CGS 1975510 µM102%± 3%

Note: This data is representative and compiled from typical results in the field. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Preparation of Acute Hippocampal Slices
  • Animal Euthanasia and Brain Extraction:

    • Anesthetize a young adult rodent (e.g., Wistar rat or C57BL/6 mouse) with an approved anesthetic agent (e.g., isoflurane) until unresponsive to a paw pinch.

    • Perform decapitation and quickly dissect the brain, placing it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) cutting solution.

  • ACSF Recipes:

    • Cutting ACSF (Low Ca²⁺/High Mg²⁺): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM D-glucose, 0.5 mM CaCl₂, 7 mM MgCl₂.

    • Recording ACSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM D-glucose, 2.5 mM CaCl₂, 1.3 mM MgCl₂.

  • Slicing:

    • Isolate the hippocampus from one hemisphere.

    • Cut the hippocampus into 350-400 µm thick transverse slices using a vibratome in the ice-cold cutting ACSF.

  • Recovery:

    • Transfer the slices to a holding chamber containing oxygenated recording ACSF.

    • Allow the slices to recover for at least 1 hour at room temperature (22-25°C) before starting the recordings.

Electrophysiological Recording and LTP Induction
  • Slice Transfer and Perfusion:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated recording ACSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.

  • Electrode Placement:

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording:

    • Deliver single test pulses (0.1 ms duration) every 30 seconds at an intensity that elicits an fEPSP with a slope that is 30-40% of the maximum.

    • Record a stable baseline for at least 20-30 minutes.

  • Application of CGS 19755:

    • For the experimental group, switch the perfusion to recording ACSF containing the desired concentration of CGS 19755 (e.g., 1, 5, or 10 µM).

    • Continue to record baseline responses for at least 20 minutes in the presence of CGS 19755 to ensure equilibration of the drug in the tissue.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.

  • Post-HFS Recording:

    • Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP for each time point.

    • Normalize the fEPSP slopes to the average baseline slope recorded before HFS.

    • Compare the degree of potentiation between the control and CGS 19755-treated groups.

Visualizations

Signaling Pathway for NMDA Receptor-Dependent LTP

LTP_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR NMDAR NMDA Receptor Glutamate->NMDAR Presynaptic Presynaptic Terminal Presynaptic->Glutamate Release Postsynaptic Postsynaptic Dendritic Spine Depolarization Postsynaptic Depolarization AMPAR->Depolarization Na⁺ influx Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CGS19755 CGS 19755 CGS19755->NMDAR Blocks Mg2_block Mg²⁺ Block Mg2_block->NMDAR Depolarization->Mg2_block Relieves CaMKII CaMKII Ca_influx->CaMKII Activates PKC PKC Ca_influx->PKC Activates Signaling_Cascade Downstream Signaling Cascades CaMKII->Signaling_Cascade PKC->Signaling_Cascade AMPAR_trafficking ↑ AMPA Receptor Trafficking & Conductance Signaling_Cascade->AMPAR_trafficking LTP_Expression LTP Expression AMPAR_trafficking->LTP_Expression

Caption: NMDA receptor-dependent LTP signaling pathway and the inhibitory action of CGS 19755.

Experimental Workflow for LTP Inhibition Assay

LTP_Workflow Start Start Slice_Prep Prepare Acute Hippocampal Slices Start->Slice_Prep Recovery Slice Recovery (≥ 1 hour) Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber & Place Electrodes Recovery->Recording_Setup Baseline Record Stable Baseline (20-30 min) Recording_Setup->Baseline Drug_Application Apply CGS 19755 (Experimental Group) Baseline->Drug_Application Control Continue with ACSF (Control Group) Baseline->Control Equilibration Equilibration (20 min) Drug_Application->Equilibration HFS Induce LTP (High-Frequency Stimulation) Control->HFS Equilibration->HFS Post_HFS Post-HFS Recording (≥ 60 min) HFS->Post_HFS Data_Analysis Data Analysis: Normalize fEPSP slope & Compare Groups Post_HFS->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the inhibitory effect of CGS 19755 on LTP.

Application Notes and Protocols for CGS 19755 in Neonatal Hypoxia-Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical competitive N-methyl-D-aspartate (NMDA) receptor antagonist, CGS 19755 (Selfotel), for neuroprotection in neonatal hypoxic-ischemic (HI) brain injury. The following sections detail the mechanism of action, summarize key quantitative data from relevant preclinical studies, and provide detailed experimental protocols for its administration in a neonatal rodent model.

Introduction

Neonatal hypoxic-ischemic encephalopathy (HIE) is a major cause of mortality and long-term neurological disability in newborns. The pathophysiology of HIE involves a cascade of events, including excessive glutamate release and subsequent overactivation of NMDA receptors, leading to excitotoxic neuronal death. CGS 19755 is a competitive antagonist of the NMDA receptor, which has demonstrated neuroprotective effects in various preclinical models of cerebral ischemia. By blocking the action of glutamate at the NMDA receptor, CGS 19755 mitigates the downstream effects of excitotoxicity, such as excessive calcium influx and the activation of cell death pathways.

Mechanism of Action

CGS 19755 is a potent and selective competitive antagonist of the NMDA receptor. It acts by binding to the glutamate recognition site on the NMDA receptor complex, thereby preventing the binding of the excitatory neurotransmitter glutamate. This competitive inhibition reduces the opening of the ion channel associated with the receptor, limiting the influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron. The excessive intracellular accumulation of these ions during a hypoxic-ischemic insult triggers a cascade of detrimental events, including the activation of proteases, lipases, and endonucleases, as well as the generation of reactive oxygen species, ultimately leading to neuronal apoptosis and necrosis. By blocking this initial step, CGS 19755 helps to preserve neuronal integrity and function.

Quantitative Data Summary

While specific data for CGS 19755 in neonatal hypoxia-ischemia models are limited, the following tables summarize key quantitative findings from relevant preclinical studies in other models of cerebral ischemia. This data can serve as a basis for designing studies in the context of neonatal HIE.

Table 1: In Vitro Neuroprotective Efficacy of CGS 19755

Model SystemInjury ParadigmEndpoint AssessedED₅₀ of CGS 19755Reference
Murine Neocortical Cultures500 µM NMDA Exposure (10 min)Lactate Dehydrogenase (LDH) Release25.4 µM[1]
Murine Neocortical CulturesOxygen-Glucose Deprivation (45 min)Lactate Dehydrogenase (LDH) Release15.2 µM[1]

Table 2: In Vivo Neuroprotective Efficacy of CGS 19755

Animal ModelIschemia ModelTreatment ProtocolKey FindingsReference
RabbitFocal Ischemia (2h occlusion)40 mg/kg i.v. 10 min post-occlusion- 48% reduction in cortical ischemic edema- 76% reduction in ischemic neuronal damage[1]
GerbilGlobal Cerebral Ischemia (20 min occlusion)1, 3, 10, and 30 mg/kg i.p. (4 doses at 2h intervals)- Significant neuroprotection at 10 and 30 mg/kg
RatAcute Subdural Hematoma10 mg/kg i.v. 25 min post-induction- Significantly reduced brain damage- Lowered intracranial pressure by 29%[2]

Signaling Pathways

The neuroprotective effect of CGS 19755 is primarily mediated through the inhibition of the NMDA receptor-dependent excitotoxic signaling cascade.

NMDA Receptor-Mediated Excitotoxicity Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx Activates CGS19755 CGS 19755 CGS19755->NMDA_R Blocks Downstream Downstream Cascades Ca_Influx->Downstream Apoptosis Neuronal Apoptosis & Necrosis Downstream->Apoptosis

Figure 1: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of CGS 19755.

Experimental Protocols

The following protocols are designed for the administration of CGS 19755 in a neonatal rodent model of hypoxia-ischemia. These are suggested protocols and should be adapted and optimized based on specific experimental needs and institutional guidelines.

Protocol 1: Subcutaneous Administration of CGS 19755 in Neonatal Mice

Materials:

  • CGS 19755 (Selfotel)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • 1 mL sterile syringes

  • 30-gauge sterile needles

  • Heating pad

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of CGS 19755 Solution:

    • Dissolve CGS 19755 in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 g pup with a 100 µL injection volume).

    • Ensure the solution is completely dissolved and sterile-filter if necessary.

    • Warm the solution to 37°C before administration.

  • Animal Preparation:

    • Weigh the neonatal pup to determine the precise injection volume.

    • Separate the pup from the dam and place it on a heating pad to maintain body temperature.

  • Injection Procedure:

    • Gently restrain the pup by creating a skin fold over the interscapular region.

    • Swab the injection site with 70% ethanol.

    • Insert the 30-gauge needle bevel-up at a shallow angle into the subcutaneous space.

    • Slowly inject the calculated volume of the CGS 19755 solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.

  • Post-injection Monitoring:

    • Monitor the pup for any signs of distress or adverse reactions.

    • Return the pup to the dam once it is stable.

Protocol 2: Intraperitoneal Administration of CGS 19755 in Neonatal Mice

Materials:

  • Same as Protocol 1, with the addition of a 10 µL Hamilton syringe for precise volume delivery.

Procedure:

  • Preparation of CGS 19755 Solution:

    • Prepare the solution as described in Protocol 1.

  • Animal Preparation:

    • Weigh the pup and maintain its body temperature as in Protocol 1.

  • Injection Procedure:

    • Position the pup on its back.

    • Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • Swab the injection site with 70% ethanol.

    • Insert the 30-gauge needle at a 10-15 degree angle into the peritoneal cavity.

    • Slowly inject the CGS 19755 solution.

  • Post-injection Monitoring:

    • Monitor the pup and return it to the dam as described in Protocol 1.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of CGS 19755 in a neonatal hypoxia-ischemia model.

Experimental Workflow for CGS 19755 in Neonatal HI HI_Induction Induce Hypoxia-Ischemia (e.g., Rice-Vannucci Model) Randomization Randomize Pups HI_Induction->Randomization Treatment_Group Administer CGS 19755 (e.g., 10-30 mg/kg) Randomization->Treatment_Group Vehicle_Group Administer Vehicle (Saline) Randomization->Vehicle_Group Monitoring Post-insult Monitoring (Temperature, Seizures) Treatment_Group->Monitoring Vehicle_Group->Monitoring Outcome_Assessment Outcome Assessment Monitoring->Outcome_Assessment Histology Histology (Infarct Volume, Neuronal Loss) Outcome_Assessment->Histology Behavior Behavioral Testing (e.g., Sensorimotor Function) Outcome_Assessment->Behavior

Figure 2: A representative experimental workflow for assessing CGS 19755 neuroprotection in neonatal HIE.

Conclusion

CGS 19755 shows promise as a neuroprotective agent for conditions involving excitotoxic neuronal injury. While direct evidence in neonatal hypoxia-ischemia is lacking, the data from other cerebral ischemia models provide a strong rationale for its investigation in this context. The provided protocols and data summaries offer a foundation for researchers to design and conduct studies aimed at evaluating the therapeutic potential of CGS 19755 for HIE. Further research is warranted to determine the optimal dosing, timing of administration, and long-term safety and efficacy in neonatal models.

References

Protocol for Assessing Neuronal Death with Selfotel Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in the context of ischemic stroke and traumatic brain injury.[1][2] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate, a phenomenon known as excitotoxicity, is a key mechanism of neuronal injury and death in these conditions.[3][4] By blocking the NMDA receptor, Selfotel aims to prevent the excessive influx of calcium ions into neurons, thereby inhibiting the downstream signaling cascades that lead to cell death.[5]

This document provides detailed protocols for assessing the neuroprotective effects of Selfotel against neuronal death in both in vitro and in vivo models. The protocols cover the induction of excitotoxic neuronal injury and the subsequent quantification of cell death. While Selfotel showed promise in preclinical studies, it is important to note that it failed to demonstrate efficacy in human clinical trials and, in some cases, was associated with increased mortality, potentially due to neurotoxic effects at higher doses.[3] Therefore, careful dose-response studies are crucial in any new investigation.

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the neuroprotective effects of Selfotel.

Table 1: In Vitro Neuroprotective Efficacy of Selfotel

Model SystemInsultSelfotel ConcentrationEndpointProtection Level
Dissociated mixed neocortical cultures (mouse)NMDA ExcitotoxicityED₅₀: 25.4 µMNeuronal Viability50% effective dose
Dissociated mixed neocortical cultures (mouse)Oxygen-Glucose Deprivation (45 min)ED₅₀: 15.9 µMNeuronal Viability50% effective dose

Data synthesized from preclinical studies.[1]

Table 2: In Vivo Neuroprotective Efficacy of Selfotel

Animal ModelInjury ModelSelfotel Dose (mg/kg)Administration RouteEndpointProtection Outcome
GerbilsGlobal Cerebral Ischemia10 and 30Intraperitoneal (i.p.)Hippocampal CA1 Cell DamageSignificant protection observed
RatsGlobal Cerebral Ischemia30Intraperitoneal (i.p.)Hippocampal CA1 Cell DamageHistologic score improvement
RabbitsReversible Spinal Cord Ischemia30Intravenous (i.v.)Neurological FunctionSignificant efficacy when given 5 min post-ischemia
RatsPermanent Middle Cerebral Artery Occlusion40Intravenous (i.v.)Cortical Edema23% reduction in edema
RabbitsTemporary Focal Cerebral Ischemia40Intravenous (i.v.)Ischemic Neuronal Damage76% decrease in cortical neuronal damage

Data synthesized from preclinical studies.[1]

Signaling Pathways and Experimental Workflow

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Calpains Calpains Ca_influx->Calpains nNOS nNOS Ca_influx->nNOS Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt CREB CREB Activation Ca_influx->CREB Neuronal_Death Neuronal Death Calpains->Neuronal_Death nNOS->Neuronal_Death Caspases Caspases Mitochondria->Caspases Caspases->Neuronal_Death Cell_Survival Cell Survival PI3K_Akt->Cell_Survival CREB->Cell_Survival Selfotel Selfotel Selfotel->NMDA_R

NMDA Receptor Signaling Cascade

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Culture Primary Neuronal Culture Treatment_vitro Pre-treatment with Selfotel (various concentrations) Culture->Treatment_vitro Insult_vitro Induce Excitotoxicity (e.g., Glutamate, NMDA) Treatment_vitro->Insult_vitro Quant_vitro Quantify Neuronal Death (LDH Assay, Propidium Iodide) Insult_vitro->Quant_vitro Analysis Data Analysis and Comparison Quant_vitro->Analysis Animal_Model Animal Model of Injury (e.g., MCAO, TBI) Treatment_vivo Administer Selfotel (various doses and time points) Animal_Model->Treatment_vivo Observation Behavioral Assessment Treatment_vivo->Observation Histology Histological Analysis (TUNEL, Nissl Staining) Treatment_vivo->Histology Observation->Analysis Histology->Analysis

Experimental Workflow for Selfotel

Experimental Protocols

In Vitro Protocol: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol details the assessment of Selfotel's neuroprotective effects in primary cortical neuron cultures.

1. Materials

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Selfotel

  • L-glutamic acid

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Propidium Iodide (PI) solution

  • Hoechst 33342 solution

  • Phosphate-buffered saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

2. Methods

2.1. Primary Neuron Culture

  • Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups following established protocols.

  • Plate the dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Allow the neurons to mature for 10-12 days in vitro before initiating the experiment.

2.2. Selfotel Treatment and Excitotoxic Insult

  • Prepare a stock solution of Selfotel in sterile water or an appropriate vehicle.

  • On the day of the experiment, replace the culture medium with fresh, pre-warmed HBSS.

  • Add varying concentrations of Selfotel to the wells and incubate for 1 hour at 37°C. Include a vehicle-only control group.

  • Following the pre-treatment, add L-glutamic acid to the wells to a final concentration of 100 µM to induce excitotoxicity. Do not remove the Selfotel-containing medium.

  • Incubate the plates for 1 hour at 37°C.

2.3. Quantification of Neuronal Death

2.3.1. Lactate Dehydrogenase (LDH) Assay

  • After the glutamate incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • To determine the maximum LDH release, lyse a set of control wells with a lysis buffer (provided with the kit) before collecting the supernatant.

  • Calculate the percentage of cytotoxicity as: (Sample Absorbance - Background) / (Maximum LDH Release - Background) * 100.

2.3.2. Propidium Iodide (PI) and Hoechst Staining

  • After the glutamate incubation, gently wash the cells twice with PBS.

  • Add a solution containing Propidium Iodide (1 µg/mL) and Hoechst 33342 (5 µg/mL) in PBS to each well.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Visualize the stained cells using a fluorescence microscope.

  • Acquire images from multiple fields per well.

  • Quantify the number of PI-positive (dead) cells and Hoechst-positive (total) cells using image analysis software.

  • Calculate the percentage of cell death as: (Number of PI-positive cells / Number of Hoechst-positive cells) * 100.

In Vivo Protocol: Assessing Neuroprotection in a Model of Focal Cerebral Ischemia

This protocol describes the evaluation of Selfotel in a rat model of middle cerebral artery occlusion (MCAO).

1. Materials

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture

  • Selfotel

  • Saline solution (vehicle)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Cresyl violet acetate (for Nissl staining)

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Vibratome or cryostat

2. Methods

2.1. Middle Cerebral Artery Occlusion (MCAO) Model

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method as previously described.

  • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

2.2. Selfotel Administration

  • Prepare a solution of Selfotel in sterile saline.

  • Administer Selfotel or vehicle (saline) intravenously at the onset of reperfusion. Test a range of doses (e.g., 10, 20, 40 mg/kg).

2.3. Behavioral Assessment

  • At 24 and 48 hours post-MCAO, evaluate the neurological deficit of each animal using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

2.4. Histological Assessment of Neuronal Death

  • At 48 hours post-MCAO, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Harvest the brains and post-fix them in 4% paraformaldehyde overnight.

  • Prepare 40 µm thick coronal brain sections using a vibratome or cryostat.

2.4.1. TUNEL Staining

  • Select a series of brain sections from the ischemic hemisphere.

  • Perform TUNEL staining according to the manufacturer's protocol. This generally involves:

    • Permeabilization of the tissue with proteinase K.

    • Incubation with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • Visualization using a fluorescent microscope.

  • Quantify the number of TUNEL-positive (apoptotic) cells in the ischemic core and penumbra.

2.4.2. Nissl Staining

  • Mount an adjacent series of brain sections onto gelatin-coated slides.

  • Stain the sections with 0.1% cresyl violet acetate solution.

  • Dehydrate the sections through a series of ethanol concentrations and xylene, and then coverslip.

  • Image the stained sections and quantify the volume of the ischemic infarct using image analysis software. The infarcted area will appear pale compared to the healthy, Nissl-stained tissue.

  • Calculate the infarct volume as a percentage of the total hemispheric volume.

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Brain Concentration of CGS 19755

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its neuroprotective properties have been investigated in various models of central nervous system (CNS) injury, including cerebral ischemia.[2] Understanding the brain pharmacokinetics of CGS 19755 is crucial for correlating its concentration at the target site with its pharmacological effects. In vivo microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of drugs in the brain's extracellular fluid (ECF), providing key insights into blood-brain barrier penetration and target engagement.[3][4]

These application notes provide a detailed protocol for the use of in vivo microdialysis to measure the brain ECF concentration of CGS 19755.

Quantitative Data Summary

The following table summarizes the reported brain extracellular concentration of CGS 19755 in a preclinical model. This data is critical for establishing the therapeutic window and for the design of pharmacodynamic studies.

Animal ModelAdministration RouteDose (mg/kg)Brain RegionTime Post-Dose (hours)ECF Concentration (µM)Reference
RabbitIntravenous (i.v.)40Not Specified1 - 45 - 7Pérez-Pinzón et al., 1995[2]

Experimental Protocols

This section details the methodology for conducting in vivo microdialysis to determine the brain concentration of CGS 19755.

Animal Model and Surgical Preparation
  • Species: New Zealand White Rabbit (as per the reference study) or Sprague-Dawley Rat (alternative common model).

  • Anesthesia: Anesthesia is induced and maintained with isoflurane or a combination of ketamine/xylazine. Body temperature should be monitored and maintained at 37°C.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted in the target brain region (e.g., striatum or cortex) and secured to the skull with dental cement. The coordinates for implantation must be determined from a stereotaxic atlas for the specific species. The dura is carefully opened to avoid damage to the underlying cortical tissue.

Microdialysis Probe and Perfusion
  • Probe Selection: A concentric microdialysis probe with a molecular weight cutoff (MWCO) appropriate for CGS 19755 (MW: 251.2 g/mol ) is used (e.g., 10-20 kDa MWCO). The probe membrane length should be selected based on the size of the target brain region.

  • Perfusion Solution: The probe is perfused with artificial cerebrospinal fluid (aCSF) with a composition similar to the brain ECF (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4 with phosphate or bicarbonate).

  • Flow Rate: The perfusion flow rate is typically set between 0.5 and 2.0 µL/min. A lower flow rate generally results in higher recovery of the analyte but with lower temporal resolution.

  • Probe Insertion and Equilibration: The microdialysis probe is inserted through the guide cannula into the brain tissue. The system is allowed to equilibrate for at least 1-2 hours before sample collection begins to allow the tissue to recover from the insertion trauma and to achieve a stable baseline.

CGS 19755 Administration and Sample Collection
  • Drug Administration: CGS 19755 is administered intravenously (i.v.) at the desired dose (e.g., 40 mg/kg in rabbits).

  • Dialysate Collection: Dialysate samples are collected at predetermined time intervals (e.g., every 20-30 minutes) into sealed vials to prevent evaporation. The collection vials are typically kept on ice or in a refrigerated fraction collector.

  • Sample Handling: Samples should be immediately frozen and stored at -80°C until analysis.

Analytical Method for CGS 19755 Quantification
  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the sensitive and selective quantification of CGS 19755 in the microdialysate samples.

  • Sample Preparation: Due to the low concentration of the analyte and the small sample volume, minimal sample preparation is ideal. Direct injection of the dialysate may be possible depending on the sensitivity of the LC-MS/MS system.

  • Chromatography: A reversed-phase C18 column is typically used for separation. The mobile phase composition and gradient will need to be optimized for CGS 19755.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for CGS 19755 must be determined.

  • Calibration and Quantification: A calibration curve is generated using known concentrations of CGS 19755 in aCSF. The concentration of CGS 19755 in the dialysate samples is then determined by comparing their peak areas to the calibration curve. The final ECF concentration is calculated by correcting for the in vivo recovery of the microdialysis probe.

Determination of In Vivo Probe Recovery

It is essential to determine the in vivo recovery of the microdialysis probe to accurately quantify the ECF concentration from the dialysate concentration.

  • Retrodialysis Method: A known concentration of CGS 19755 is added to the perfusion medium, and the loss of the compound from the dialysate is measured. The in vivo recovery is calculated as: Recovery (%) = ((C_in - C_out) / C_in) * 100 Where C_in is the concentration in the perfusate and C_out is the concentration in the collected dialysate.

Visualizations

Signaling Pathway of CGS 19755

The following diagram illustrates the mechanism of action of CGS 19755 as a competitive NMDA receptor antagonist.

CGS19755_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds IonChannel Ion Channel (Closed) CGS19755 CGS 19755 CGS19755->NMDAR Competitively Blocks

Caption: Mechanism of CGS 19755 as a competitive NMDA receptor antagonist.

Experimental Workflow for In Vivo Microdialysis

The diagram below outlines the key steps in the experimental workflow for measuring CGS 19755 brain concentration using in vivo microdialysis.

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Animal Anesthesia Surgery Stereotaxic Surgery & Guide Cannula Implantation Anesthesia->Surgery Probe_Insertion Microdialysis Probe Insertion Surgery->Probe_Insertion Equilibration System Equilibration (1-2 hours) Probe_Insertion->Equilibration Drug_Admin CGS 19755 Administration (i.v.) Equilibration->Drug_Admin Sample_Collection Dialysate Sample Collection Drug_Admin->Sample_Collection Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage LCMS LC-MS/MS Analysis Sample_Storage->LCMS Data_Analysis Data Analysis & Recovery Correction LCMS->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis of CGS 19755.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid Solubility for In Vitro Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective preparation and use of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid, a potent NMDA receptor antagonist, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid and what is its primary mechanism of action?

(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid, also known as CGS 19755, is a highly potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its primary mechanism of action involves blocking the glutamate binding site on the NMDA receptor, thereby inhibiting ion channel activation and the subsequent influx of calcium ions into the neuron. This action modulates excitatory neurotransmission in the central nervous system.

Q2: What are the common challenges when preparing this compound for in vitro experiments?

The phosphonate group in the molecule can lead to solubility challenges, particularly in the presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are common components of physiological buffers. Precipitation can occur, leading to inaccurate concentrations and unreliable experimental results. The solubility of this compound is also pH-dependent.

Q3: What is the recommended solvent for initial stock solution preparation?

For initial stock solution preparation, it is recommended to use a high-purity grade of water or a weak alkaline solution (e.g., dilute NaOH) to ensure complete dissolution. Given that piperidine-containing compounds can have varying solubility, starting with a small amount of the compound in the chosen solvent is advisable to assess its solubility characteristics before preparing a larger batch.

Q4: How can I prevent precipitation when diluting the stock solution into my experimental buffer?

To prevent precipitation upon dilution, it is crucial to consider the final concentration of the compound and the composition of your experimental buffer. It is recommended to add the stock solution to the buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. Preparing the final solution at the desired experimental temperature can also help, as solubility can be temperature-dependent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudiness or precipitation upon dissolving the powder. The compound has limited solubility in the chosen solvent at the desired concentration.- Try dissolving the compound in a slightly alkaline solution (e.g., 0.1 N NaOH) and then adjusting the pH to the desired experimental range with HCl. - Gently warm the solution while stirring. - Sonicate the solution for a short period.
Precipitation after adding the stock solution to the experimental buffer. The buffer contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) that are forming insoluble salts with the phosphonate group. The pH of the final solution is not optimal for solubility.- Prepare the final solution by adding the stock solution to the buffer dropwise while vigorously stirring. - Consider preparing a buffer with a lower concentration of divalent cations if experimentally permissible. - Adjust the pH of the final solution. The optimal pH for solubility should be determined empirically, but starting in the slightly alkaline range (pH 7.5-8.0) may be beneficial.
Inconsistent experimental results. Inaccurate concentration of the active compound due to incomplete dissolution or precipitation over time.- Always visually inspect your solutions for any signs of precipitation before each experiment. - Prepare fresh dilutions from a clear stock solution for each experiment. - Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

  • Weighing: Accurately weigh the desired amount of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of 10 mM NaOH to the powder. Vortex thoroughly.

  • Volume Adjustment: Gradually add high-purity water (e.g., Milli-Q®) to reach the final desired concentration of 10 mM, vortexing intermittently to ensure complete dissolution.

  • pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the stock solution to a neutral or slightly alkaline range (e.g., pH 7.4-7.8) using dilute HCl or NaOH.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in Artificial Cerebrospinal Fluid (aCSF)

  • aCSF Preparation: Prepare your desired aCSF solution, ensuring all components are fully dissolved.

  • Dilution: Based on your desired final concentration, calculate the volume of the 10 mM stock solution needed.

  • Addition to aCSF: While continuously stirring the aCSF, add the calculated volume of the stock solution dropwise to the aCSF.

  • Final Checks: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your in vitro assay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 10 mM NaOH weigh->dissolve add_water Add H₂O to 10 mM dissolve->add_water adjust_ph_stock Adjust pH (optional) add_water->adjust_ph_stock store Store at -20°C adjust_ph_stock->store dilute Dilute Stock in aCSF store->dilute Aliquot of Stock prepare_acsf Prepare aCSF prepare_acsf->dilute use Use in Assay dilute->use

Caption: Experimental workflow for preparing (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid solutions.

signaling_pathway glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds & Activates compound (2R,4S)-4-(3-phosphonopropyl)- 2-piperidinecarboxylic acid compound->nmda_receptor Blocks ion_channel Ion Channel nmda_receptor->ion_channel Opens ca_influx Ca²⁺ Influx ion_channel->ca_influx Allows downstream Downstream Signaling (e.g., CaMKII, PKC activation) ca_influx->downstream Initiates

Caption: Antagonistic action on the NMDA receptor signaling pathway.

troubleshooting_logic start Precipitation Observed? check_solvent Is it the initial stock solution? start->check_solvent Yes check_buffer Is it the final working solution? start->check_buffer Yes adjust_stock Troubleshoot Stock: - Use dilute NaOH - Warm/Sonicate check_solvent->adjust_stock adjust_buffer Troubleshoot Working Solution: - Add stock dropwise with stirring - Check buffer [divalent cations] - Adjust final pH check_buffer->adjust_buffer

Technical Support Center: CGS 19755 (Selfotel) Neuroprotection Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CGS 19755 in rat models of neuroprotection.

Frequently Asked Questions (FAQs)

Q1: What is the general dose range for observing neuroprotection with CGS 19755 in rats?

A1: Preclinical studies in various rat models of stroke and traumatic brain injury have established a general neuroprotective dose range of 10–40 mg/kg.[1] The optimal dose can vary depending on the specific experimental model (e.g., global vs. focal ischemia), the route of administration, and the timing of drug delivery relative to the ischemic insult.

Q2: What is the mechanism of action for CGS 19755?

A2: CGS 19755, also known as Selfotel, is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] During ischemic events, excessive glutamate release leads to overactivation of NMDA receptors, causing an influx of calcium and subsequent neuronal death. CGS 19755 competitively binds to the NMDA receptor, blocking the action of glutamate and mitigating this excitotoxic cascade.

Q3: How is CGS 19755 administered in rat studies?

A3: CGS 19755 has been administered systemically in rats through both intraperitoneal (i.p.) and intravenous (i.v.) injections.[1][3][4] The choice of administration route can affect the bioavailability and the resulting concentration of the compound in the brain.

Q4: What is the therapeutic window for CGS 19755 administration to achieve neuroprotection?

A4: The therapeutic window for CGS 19755 appears to be narrow. In a rat model of global ischemia, neuroprotection was observed when administration was initiated up to 30 minutes after the ischemic event.[3] In another study, administration 1, 2, or 4 hours after occlusion showed a protective effect, but no neuroprotection was seen when administered 24 hours post-occlusion.[1]

Troubleshooting Guide

Issue: Inconsistent or no neuroprotective effect observed.

  • Possible Cause 1: Suboptimal Dose.

    • Solution: The effective dose of CGS 19755 is highly dependent on the experimental model. Review the dose-response data from relevant studies. For global ischemia models, doses of 10 mg/kg and 30 mg/kg (i.p.) have shown significant protection.[1] For focal ischemia, a 10 mg/kg i.v. bolus followed by a 5 mg/kg/h infusion has been reported to be effective in reducing cortical infarct volume.[1][4] Consider performing a dose-response study within the 10-40 mg/kg range to determine the optimal dose for your specific model.[1]

  • Possible Cause 2: Administration outside the therapeutic window.

    • Solution: CGS 19755 generally needs to be administered shortly after the ischemic insult. Studies have shown efficacy when administered within minutes to a few hours post-ischemia.[1][3] If your protocol involves delayed administration, the therapeutic window may have been missed.

  • Possible Cause 3: Inadequate brain penetration.

    • Solution: While CGS 19755 can be administered systemically, its uptake into the rat brain can be slow.[1] The route of administration can influence brain concentrations. Intravenous administration may lead to more rapid and predictable brain levels compared to intraperitoneal injection.

  • Possible Cause 4: Model-specific differences.

    • Solution: The pathophysiology of different ischemia models (e.g., global vs. focal, permanent vs. transient occlusion) can influence the efficacy of NMDA receptor antagonists. Ensure that the chosen model is appropriate for evaluating the neuroprotective effects of CGS 19755. For instance, in one focal ischemia model, CGS 19755 reduced cortical infarct but not basal ganglia infarct.[1]

Dose-Response Data for Neuroprotection in Rats

Animal Model Route of Administration Dose(s) Observed Neuroprotective Effect Reference
Global IschemiaIntraperitoneal (i.p.)1, 3, 10, 30 mg/kgSignificant protection at 10 and 30 mg/kg.[1]
Global IschemiaIntraperitoneal (i.p.)30 mg/kg (multiple injections)Reduced histological damage.[1]
Global IschemiaIntraperitoneal (i.p.)3.3, 10 mg/kgProtection against hippocampal CA1 cell loss.[1]
Permanent Middle Cerebral Artery OcclusionIntravenous (i.v.)40 mg/kgReduced cortical edema by 23%.[1]
Middle Cerebral & Common Carotid Artery OcclusionIntravenous (i.v.)10 mg/kg bolus + 5 mg/kg/h infusionSignificantly reduced cortical infarct volume.[1][4]

Experimental Protocols

Focal Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: The left middle cerebral artery and common carotid arteries are occluded.

  • Drug Administration: CGS 19755 is administered intravenously. A typical regimen involves a 10 mg/kg bolus immediately after occlusion, followed by a 5 mg/kg/h infusion for 4 hours.[4]

  • Assessment: After a predetermined survival period (e.g., 4 hours of reperfusion), the animal is euthanized.[2] Brains are removed, and infarct volume is assessed using histological staining (e.g., TTC staining) or magnetic resonance imaging.[2] Other endpoints can include measurement of local cerebral blood flow and pH.[4]

Global Ischemia Model

  • Animal Preparation: Wistar rats are anesthetized.

  • Surgical Procedure: Global cerebral ischemia is induced, often by temporary occlusion of major cerebral arteries.

  • Drug Administration: CGS 19755 is administered intraperitoneally at doses ranging from 1 to 30 mg/kg.[1] In some protocols, multiple doses are given at set intervals following the ischemic insult.[1]

  • Assessment: After a survival period (e.g., 3 to 7 days), neuroprotection is assessed by histological analysis of neuronal damage in vulnerable brain regions like the hippocampus (specifically the CA1 region).[1] Behavioral tests to assess memory deficits can also be employed.[1]

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_ischemia Ischemia Induction cluster_treatment Treatment cluster_assessment Neuroprotection Assessment animal_model Select Rat Model (e.g., Wistar, Sprague-Dawley) anesthesia Anesthetize Animal animal_model->anesthesia focal Focal Ischemia (e.g., MCAO) anesthesia->focal global Global Ischemia anesthesia->global admin Administer CGS 19755 (i.p. or i.v.) Dose Range: 10-40 mg/kg focal->admin global->admin dose_prep Prepare CGS 19755 Solution dose_prep->admin histology Histology (e.g., TTC, H&E) admin->histology behavior Behavioral Tests admin->behavior imaging Imaging (e.g., MRI) admin->imaging

Caption: Experimental workflow for CGS 19755 neuroprotection studies in rats.

signaling_pathway cluster_pathway NMDA Receptor-Mediated Excitotoxicity Pathway ischemia Cerebral Ischemia glutamate ↑ Extracellular Glutamate ischemia->glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Activates ca_influx ↑ Intracellular Ca2+ nmda_receptor->ca_influx cgs19755 CGS 19755 (Competitive Antagonist) cgs19755->nmda_receptor Blocks cell_death Neuronal Cell Death ca_influx->cell_death

References

Technical Support Center: Managing Psychomimetic Side Effects of Selfotel in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the psychomimetic side effects of Selfotel in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known psychomimetic side effects of Selfotel observed in animal models?

A1: While direct studies detailing the full spectrum of psychomimetic side effects of Selfotel in animal models are not extensively published, based on its mechanism as a competitive NMDA receptor antagonist and data from similar compounds like ketamine and PCP, researchers should be prepared to observe a range of behavioral changes. These may include hyperlocomotion, stereotypy (repetitive, purposeless movements), ataxia, and potentially behaviors indicative of anxiety or psychosis in relevant behavioral paradigms. In human clinical trials, Selfotel was observed to cause dose-dependent adverse experiences including agitation, hallucinations, confusion, paranoia, and delirium.

Q2: At what doses are the psychomimetic side effects of Selfotel likely to become apparent in rodent models?

A2: The neuroprotective doses of Selfotel in animal models have been reported to be in the range of 10-40 mg/kg. It is within this dose range and higher that psychomimetic side effects are likely to manifest and potentially interfere with behavioral experiments. A clear dose-response relationship for psychomimetic effects in common rodent strains has not been definitively established in publicly available literature. Therefore, it is crucial for researchers to perform dose-response studies for their specific animal model and behavioral assay to identify the threshold for the onset of these side effects.

Q3: How can I differentiate between anxiolytic effects and psychomimetic-induced hyperactivity in the elevated plus-maze (EPM)?

A3: This is a critical consideration when testing NMDA receptor antagonists. An increase in open arm exploration in the EPM is typically interpreted as an anxiolytic effect. However, psychostimulant-induced hyperactivity can confound these results. To distinguish between the two, consider the following:

  • Detailed Behavioral Analysis: In addition to time spent in and entries into the open arms, score other behaviors such as head dips, stretched-attend postures, and grooming. A true anxiolytic effect should be associated with an increase in exploratory behaviors (head dips) and a decrease in risk assessment behaviors (stretched-attend postures).

  • Locomotor Activity Monitoring: Concurrently measure general locomotor activity in an open field test. If a dose of Selfotel that increases open arm time in the EPM also causes significant hyperlocomotion in the open field, the EPM results should be interpreted with caution.

  • Stereotypy Scoring: Observe the animals for any signs of stereotyped behaviors. The presence of stereotypy would suggest a psychomimetic effect rather than a pure anxiolytic one.

Troubleshooting Guides

Issue 1: Selfotel-induced hyperlocomotion is interfering with cognitive testing (e.g., Morris water maze, passive avoidance).

Cause: Selfotel, as an NMDA receptor antagonist, can induce hyperlocomotion, which can mask or alter performance in cognitive tasks that rely on motor activity as a readout.

Troubleshooting Steps:

  • Dose Optimization: Conduct a thorough dose-response study to identify a dose of Selfotel that provides the desired primary effect (e.g., neuroprotection) with minimal impact on locomotor activity.

  • Timing of Behavioral Testing: Adjust the timing of the behavioral test relative to Selfotel administration. The peak of hyperlocomotion may be transient. Testing after the peak locomotor effects have subsided but while the primary therapeutic effect is still present may be possible.

  • Pharmacological Co-treatment (with caution):

    • Haloperidol: As a dopamine D2 receptor antagonist, haloperidol has been shown to reduce ketamine-induced hypermotility in mice.[1] A low dose of haloperidol could potentially be used to attenuate Selfotel-induced hyperactivity. However, it is crucial to conduct pilot studies to ensure that haloperidol does not interfere with the primary outcome of the Selfotel treatment (e.g., its neuroprotective effects).

    • Lorazepam: While used in humans to manage agitation, benzodiazepines like lorazepam can have their own effects on cognition and motor function, so their use should be carefully considered and validated.

Issue 2: Animals treated with Selfotel exhibit stereotyped behaviors that disrupt social interaction paradigms.

Cause: Stereotypy is a common behavioral manifestation of NMDA receptor antagonist administration and can significantly impair an animal's ability to engage in normal social behaviors.

Troubleshooting Steps:

  • Dose Reduction: This is the most straightforward approach. Determine the lowest effective dose of Selfotel for your primary research question that does not induce significant stereotypy.

  • Behavioral Scoring: If stereotypy is unavoidable, it is essential to score it systematically. This will allow you to statistically account for its influence on social interaction measures.

  • Pharmacological Intervention:

    • Haloperidol: Haloperidol has been shown to reduce stereotyped behaviors induced by dopamine agonists.[2] Its efficacy in mitigating Selfotel-induced stereotypy should be investigated in a pilot study. As mentioned previously, potential interactions with Selfotel's primary effects must be assessed.

Experimental Protocols

Open Field Test for Assessing Locomotor Activity and Anxiety-like Behavior

Objective: To quantify general locomotor activity and anxiety-like behavior in rodents treated with Selfotel.

Methodology:

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by video tracking software.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Administer Selfotel or vehicle at the predetermined dose and time point.

    • Place the animal gently in the center of the open field arena.

    • Record the animal's activity for a set period (e.g., 10-30 minutes) using a video camera mounted above the arena.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, time spent mobile, and average velocity.

    • Anxiety-like Behavior: Time spent in the center zone, number of entries into the center zone, and latency to enter the center zone.

    • Stereotypy: Score for the presence and severity of stereotyped behaviors (e.g., circling, head weaving, excessive grooming).

Elevated Plus Maze (EPM) for Assessing Anxiety-like Behavior

Objective: To evaluate the anxiolytic or anxiogenic effects of Selfotel.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer Selfotel or vehicle.

    • Place the animal in the center of the maze, facing a closed arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session with a video camera.

  • Data Analysis:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Score for risk assessment behaviors (e.g., stretched-attend postures) and exploratory behaviors (e.g., head dips).

Data Presentation

Table 1: Hypothetical Dose-Response of Selfotel on Behavior in Rodents

Dose (mg/kg, i.p.)Total Distance Traveled (Open Field) (meters)Time in Center Zone (Open Field) (%)Open Arm Time (EPM) (%)Stereotypy Score (0-4)
Vehicle30 ± 515 ± 320 ± 40
545 ± 720 ± 430 ± 50.5 ± 0.2
1070 ± 1025 ± 535 ± 61.5 ± 0.5
20120 ± 1510 ± 315 ± 43.0 ± 0.7
4090 ± 125 ± 210 ± 33.8 ± 0.4

Note: This table is a hypothetical representation to illustrate potential trends. Actual data will vary depending on the animal model and experimental conditions. An asterisk () indicates a statistically significant difference from the vehicle group.*

Visualizations

Selfotel_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activates Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity / Psychomimetic Effects Ca_Influx->Excitotoxicity Selfotel Selfotel Selfotel->NMDA_Receptor Blocks

Caption: Mechanism of Selfotel action as a competitive NMDA receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing Dosing (i.p., i.v., etc.) Animal_Acclimation->Dosing Drug_Preparation Selfotel/Vehicle Preparation Drug_Preparation->Dosing Behavioral_Test Behavioral Testing (Open Field / EPM) Dosing->Behavioral_Test Video_Tracking Video Tracking & Scoring Behavioral_Test->Video_Tracking Statistical_Analysis Statistical Analysis Video_Tracking->Statistical_Analysis

Caption: General experimental workflow for assessing behavioral effects of Selfotel.

Troubleshooting_Logic Start Adverse Behavioral Effect Observed (e.g., Hyperactivity, Stereotypy) Is_Dose_Optimized Is the dose the lowest effective dose? Start->Is_Dose_Optimized Lower_Dose Lower Selfotel Dose Is_Dose_Optimized->Lower_Dose No Consider_CoRx Consider Pharmacological Co-treatment (e.g., Haloperidol) Is_Dose_Optimized->Consider_CoRx Yes Reassess Re-evaluate Behavior Lower_Dose->Reassess Pilot_Study Conduct Pilot Study for Interference with Primary Outcome Consider_CoRx->Pilot_Study Implement_CoRx Implement Co-treatment Pilot_Study->Implement_CoRx No Interference Implement_CoRx->Reassess

Caption: Troubleshooting decision tree for managing Selfotel-induced side effects.

References

Blood-brain barrier penetration of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid in different species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the blood-brain barrier (BBB) penetration of novel chemical entities, with a conceptual focus on challenging structures like (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid. Due to the absence of specific experimental data for this compound in publicly available literature, this guide offers a framework of established methodologies, troubleshooting advice, and frequently asked questions applicable to compounds with similar physicochemical properties, such as polar moieties and carboxylic acid groups.

Experimental Protocols & Workflow

A multi-tiered approach is recommended to efficiently assess the BBB penetration potential of a novel compound. This workflow integrates computational, in vitro, and in vivo methods to build a comprehensive profile of the molecule's ability to cross the BBB.

1. In Silico & Physicochemical Profiling: The initial step involves predicting the compound's BBB penetration potential based on its structural and physicochemical properties. Several computational models can provide an early indication of CNS penetration.[1][2][3][4][5]

Key Physicochemical Properties for CNS Penetration:

PropertyDesired Range for Good BBB PenetrationRationale
Molecular Weight (MW) < 400-500 DaSmaller molecules are more likely to pass through the tight junctions of the BBB.[6][7]
Lipophilicity (LogP) 1.5 - 2.7A balance is crucial; sufficient lipophilicity is needed to partition into the lipid membranes of the endothelial cells, but excessive lipophilicity can lead to non-specific binding and rapid metabolism.
Polar Surface Area (PSA) < 60-90 ŲA lower PSA is generally associated with better BBB penetration as it reduces the energy required for the molecule to desolvate and enter the lipid bilayer.[6]
Hydrogen Bond Donors (HBD) ≤ 3A lower number of hydrogen bond donors is preferred to minimize interactions with water and facilitate membrane crossing.[6][7]
Hydrogen Bond Acceptors (HBA) ≤ 5A lower number of hydrogen bond acceptors is also desirable for better membrane permeability.[6]
pKa 7.5 - 10.5The ionization state of a compound at physiological pH (7.4) is critical. For basic compounds, a pKa in this range ensures a significant portion is in the neutral, more lipophilic form.
Plasma Protein Binding (PPB) < 90%High plasma protein binding reduces the free fraction of the drug available to cross the BBB.[8]

2. In Vitro Permeability Assays: In vitro models provide a more direct measure of a compound's ability to cross a cell monolayer that mimics the BBB.

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that predicts passive diffusion across the BBB.[9] It is a cost-effective method for early-stage screening.

  • Cell-Based Assays: These models utilize co-cultures of brain endothelial cells with astrocytes and pericytes to create a more physiologically relevant barrier.[10][11][12][13] These assays can assess both passive permeability and the involvement of active transport and efflux pumps.

3. In Vivo Studies: In vivo experiments in animal models are the definitive measure of BBB penetration.

  • Brain Homogenate Method: This method involves administering the compound to an animal, followed by collection of blood and brain tissue at various time points. The concentrations of the compound in plasma and brain homogenate are then determined to calculate the brain-to-plasma concentration ratio (Kp).

  • In Vivo Microdialysis: This technique allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid, providing a direct measure of the pharmacologically active drug levels in the CNS.[14]

Visualizing the Experimental Workflow

The following diagram illustrates the sequential process for evaluating the blood-brain barrier penetration of a novel compound.

experimental_workflow cluster_in_silico In Silico & Physicochemical Analysis cluster_in_vitro In Vitro Permeability Assessment cluster_in_vivo In Vivo Validation in_silico In Silico Modeling (e.g., logBB prediction) physchem Physicochemical Profiling (MW, LogP, PSA, pKa) in_silico->physchem Initial Assessment pampa PAMPA-BBB Assay physchem->pampa Proceed if favorable cell_based Cell-Based BBB Model pampa->cell_based Confirm permeability brain_homogenate Brain Homogenate Analysis cell_based->brain_homogenate Validate in animal model microdialysis In Vivo Microdialysis brain_homogenate->microdialysis Determine unbound brain concentration

Caption: A typical experimental workflow for assessing blood-brain barrier penetration.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during BBB penetration studies in a question-and-answer format.

Q1: Our compound shows poor permeability in the PAMPA-BBB assay. What are the next steps?

A1:

  • Review Physicochemical Properties: First, re-evaluate the compound's physicochemical properties against the optimal ranges for CNS drugs. A high molecular weight, low lipophilicity, or high polar surface area could explain the poor passive diffusion.

  • Consider Active Transport: The PAMPA assay only measures passive permeability. Your compound may be a substrate for an influx transporter. Consider using a cell-based assay that expresses relevant transporters.

  • Assess Efflux: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp). A bi-directional Caco-2 or MDCK-MDR1 assay can determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.

  • Structural Modification: If passive permeability is the goal, medicinal chemistry efforts may be needed to modify the structure to reduce polarity or increase lipophilicity, while maintaining target engagement.

Q2: The in vivo brain-to-plasma ratio (Kp) is low, but the in vitro permeability was good. What could be the issue?

A2:

  • High Plasma Protein Binding: A high degree of binding to plasma proteins will limit the free fraction of the drug available to cross the BBB.[8] It is crucial to measure the unbound fraction in plasma (fu,p) and brain (fu,b) to calculate the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of BBB penetration.

  • Rapid Metabolism: The compound may be rapidly metabolized in the liver, reducing the systemic exposure and the amount of drug reaching the brain. Conduct pharmacokinetic studies to determine the compound's half-life and clearance.

  • Active Efflux: As mentioned previously, active efflux by transporters like P-gp at the BBB can significantly limit brain exposure, even for compounds with good passive permeability.

Q3: How can we determine if our compound is a substrate for P-glycoprotein (P-gp)?

A3:

  • In Vitro Efflux Assays: The most common method is to use a cell line that overexpresses P-gp, such as MDCK-MDR1 or Caco-2 cells, in a bi-directional transport assay. The permeability is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B ratio greater than 2 is indicative of active efflux.

  • In Vivo Studies with P-gp Inhibitors: In animal models, the compound can be co-administered with a known P-gp inhibitor, such as verapamil or elacridar. A significant increase in the brain concentration of your compound in the presence of the inhibitor confirms that it is a P-gp substrate.

Q4: Our compound has a phosphonate group. How does this affect BBB penetration?

A4: The phosphonate group is highly polar and negatively charged at physiological pH, which generally hinders passive diffusion across the BBB. However, it is important to consider the overall properties of the molecule. If the rest of the molecule is sufficiently lipophilic, it may still have some ability to cross the BBB. Additionally, some polar compounds can utilize endogenous transport systems. For phosphonate-containing compounds, it is particularly important to investigate the possibility of active transport.

Troubleshooting Decision Tree

The following diagram provides a logical framework for troubleshooting poor BBB penetration.

troubleshooting_workflow start Low Brain Penetration Observed (Low Kp or Kp,uu) check_physchem Review Physicochemical Properties (MW, LogP, PSA, pKa) start->check_physchem high_ppb High Plasma Protein Binding? check_physchem->high_ppb Properties within range solution_medchem Medicinal Chemistry Optimization: - Reduce MW/PSA - Increase Lipophilicity check_physchem->solution_medchem Properties outside range efflux P-gp Substrate? high_ppb->efflux No solution_fu Measure Unbound Fractions (fu,p, fu,b) Calculate Kp,uu high_ppb->solution_fu Yes metabolism Rapid Metabolism? efflux->metabolism No solution_efflux Co-administer P-gp Inhibitor Modify Structure to Avoid Efflux efflux->solution_efflux Yes solution_metabolism Investigate Metabolic Stability Modify Metabolic Soft Spots metabolism->solution_metabolism Yes

Caption: A decision tree for troubleshooting low blood-brain barrier penetration.

References

Improving the therapeutic window of CGS 19755 in ischemia models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CGS 19755 (Selfotel) in preclinical ischemia models.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments with CGS 19755.

Question: We are observing significant behavioral side effects (e.g., agitation, hyperactivity, ataxia) in our animal models after CGS 19755 administration. How can we mitigate these effects while maintaining neuroprotective efficacy?

Answer: This is a common challenge due to the narrow therapeutic window of CGS 19755. Here are several strategies to consider:

  • Dose Optimization: The central nervous system (CNS) side effects of CGS 19755 are dose-dependent.[1] Consider performing a dose-response study to identify the minimal effective dose that provides neuroprotection with acceptable side effects in your specific model. In rats, neuroprotective doses have ranged from 10 to 40 mg/kg.[2] A single intravenous dose of 10 mg/kg has been shown to reduce infarct size in rats with permanent middle cerebral artery occlusion.[1]

  • Route and Timing of Administration: Intravenous administration is common for CGS 19755.[1][2] The timing of administration is critical. Neuroprotection is observed when the drug is administered shortly after the ischemic event, typically within 30 minutes to 4 hours.[1] Delayed administration may not be effective.

  • Co-administration of Sedatives: In clinical trials, low doses of lorazepam or haloperidol were used to manage agitation and paranoia in patients.[1] While this may be a confounding factor, a pilot study to assess the impact of a low-dose sedative on behavioral side effects without compromising the neuroprotective outcome could be considered.

  • Consider Alternative NMDA Receptor Antagonists: If mitigating the side effects of CGS 19755 proves difficult, exploring other NMDA receptor antagonists with potentially better therapeutic windows, such as memantine, might be an option for your research goals.

Question: We are not observing the expected neuroprotective effect of CGS 19755 in our focal ischemia model. What are the potential reasons for this?

Answer: Several factors could contribute to a lack of efficacy. Here's a troubleshooting checklist:

  • Timing of Administration: CGS 19755 has a limited therapeutic window. Administration beyond a few hours post-ischemia may not be effective.[2] Ensure your protocol involves early administration.

  • Dosage: Inadequate dosage will not yield a neuroprotective effect. Preclinical studies have used doses in the range of 10-40 mg/kg in rodents.[2]

  • Blood-Brain Barrier Penetration: CGS 19755 is hydrophilic and crosses the blood-brain barrier slowly.[3] While it does reach neuroprotective levels in the brain, factors influencing BBB permeability in your specific model could play a role.

  • Model-Specific Differences: The effectiveness of CGS 19755 can vary between different ischemia models (e.g., global vs. focal ischemia, permanent vs. transient occlusion) and animal species.[2] The neuroprotective effect may be more robust in cortical areas compared to the basal ganglia.[2][4]

  • Outcome Measures: Ensure your methods for assessing neuronal damage (e.g., TTC staining, histology, MRI) are sensitive and appropriate for your model.

Question: How can we accurately quantify the extent of ischemic damage and the neuroprotective effect of CGS 19755?

Answer: A multi-faceted approach to quantifying neuronal damage is recommended:

  • Histology:

    • 2,3,5-triphenyltetrazolium chloride (TTC) staining: This is a common and rapid method to visualize the infarct, where viable tissue stains red and the infarcted area remains white.

    • Nissl Staining (e.g., Cresyl Violet): This method allows for the assessment of neuronal morphology and cell loss in the ischemic region.

  • Magnetic Resonance Imaging (MRI): T2-weighted MRI is a non-invasive method to measure infarct volume and edema. It allows for longitudinal studies in the same animal.

  • Biochemical Markers: Lactate dehydrogenase (LDH) release into the culture medium can be measured in in vitro models as an indicator of cell death.[5]

  • Behavioral Tests: Functional outcomes can be assessed using a battery of behavioral tests relevant to the induced ischemic damage, such as the rotarod test for motor coordination or the Morris water maze for spatial memory.

Data Presentation

Table 1: Efficacy of CGS 19755 in Preclinical Ischemia Models

Animal ModelIschemia ModelCGS 19755 Dose and RouteKey FindingsReference
GerbilGlobal Cerebral Ischemia1, 3, 10, 30 mg/kg i.p. (4 doses at 2h intervals)Reduced hippocampal damage at 10 and 30 mg/kg.[2]
Rat (Wistar)Global Cerebral Ischemia30 mg/kg i.p. (4 doses at 2h intervals)Reduced histological damage but increased mortality.[2]
Rat (Fisher)Permanent Middle Cerebral Artery Occlusion40 mg/kg i.v. (immediately after occlusion)Reduced cortical edema by 23%.[2]
Rat (Sprague Dawley)Permanent Middle Cerebral Artery Occlusion10 mg/kg i.v. bolus + 5 mg/kg/h infusion for 4hSignificantly reduced cortical infarct volume.[2]
RabbitFocal Cerebral Ischemia (2h occlusion)40 mg/kg i.v. (10 min after occlusion)Reduced cortical edema by 48% and neuronal damage by 76%.[5]
Murine Neocortical CulturesOxygen-Glucose Deprivation (OGD)ED50: 15.2 µMNear complete neuroprotection at high doses.[5]
Murine Neocortical CulturesNMDA ToxicityED50: 25.4 µMNear complete neuroprotection at high doses.[5]

Table 2: Adverse Events of CGS 19755 in Human Clinical Trials (Acute Ischemic Stroke)

DoseNumber of Patients with Adverse EventsCommon Adverse EventsReference
1.0 mg/kg (single dose)1 of 6Mild agitation, confusion[1]
1.5 mg/kg (single dose)4 of 7Mild to moderate agitation, hallucinations, confusion[1]
1.75 mg/kg (single dose)3 of 5Agitation, hallucinations, confusion, paranoia, delirium[1]
2.0 mg/kg (single dose)6 of 6Severe agitation, hallucinations, confusion, paranoia, delirium[1]

Experimental Protocols

In Vivo: Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO)

Objective: To induce a focal ischemic stroke to evaluate the neuroprotective efficacy of CGS 19755.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • CGS 19755 solution

  • Saline (vehicle control)

  • TTC solution (2%)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and maintain anesthesia throughout the surgery. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction: Ligate the CCA and the ECA. Insert the 4-0 monofilament suture into the ICA and advance it until it blocks the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-20 mm from the carotid bifurcation.

  • Drug Administration: Administer CGS 19755 (e.g., 10 mg/kg, i.v.) or saline immediately after occlusion.

  • Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Post-operative Care: Suture the incision and allow the animal to recover. Monitor for any adverse effects.

  • Infarct Volume Assessment (at 24 or 48 hours): Euthanize the rat and perfuse the brain with saline. Remove the brain and slice it into 2 mm coronal sections. Incubate the slices in 2% TTC solution at 37°C for 30 minutes. Acquire images of the stained sections and calculate the infarct volume using image analysis software, correcting for edema.

In Vitro: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

Objective: To model ischemic conditions in vitro to assess the neuroprotective effects of CGS 19755.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • Deoxygenated, glucose-free balanced salt solution (BSS)

  • Hypoxic chamber (95% N2, 5% CO2)

  • CGS 19755

  • LDH assay kit

Procedure:

  • Preparation: Prepare primary neuronal cultures from embryonic rodents.

  • OGD Induction:

    • Wash the cultures with deoxygenated, glucose-free BSS.

    • Place the cultures in fresh deoxygenated, glucose-free BSS.

    • Transfer the cultures to a hypoxic chamber at 37°C for a predetermined duration (e.g., 45-60 minutes).

  • Treatment: CGS 19755 can be added to the culture medium before, during, or after the OGD period, depending on the experimental design.

  • Reoxygenation: After the OGD period, replace the medium with regular, oxygenated culture medium containing glucose and return the cultures to a normoxic incubator.

  • Assessment of Cell Death (at 24 hours post-OGD):

    • Collect the culture medium to measure LDH release.

    • Alternatively, use cell viability assays such as MTT or live/dead staining.

Signaling Pathways and Experimental Workflows

NMDA_Excitotoxicity_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel nNOS nNOS Activation Ca_Influx->nNOS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ROS Production nNOS->ROS ROS->Mito_Dys Mito_Dys->ROS Caspase Caspase Activation Mito_Dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis CGS19755 CGS 19755 CGS19755->NMDA_R Blocks

Caption: NMDA Receptor-Mediated Excitotoxic Cascade in Ischemia.

Experimental_Workflow_In_Vivo cluster_analysis Analysis start Start mcao Induce Focal Ischemia (e.g., MCAO in Rat) start->mcao treatment Administer CGS 19755 or Vehicle mcao->treatment reperfusion Reperfusion (if transient model) treatment->reperfusion monitoring Behavioral Monitoring (e.g., Neurological Deficit Score) reperfusion->monitoring endpoint Endpoint (e.g., 24 or 48 hours) monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis ttc TTC Staining for Infarct Volume analysis->ttc histology Histology for Neuronal Damage analysis->histology mri MRI for Infarct and Edema analysis->mri end End ttc->end histology->end mri->end

Caption: In Vivo Experimental Workflow for CGS 19755 Efficacy Testing.

References

Troubleshooting inconsistent results with Selfotel in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Selfotel. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during in vitro cell culture experiments with Selfotel.

Frequently Asked Questions (FAQs)

Q1: What is Selfotel and how does it work in cell culture?

Selfotel (CGS-19755) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] In cell culture, it is primarily used to investigate the roles of NMDA receptor-mediated excitotoxicity in various neuronal injury models. By binding to the glutamate site on the NMDA receptor, Selfotel blocks the influx of calcium ions (Ca2+) that is triggered by excessive glutamate, a key event leading to neuronal cell death.[1][3]

Q2: What are the recommended working concentrations of Selfotel in cell culture?

The optimal concentration of Selfotel can vary depending on the cell type and the specific experimental conditions. However, published studies provide a general range for its neuroprotective effects.

Experimental ConditionEffective Concentration (ED50)Cell TypeReference
NMDA-induced excitotoxicity25.4 µMDissociated mixed neocortical cultures (fetal Swiss Webster mice)[3]
Oxygen-Glucose Deprivation (OGD)15.9 µMDissociated mixed neocortical cultures (fetal Swiss Webster mice)[3]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell culture system.

Q3: How should I prepare and store Selfotel for cell culture experiments?

Selfotel is relatively stable under normal ambient conditions. For cell culture use, it should be dissolved in an appropriate solvent, such as sterile water or a buffer solution, to create a stock solution. It is important to protect the compound from excessive heat, light, and moisture.[3] Stock solutions should be stored at -20°C or lower. Avoid repeated freeze-thaw cycles.

Q4: Can Selfotel be toxic to my cells?

Yes, like many NMDA receptor antagonists, Selfotel can exhibit neurotoxic effects, particularly at high concentrations and with prolonged exposure.[2] This is a critical consideration, as the therapeutic window for Selfotel is known to be narrow.[3] Clinical trials in humans were halted due to adverse effects and increased mortality, which may be linked to its potential neurotoxicity.[2] It is crucial to include appropriate controls in your experiments to assess the potential cytotoxicity of Selfotel itself.

Troubleshooting Guide

Inconsistent Neuroprotection with Selfotel

Problem: I am observing variable or no neuroprotective effect of Selfotel in my neuronal cell culture model of excitotoxicity.

Possible CauseSuggested Solution
Suboptimal Selfotel Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and injury model. The ED50 values in the literature (around 16-25 µM) are a good starting point.[3]
Timing of Selfotel Administration The therapeutic window for Selfotel can be very short.[3] Ensure that Selfotel is administered prior to or at the onset of the excitotoxic insult. For your specific model, you may need to empirically determine the optimal time window for administration.
High Glutamate Concentration As a competitive antagonist, the effectiveness of Selfotel depends on the concentration of glutamate.[3] If the glutamate concentration in your experiment is too high, it may outcompete Selfotel for binding to the NMDA receptor. Consider reducing the concentration of the excitotoxic agent.
Cell Density and Health Ensure that your cells are healthy and at an optimal density. Stressed or overly confluent cells may respond differently to both the excitotoxic insult and the protective agent.
Instability in Culture Medium While generally stable, the stability of any compound in a complex solution like cell culture medium can be influenced by factors like pH and the presence of other components. Prepare fresh dilutions of Selfotel from a frozen stock solution for each experiment.
Unexpected Cell Death or Cytotoxicity

Problem: I am observing increased cell death in my cultures treated with Selfotel, even in my control groups (without an excitotoxic challenge).

Possible CauseSuggested Solution
High Concentration of Selfotel High concentrations of Selfotel can be neurotoxic.[2][3] Perform a toxicity assay (e.g., MTT or LDH assay) with a range of Selfotel concentrations on your specific cells to determine the maximum non-toxic concentration.
Solvent Toxicity If you are using a solvent other than water or PBS to dissolve Selfotel, ensure that the final concentration of the solvent in your cell culture medium is not toxic to the cells. Always include a vehicle control in your experimental design.
Contamination Microbial contamination can cause cell death and inconsistent results.[4] Regularly check your cultures for any signs of contamination.
Interaction with Media Components Although less common, there is a possibility of interaction between Selfotel and components in your specific cell culture medium. If you suspect this, you could try a different basal medium formulation.

Experimental Protocols

Protocol: Determining the Optimal Neuroprotective Concentration of Selfotel
  • Cell Plating: Plate your neuronal cells at the desired density in a 96-well plate and allow them to adhere and stabilize for 24-48 hours.

  • Selfotel Preparation: Prepare a serial dilution of Selfotel in your cell culture medium. A suggested range to test would be from 1 µM to 100 µM.

  • Treatment:

    • Control Groups:

      • Negative Control: Cells with culture medium only.

      • Vehicle Control: Cells with the highest concentration of the solvent used to dissolve Selfotel.

      • Selfotel Toxicity Control: Cells treated with each concentration of Selfotel without the excitotoxic agent.

    • Experimental Groups:

      • Positive Control: Cells treated with the excitotoxic agent (e.g., NMDA or glutamate) only.

      • Treatment Groups: Cells pre-treated with each concentration of Selfotel for a predetermined time (e.g., 1 hour) before adding the excitotoxic agent.

  • Incubation: Incubate the plate for the duration of your excitotoxicity assay (e.g., 24 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or LDH assay.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the negative control. Plot the cell viability against the Selfotel concentration to determine the ED50.

Visualizations

Selfotel_Mechanism_of_Action Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_Channel Ca2+ Channel NMDA_R->Ca_Channel Activates Selfotel Selfotel Selfotel->NMDA_R Competitively Blocks Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Excitotoxicity Excitotoxicity & Cell Death Ca_Influx->Excitotoxicity Leads to

Caption: Mechanism of action of Selfotel in preventing excitotoxicity.

Troubleshooting_Workflow Start Inconsistent Results with Selfotel Check_Concentration Is the Selfotel concentration optimized? Start->Check_Concentration Dose_Response Perform a dose-response curve (e.g., 1-100 µM) Check_Concentration->Dose_Response No Check_Timing Is the timing of administration optimal? Check_Concentration->Check_Timing Yes Dose_Response->Check_Timing Time_Course Perform a time-course experiment Check_Timing->Time_Course No Check_Toxicity Is Selfotel causing cytotoxicity? Check_Timing->Check_Toxicity Yes Time_Course->Check_Toxicity Toxicity_Assay Run a toxicity assay with Selfotel alone Check_Toxicity->Toxicity_Assay Yes Check_Glutamate Is the glutamate concentration too high? Check_Toxicity->Check_Glutamate No Toxicity_Assay->Check_Glutamate Reduce_Glutamate Reduce excitotoxic agent concentration Check_Glutamate->Reduce_Glutamate Yes Check_Controls Are all controls included and as expected? Check_Glutamate->Check_Controls No Reduce_Glutamate->Check_Controls Review_Controls Review vehicle, positive, and negative controls Check_Controls->Review_Controls No End Consistent Results Check_Controls->End Yes

Caption: A logical workflow for troubleshooting inconsistent Selfotel results.

References

Technical Support Center: Long-Term Stability of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (also known as CGS-19755) in solution. Due to limited publicly available long-term stability data for this specific molecule, this guide offers best practices, general protocols for stability assessment, and answers to frequently asked questions based on the chemical properties of the compound and principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid in solution?

Based on its structure, the following factors are most likely to influence the stability of the compound in solution:

  • pH: The presence of both a carboxylic acid and a phosphonic acid group makes the molecule's stability highly dependent on the pH of the solution. Extreme pH values (highly acidic or alkaline) could catalyze hydrolysis or other degradation reactions.

  • Temperature: As with most chemical compounds, higher temperatures are expected to accelerate degradation. For long-term storage, lower temperatures are generally recommended.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation. It is advisable to protect solutions from light.

  • Oxidizing Agents: The piperidine ring and the phosphonopropyl side chain could be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen could lead to the formation of degradation products.

  • Solvent Composition: The type of solvent and the presence of any co-solvents could impact stability. For example, in the presence of alcohols, there is a potential for esterification of the carboxylic or phosphonic acid groups, especially under acidic conditions.

Q2: What are the potential degradation pathways for this molecule?

While specific degradation products have not been extensively reported in the literature, potential degradation pathways for (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid, based on its functional groups, could include:

  • Oxidation: Oxidation of the piperidine ring or the alkyl chain.

  • Decarboxylation: Loss of the carboxylic acid group, potentially accelerated by heat or pH.

  • Hydrolysis: Cleavage of the phosphonopropyl side chain under extreme pH and temperature conditions is a possibility, though less likely than other pathways.

  • Racemization: Potential for changes in the stereochemical configuration at the chiral centers under harsh conditions, which could impact biological activity.

Q3: What are the recommended storage conditions for solutions of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid?

Without specific stability data, general recommendations for storing solutions of this compound to minimize degradation are:

  • Temperature: Store at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: Maintain the pH of the solution in a range where the compound is most stable, which would need to be determined experimentally. A neutral pH is often a reasonable starting point.

  • Inert Atmosphere: For sensitive applications or long-term storage, purging the solution and vial headspace with an inert gas like nitrogen or argon can minimize oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Degradation of the compound in solution.1. Prepare fresh solutions for each experiment. 2. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution. 3. Review storage conditions; ensure protection from light and appropriate temperature.
Appearance of new peaks in HPLC analysis. Formation of degradation products.1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. 2. Use a stability-indicating analytical method that can resolve the parent compound from all potential degradation products.
Precipitation or changes in solution appearance. Poor solubility or pH-dependent solubility. Degradation leading to insoluble products.1. Verify the solubility of the compound in the chosen solvent and at the experimental pH. 2. Adjust the pH or consider a different solvent system if solubility is an issue. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Variability between different batches of the compound. Differences in initial purity or presence of impurities that catalyze degradation.1. Ensure the purity of each new batch with appropriate analytical methods before use. 2. Qualify each new batch to ensure it meets the required specifications for your experiments.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways for (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid under various stress conditions.

Materials:

  • (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution to achieve final concentrations of 0.1 M and 1 M HCl. Store at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution to achieve final concentrations of 0.1 M and 1 M NaOH. Store at room temperature.

    • Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Store at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control stored under the same conditions.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the observed rate of degradation.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent peak from any degradation products. A mass spectrometer detector can be invaluable for identifying the mass of the degradation products.

    • Calculate the percentage of degradation for each condition and time point.

Data Presentation

Table 1: Illustrative Data from a Forced Degradation Study

The following table is a template for presenting data from a forced degradation study. The values are hypothetical and should be replaced with experimental data.

Stress Condition Time (hours) Assay of Parent Compound (%) Total Impurities (%) Major Degradation Product (RRT)
Control (RT) 4899.80.2-
0.1 M HCl (60°C) 2492.57.50.85
0.1 M NaOH (RT) 2495.14.91.15
3% H₂O₂ (RT) 2488.711.30.92, 1.28
Heat (60°C) 4897.32.71.08
Photostability -98.91.10.95

RRT = Relative Retention Time

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare Stock Solution (e.g., 1 mg/mL in Water) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_solution->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) prep_solution->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation Expose to Stress thermal Thermal Stress (60°C) prep_solution->thermal Expose to Stress photo Photostability (ICH Q1B) prep_solution->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data_analysis Calculate % Degradation Identify Degradants hplc->data_analysis stability_profile Establish Stability Profile data_analysis->stability_profile method_dev Develop Stability-Indicating Method stability_profile->method_dev storage_rec Recommend Storage Conditions stability_profile->storage_rec G cluster_degradation Potential Degradation Products parent (2R,4S)-4-(3-phosphonopropyl) -2-piperidinecarboxylic acid oxidized Oxidized Piperidine (e.g., N-oxide) parent->oxidized Oxidation (e.g., H₂O₂) decarboxylated Decarboxylated Product parent->decarboxylated Decarboxylation (e.g., Heat, Acid) side_chain_cleavage Piperidine-2-carboxylic acid parent->side_chain_cleavage Side-chain Cleavage (e.g., Extreme pH/Heat)

Minimizing off-target effects of CGS 19755 in neuronal circuits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the competitive NMDA receptor antagonist, CGS 19755. Our goal is to help you minimize off-target effects and ensure the successful implementation of your experiments in neuronal circuits.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CGS 19755?

A1: CGS 19755 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This competitive antagonism blocks the influx of calcium ions through the NMDA receptor channel, which is a critical step in many forms of synaptic plasticity and excitotoxicity.

Q2: What are the known off-target effects of CGS 19755?

A2: Early in vitro binding studies have demonstrated that CGS 19755 is highly selective for the NMDA receptor. One study found that CGS 19755 did not interact with 23 other receptor types, including the quisqualate and kainate subtypes of glutamate receptors.[2] However, like any pharmacological agent, the potential for off-target effects increases with concentration. At excessively high concentrations, CGS 19755 may exhibit non-specific binding to other proteins or receptors, leading to unintended biological consequences.

Q3: What is the recommended working concentration for CGS 19755 in neuronal circuit studies?

A3: The optimal concentration of CGS 19755 is highly dependent on the specific experimental preparation (e.g., cell culture, brain slice, in vivo) and the research question. It is crucial to perform a dose-response curve to determine the lowest concentration that produces the desired effect on NMDA receptor-mediated activity without inducing non-specific effects. As a starting point, concentrations in the nanomolar to low micromolar range have been shown to be effective in vitro.[3][4]

Q4: How can I be sure that the observed effects in my experiment are due to the specific antagonism of NMDA receptors by CGS 19755?

A4: The inclusion of proper experimental controls is essential. A key control is to attempt to rescue the effect of CGS 19755 by applying a high concentration of the NMDA receptor agonist, NMDA or glutamate. If the effect of CGS 19755 is reversed or diminished, it provides strong evidence for a competitive interaction at the NMDA receptor. Additionally, using a structurally different NMDA receptor antagonist should produce a similar biological effect.

Troubleshooting Guides

Issue 1: Unexpected Neuronal Hyperexcitability After CGS 19755 Application

You've applied CGS 19755, a known antagonist, but are observing an increase in neuronal firing or network excitability.

Possible Cause Troubleshooting Step Expected Outcome
Off-target effect at high concentrations Perform a dose-response curve. Lower the concentration of CGS 19755 to the lowest effective dose.The hyperexcitability should be eliminated at the lower, more specific concentration.
Homeostatic plasticity Analyze the time course of the effect. Observe if the hyperexcitability emerges after a prolonged period of NMDA receptor blockade.This suggests a compensatory mechanism in the neuronal circuit. Consider shorter application times.
Disinhibition of neuronal circuits Examine the effect of CGS 19755 on inhibitory interneurons. It's possible that CGS 19755 is preferentially inhibiting tonically active inhibitory neurons, leading to a net disinhibition of the circuit.Use cell-type-specific recording techniques to investigate the effect of CGS 19755 on different neuronal populations.
Impurity of the compound Verify the purity of your CGS 19755 stock through analytical methods such as HPLC-MS.If impurities are detected, obtain a new, high-purity batch of the compound.
Issue 2: Inconsistent or Lack of Effect with CGS 19755

You are not observing the expected inhibition of NMDA receptor-mediated activity.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient concentration Your experimental system may require a higher concentration due to tissue penetration or other factors. Perform a dose-response curve to find the effective concentration.A clear inhibition of NMDA receptor-mediated responses should be observed at the optimal concentration.
Compound degradation CGS 19755 solutions may not be stable over long periods or with improper storage. Prepare fresh solutions for each experiment.Freshly prepared CGS 19755 should exhibit the expected antagonist activity.
Presence of high endogenous glutamate As a competitive antagonist, the efficacy of CGS 19755 can be overcome by high concentrations of the endogenous agonist, glutamate.[5]Consider experimental conditions that might lead to excessive glutamate release and try to mitigate them.
NMDA receptor subtype specificity While generally selective for NMDA receptors, CGS 19755 may have different affinities for different NMDA receptor subtypes (e.g., those containing GluN2A vs. GluN2B subunits).[6]Investigate the NMDA receptor subtype composition in your system. The observed effect may be specific to the subtypes present.

Data Presentation

Table 1: Binding Profile of CGS 19755

TargetIC50 (nM)Reference
NMDA Receptor50[2]
Quisqualate Receptor>100,000[2]
Kainate Receptor>100,000[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates a higher binding affinity.

Experimental Protocols

Protocol 1: Dose-Response Curve for CGS 19755 in Brain Slices

  • Prepare acute brain slices from the region of interest.

  • Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

  • Transfer a slice to a recording chamber continuously perfused with aCSF.

  • Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs).

  • Evoke fEPSPs in the presence of a GABAA receptor antagonist to isolate glutamatergic transmission.

  • Apply NMDA to the bath to elicit a consistent, measurable response.

  • Apply increasing concentrations of CGS 19755 (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to the bath, allowing the effect to stabilize at each concentration.

  • Wash out the drug and ensure the response returns to baseline.

  • Plot the percentage inhibition of the NMDA-evoked response as a function of CGS 19755 concentration to determine the IC50.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds CGS19755 CGS 19755 CGS19755->NMDAR Competitively Inhibits Ca_ion Ca²⁺ NMDAR->Ca_ion Allows Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates

Caption: CGS 19755 competitively inhibits glutamate binding to the NMDA receptor.

Experimental_Workflow A Prepare Neuronal Culture or Brain Slice B Establish Baseline NMDA-Mediated Activity A->B C Apply Increasing Concentrations of CGS 19755 B->C D Measure Inhibition of NMDA Response C->D E Washout and Confirm Recovery D->E F Analyze Data and Determine IC50 E->F

Caption: Workflow for determining the potency of CGS 19755.

Troubleshooting_Logic Start Unexpected Experimental Result with CGS 19755 Hyperexcitability Is there hyperexcitability? Start->Hyperexcitability NoEffect Is there a lack of effect? Start->NoEffect Concentration Lower CGS 19755 Concentration Hyperexcitability->Concentration Yes TimeCourse Analyze Time Course Hyperexcitability->TimeCourse Yes Disinhibition Investigate Interneurons Hyperexcitability->Disinhibition Yes IncreaseConcentration Increase CGS 19755 Concentration NoEffect->IncreaseConcentration Yes FreshSolution Prepare Fresh Solution NoEffect->FreshSolution Yes GlutamateLevel Assess Glutamate Levels NoEffect->GlutamateLevel Yes

Caption: Decision tree for troubleshooting unexpected results with CGS 19755.

References

Technical Support Center: Selfotel Concentration Adjustment for Neuronal Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in various neuronal preparations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Selfotel?

A1: Selfotel is a competitive antagonist of the NMDA receptor. It directly competes with the endogenous agonist, glutamate, for binding to the NMDA receptor, thereby inhibiting its activation. Excessive activation of NMDA receptors is implicated in excitotoxic neuronal death, a common pathway in various neurological insults.

Q2: What are the recommended starting concentrations for Selfotel in in vitro experiments?

A2: For initial experiments in dissociated neuronal cultures, a concentration range of 16–25 μM is recommended for neuroprotection against excitotoxicity or oxygen-glucose deprivation (OGD).[1] The half-maximal effective concentration (ED50) has been reported to be approximately 25.4 μM against NMDA-induced excitotoxicity and 15.9 μM against OGD in mixed neocortical cultures.[1] A concentration of 100 μM has also been shown to be neuroprotective.

Q3: How should I prepare a stock solution of Selfotel?

Q4: What were the findings from clinical trials with Selfotel?

A4: Clinical trials of Selfotel for acute ischemic stroke and severe head injury were halted.[2][3] The trials did not demonstrate efficacy and, in some cases, suggested potential neurotoxic effects at higher doses, including increased mortality in stroke patients.[4][5][6][7] These findings underscore the critical importance of careful dose-response studies to identify a therapeutic window.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of Selfotel Concentration too low: The concentration of Selfotel may be insufficient to competitively inhibit NMDA receptors in your specific preparation.- Perform a dose-response curve to determine the optimal concentration for your experimental conditions. Start with the recommended range (16-25 μM) and test higher concentrations (e.g., 50-100 μM).- Ensure the NMDA receptors in your preparation are being adequately stimulated to observe an antagonistic effect.
Degraded compound: Improper storage or handling may have led to the degradation of Selfotel.- Prepare a fresh stock solution from a new vial of the compound.- Store stock solutions as small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Cell death or toxicity observed Concentration too high: High concentrations of Selfotel may lead to off-target effects or neurotoxicity, as suggested by clinical trial data.- Lower the concentration of Selfotel. Perform a toxicity assay to determine the safe concentration range for your specific neuronal preparation.- Reduce the incubation time with the compound.
Solvent toxicity: If a solvent other than water or a physiological buffer was used to dissolve Selfotel, it may be causing toxicity.- If possible, dissolve Selfotel directly in the culture medium or a biocompatible buffer.- If a solvent like DMSO is necessary, ensure the final concentration in the culture medium is well below the toxic threshold (typically <0.1%).
Precipitation of Selfotel in media Poor solubility at working concentration: The concentration of Selfotel may exceed its solubility limit in the culture medium.- Prepare a fresh, more dilute stock solution.- Warm the culture medium slightly before adding the Selfotel stock solution and mix gently but thoroughly.- Consider using a different physiological buffer for your experiments.

Data Summary: Selfotel Concentrations in Neuronal Preparations

Preparation Type Concentration/Dose Effect Reference
Dissociated Mixed Neocortical Cultures 16–25 μMNeuroprotection against excitotoxicity and oxygen-glucose deprivation (OGD)[1]
Dissociated Mixed Neocortical Cultures 25.4 μM (ED50)Half-maximal effective concentration against NMDA excitotoxicity[1]
Dissociated Mixed Neocortical Cultures 15.9 μM (ED50)Half-maximal effective concentration against 45 min of OGD[1]
Animal Models (Stroke) 10–40 mg/kgNeuroprotective dose range[1]
Animal Models (Traumatic Brain Injury) 3–30 mg/kgNeuroprotective dose range[1]

Experimental Protocols

Protocol 1: Determining the Neuroprotective Effect of Selfotel in Dissociated Neuronal Cultures
  • Cell Plating: Plate primary neurons (e.g., cortical or hippocampal neurons) onto poly-D-lysine coated culture plates at a suitable density.

  • Culture Maintenance: Maintain the neuronal cultures in a serum-free medium supplemented with appropriate growth factors.

  • Selfotel Preparation: Prepare a fresh working solution of Selfotel by diluting the stock solution in the culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 μM).

  • Pre-treatment: 30 minutes to 1 hour prior to inducing excitotoxicity, replace the culture medium with the medium containing the different concentrations of Selfotel. Include a vehicle control (medium without Selfotel).

  • Induction of Excitotoxicity: Introduce an excitotoxic insult, such as a high concentration of glutamate (e.g., 50-100 μM) or by inducing oxygen-glucose deprivation (OGD).

  • Incubation: Incubate the cultures for the desired duration of the insult (e.g., 15-60 minutes for glutamate exposure, 30-90 minutes for OGD).

  • Washout and Recovery: Remove the medium containing the excitotoxic agent and Selfotel, and replace it with fresh, pre-warmed culture medium.

  • Assessment of Neuronal Viability: 24 hours after the insult, assess neuronal viability using a suitable assay, such as lactate dehydrogenase (LDH) release, propidium iodide staining, or an MTT assay.

  • Data Analysis: Quantify neuronal death and calculate the neuroprotective effect of Selfotel at each concentration compared to the control group that received the excitotoxic insult without Selfotel.

Visualizations

Selfotel_Mechanism_of_Action cluster_0 Postsynaptic Terminal cluster_1 Synaptic Cleft NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion_Channel Ion Channel (Closed) Ca_Influx No Ca2+ Influx Glutamate Glutamate Glutamate->NMDA_Receptor:glutamate Binds Selfotel Selfotel Selfotel->NMDA_Receptor:glutamate Competitively Blocks

Caption: Mechanism of action of Selfotel as a competitive NMDA receptor antagonist.

Experimental_Workflow start Start: Prepare Neuronal Culture prepare_selfotel Prepare Selfotel Working Solutions start->prepare_selfotel pre_treat Pre-treat Cultures with Selfotel prepare_selfotel->pre_treat induce_insult Induce Excitotoxic Insult (e.g., Glutamate, OGD) pre_treat->induce_insult washout Washout and Recovery induce_insult->washout assess_viability Assess Neuronal Viability (24h) washout->assess_viability analyze Analyze Data and Determine Neuroprotective Effect assess_viability->analyze end End analyze->end

Caption: A general experimental workflow for assessing the neuroprotective effects of Selfotel.

References

Addressing variability in the neuroprotective efficacy of CGS 19755

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information to address the variability in the neuroprotective efficacy of CGS 19755 (also known as Selfotel). This guide includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and summaries of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is CGS 19755 and what is its primary mechanism of action?

A1: CGS 19755, or Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its neuroprotective effects are primarily attributed to its ability to block the excitotoxic cascade initiated by excessive glutamate release, a key event in neuronal injury following ischemia and trauma.[1] By competitively inhibiting glutamate binding to the NMDA receptor, CGS 19755 prevents excessive calcium influx into neurons, thereby mitigating downstream detrimental events such as free radical formation, mitochondrial dysfunction, and apoptosis.[1]

Q2: Why have the clinical trial results for CGS 19755 been disappointing despite promising preclinical data?

A2: The transition of CGS 19755 from preclinical success to clinical application has been challenging for several reasons. A primary issue is the narrow therapeutic window in humans. The doses required for neuroprotection in animal models (ranging from 10-40 mg/kg) were found to be significantly higher than what is tolerated in humans.[1][4] In clinical trials for stroke and head injury, the maximum tolerated dose was limited by dose-dependent central nervous system (CNS) adverse effects, including agitation, hallucinations, confusion, and paranoia.[1][5] For stroke patients, the maximum tolerated dose was determined to be around 1.5 mg/kg, a level that may be insufficient for robust neuroprotection.[4][5] Ultimately, Phase III clinical trials for severe head injury were halted due to safety concerns and a low probability of demonstrating efficacy.

Q3: What is the evidence for the blood-brain barrier (BBB) penetration of CGS 19755?

A3: CGS 19755 has been shown to cross the blood-brain barrier.[1] Studies in rabbits have demonstrated that systemically administered CGS 19755 can achieve neuroprotective concentrations in the cerebrospinal fluid (CSF) and brain tissue.[1][6] However, the CSF levels achieved in human clinical trials were lower than those associated with neuroprotection in most preclinical animal models.[1] This discrepancy in BBB penetration and achievable brain concentrations between animal models and humans is a critical factor in the observed variability in efficacy.

Q4: How does the timing of CGS 19755 administration affect its neuroprotective efficacy?

A4: The therapeutic window for CGS 19755 is a critical determinant of its neuroprotective effect. In animal models of ischemia, administration of CGS 19755 before or shortly after the ischemic insult has shown significant neuroprotection. For instance, in a gerbil model of global cerebral ischemia, neuroprotection was observed when the drug was administered up to 4 hours after the occlusion, but not at 24 hours.[1] The effectiveness of CGS 19755 is tightly linked to the early stages of the excitotoxic cascade, emphasizing the need for rapid administration following a neurological injury.

Troubleshooting Guide

This section addresses common issues encountered during in vitro and in vivo experiments with CGS 19755.

Problem Possible Cause(s) Suggested Solution(s)
Lack of neuroprotection in an in vivo ischemia model. Inadequate Dose: The dose may be too low to achieve therapeutic concentrations in the brain. Preclinical studies often require doses in the range of 10-40 mg/kg.[1]Perform a dose-response study to determine the optimal dose for your specific animal model and injury paradigm.
Timing of Administration: The therapeutic window may have been missed. CGS 19755 is most effective when given early in the excitotoxic cascade.[1]Administer CGS 19755 as close to the onset of injury as possible. Establish a time-course experiment to define the therapeutic window in your model.
Route of Administration: Oral administration of CGS 19755 has low bioavailability.[2]Use intravenous (i.v.) or intraperitoneal (i.p.) administration for more reliable systemic exposure.
Anesthetic Interference: Some anesthetics can modulate neuronal activity and may interfere with the effects of NMDA receptor antagonists.Carefully select and report the anesthetic used. Consider potential interactions with the glutamatergic system.
High variability in experimental results. Inconsistent Injury Severity: The degree of neuronal injury can significantly impact the apparent efficacy of a neuroprotectant.Standardize your injury model to ensure consistent and reproducible damage between animals.
Drug Stability and Formulation: CGS 19755 should be protected from excessive heat, light, and moisture.[1] Improper storage or formulation can lead to degradation.Store CGS 19755 according to the manufacturer's instructions. Prepare fresh solutions for each experiment and ensure complete solubilization.
Animal Strain and Species Differences: The neuroprotective response can vary between different animal strains and species.Clearly report the animal model used. Be cautious when extrapolating results between different models.
Observed adverse behavioral effects in animals. Dose is too high: At higher doses, CGS 19755 can induce behavioral changes analogous to the psychomimetic effects seen in humans.If adverse effects are observed, consider reducing the dose. Correlate behavioral observations with neuroprotective outcomes.
Discrepancy between in vitro and in vivo results. BBB Penetration: In vitro studies do not account for the blood-brain barrier. Effective concentrations in vitro may not be achievable in vivo.[6]Measure brain and/or CSF concentrations of CGS 19755 in your in vivo model to correlate exposure with efficacy.
Metabolism and Clearance: The drug's pharmacokinetic profile differs between in vitro and in vivo settings.Conduct pharmacokinetic studies to understand the half-life and clearance of CGS 19755 in your animal model.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CGS 19755.

Table 1: Preclinical Efficacy of CGS 19755 in Animal Models of Ischemia

Animal Model Route of Administration Effective Dose Range Key Findings Reference
Gerbil (Global Ischemia)Intraperitoneal (i.p.)10-30 mg/kgSignificant reduction in hippocampal damage.[1]
Rat (Focal Ischemia)Intravenous (i.v.)10 mg/kgReduced infarct size.
Rabbit (Focal Ischemia)Intravenous (i.v.)40 mg/kgReduced cortical ischemic edema by 48% and neuronal damage by 76%.[6]

Table 2: In Vitro Neuroprotective Efficacy of CGS 19755

Cell Culture Model Insult ED₅₀ Key Findings Reference
Murine Neocortical CulturesNMDA Toxicity25.4 µMNear complete neuroprotection at high doses.[6]
Murine Neocortical CulturesOxygen-Glucose Deprivation (OGD)15.2 µMNear complete neuroprotection at high doses.[6]

Table 3: CGS 19755 Dosing and Adverse Effects in Human Clinical Trials

Patient Population Route of Administration Maximum Tolerated Dose Dose-Limiting Adverse Effects Reference
Acute Ischemic StrokeIntravenous (i.v.)1.5 mg/kgAgitation, hallucinations, confusion, paranoia, delirium.[5]
Severe Head InjuryIntravenous (i.v.)> 3-5 mg/kg (in sedated patients)Psychomimetic effects were the primary concern, but less apparent in sedated patients.[4][7]

Experimental Protocols

Protocol 1: Evaluation of CGS 19755 Neuroprotection in a Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

  • Animal Preparation:

    • Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of N₂O and O₂.

    • Monitor and maintain body temperature at 37°C using a heating pad.

  • MCAO Procedure:

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • CGS 19755 Administration:

    • Prepare a solution of CGS 19755 in sterile saline.

    • Administer CGS 19755 (e.g., 10 mg/kg) or vehicle (saline) as an intravenous bolus injection via the tail vein at the time of reperfusion.

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 48 hours post-MCAO, euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.

    • Section the brains into 2mm coronal slices and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

    • Quantify the infarct volume using image analysis software and correct for edema.

Protocol 2: Assessment of CGS 19755 Efficacy in an In Vitro Oxygen-Glucose Deprivation (OGD) Model

  • Primary Cortical Neuron Culture:

    • Isolate cortical neurons from E15-E18 mouse embryos and plate them on poly-L-lysine coated plates.

    • Maintain the cultures in Neurobasal medium supplemented with B27 and glutamine for 10-14 days.

  • OGD Procedure:

    • Replace the culture medium with a glucose-free balanced salt solution.

    • Place the cultures in an anaerobic chamber with a 95% N₂ / 5% CO₂ atmosphere for 60 minutes at 37°C.

  • CGS 19755 Treatment:

    • Prepare stock solutions of CGS 19755 in water or a suitable buffer.

    • Add CGS 19755 (at various concentrations, e.g., 1-100 µM) or vehicle to the cultures 15 minutes prior to the OGD insult.

  • Reoxygenation:

    • After the OGD period, return the cultures to normal culture medium containing glucose and place them back in a standard incubator (95% air / 5% CO₂) for 24 hours.

  • Cell Viability Assessment:

    • Measure cell death by quantifying lactate dehydrogenase (LDH) release into the culture medium.

    • Assess cell viability using the MTT assay.

    • Normalize the results to control cultures that did not undergo OGD.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Release Glutamate Release NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor Glutamate Ca Influx Ca²⁺ Influx NMDA Receptor->Ca Influx Excitotoxicity Excitotoxicity (Neuronal Damage) Ca Influx->Excitotoxicity CGS 19755 CGS 19755 CGS 19755->NMDA Receptor Competitive Antagonism

Caption: Mechanism of CGS 19755 neuroprotection.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Trials In Vitro In Vitro Studies (e.g., OGD) Animal Models Animal Models (e.g., MCAO) In Vitro->Animal Models Efficacy High Neuroprotective Efficacy Observed Animal Models->Efficacy Phase I Phase I (Safety/Tolerability) Efficacy->Phase I Transition to Clinical Trials Phase II Phase II (Dose Finding) Phase I->Phase II Phase III Phase III (Efficacy) Phase II->Phase III Adverse Effects Dose-Limiting Adverse Effects Phase II->Adverse Effects Failure Lack of Efficacy Phase III->Failure

Caption: CGS 19755 development and translation workflow.

References

Validation & Comparative

A Head-to-Head Battle of NMDA Receptor Antagonists: CGS 19755 vs. AP5 in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the precise pharmacological dissection of synaptic transmission is paramount. Among the key targets for such investigation is the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory, and a key mediator of excitotoxicity in neurological disorders. Competitive antagonists are invaluable tools for isolating and studying NMDA receptor function. This guide provides a detailed comparison of two widely used competitive NMDA receptor antagonists, CGS 19755 and D-2-amino-5-phosphonopentanoic acid (D-AP5), with a focus on their application in electrophysiology experiments.

Executive Summary

CGS 19755 and D-AP5 are both potent and selective competitive antagonists of the NMDA receptor, acting at the glutamate binding site. CGS 19755, a rigid analog of AP5, generally exhibits higher potency.[1] The choice between these two antagonists often depends on the specific requirements of the experiment, including the desired potency, kinetic properties, and the experimental preparation. This guide presents a quantitative comparison of their performance, detailed experimental protocols, and visual representations of their mechanism of action and experimental application.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters of CGS 19755 and D-AP5 based on available experimental data. It is important to note that values can vary depending on the specific experimental conditions, such as the subtype of NMDA receptor expressed, the concentration of agonist used, and the temperature.

ParameterCGS 19755D-AP5Reference
IC50 (Binding Assay) 50 nM ([3H]-CPP binding)Not directly compared in the same study[2]
IC50 (Electrophysiology) Not explicitly found in a direct comparison3.7 ± 0.32 µM (antagonism of 40 µM NMDA in cortical wedges)[3]
pA2 5.94 (NMDA-evoked [3H]acetylcholine release)Not explicitly found in a direct comparison[2]
Binding Kinetics (kon) Slower than AP5Faster than CGS 19755[4]
Binding Kinetics (koff) Little change compared to AP5-[4]
Potency (in vivo) ~5 times more potent than D-AP5-[3]

Note: The provided IC50 and pA2 values are from different studies and may not be directly comparable due to variations in experimental conditions. However, the general consensus in the literature is that CGS 19755 is a more potent NMDA receptor antagonist than D-AP5.[1]

Mandatory Visualizations

Signaling Pathway Diagram

NMDA_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Blocked by Mg2+) NMDA_Receptor->Ion_Channel Opens Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds CGS_AP5 CGS 19755 / AP5 CGS_AP5->NMDA_Receptor Competitively Inhibits Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Activates Plasticity_Excitotoxicity Synaptic Plasticity / Excitotoxicity Signaling_Cascades->Plasticity_Excitotoxicity Leads to

Caption: NMDA receptor signaling pathway and site of action for CGS 19755 and AP5.

Experimental Workflow Diagram

Electrophysiology_Workflow A Brain Slice Preparation B Whole-Cell Patch-Clamp Recording A->B C Baseline NMDA Current Recording (Evoked by NMDA application or synaptic stimulation) B->C D Bath Application of Antagonist (CGS 19755 or AP5) C->D E Recording of NMDA Current in Presence of Antagonist D->E F Washout of Antagonist E->F G Recovery of NMDA Current Recording F->G H Data Analysis (IC50 determination, onset/offset kinetics) G->H

Caption: Workflow for comparing NMDA receptor antagonists in electrophysiology.

Logical Comparison Diagram

Antagonist_Comparison cluster_cgs CGS 19755 cluster_ap5 D-AP5 CGS_Potency Higher Potency Shared_MOA Competitive NMDA Receptor Antagonist (Glutamate Site) CGS_Structure Rigid Analog of AP5 CGS_Structure->CGS_Potency CGS_Kinetics Slower Association Rate (kon) CGS_Kinetics->CGS_Potency AP5_Potency Lower Potency AP5_Structure Flexible Structure AP5_Structure->AP5_Potency AP5_Kinetics Faster Association Rate (kon) AP5_Kinetics->AP5_Potency

Caption: Key distinguishing features of CGS 19755 and D-AP5.

Experimental Protocols

The following is a generalized protocol for comparing the effects of CGS 19755 and D-AP5 on NMDA receptor-mediated currents using whole-cell patch-clamp electrophysiology in acute brain slices.

Acute Brain Slice Preparation
  • Animal Model: C57BL/6 mice (P21-P30) are commonly used.

  • Anesthesia: Anesthetize the mouse with isoflurane and decapitate.

  • Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

    • Slicing Solution (example): 212.7 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, and 10 mM D-glucose.

  • Slicing: Cut 300-400 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus, cortex) using a vibratome.

  • Recovery: Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes, and then maintain at room temperature.

    • aCSF (example): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM MgSO4, 2 mM CaCl2, and 10 mM D-glucose.

Whole-Cell Patch-Clamp Recording
  • Neuron Identification: Transfer a slice to the recording chamber under an upright microscope with DIC optics. Identify pyramidal neurons in the region of interest.

  • Pipette Solution: Fill a borosilicate glass pipette (3-5 MΩ resistance) with an internal solution.

    • Internal Solution (example for NMDA currents): 130 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, and 5 mM QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.

  • Recording:

    • Establish a gigaohm seal (>1 GΩ) on the cell membrane of the target neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV.

Isolation and Recording of NMDA Receptor-Mediated Currents
  • Pharmacological Isolation: To isolate NMDA receptor currents, perfuse the slice with aCSF containing antagonists for other receptors:

    • GABAA receptor antagonist (e.g., 100 µM picrotoxin)

    • AMPA/Kainate receptor antagonist (e.g., 10 µM CNQX or NBQX)

  • Evoking NMDA Currents:

    • Synaptic Stimulation: Place a stimulating electrode in a relevant afferent pathway and deliver electrical stimuli to evoke excitatory postsynaptic currents (EPSCs). At a holding potential of +40 mV, the NMDA receptor-mediated component of the EPSC will be prominent due to the relief of the magnesium block.

    • Agonist Application: Alternatively, locally apply NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) via a puffer pipette.

  • Baseline Recording: Record stable baseline NMDA receptor-mediated currents for several minutes.

Application of CGS 19755 and D-AP5
  • Antagonist Application: Bath-apply CGS 19755 or D-AP5 at various concentrations to determine the dose-response relationship and calculate the IC50.

  • Recording During Application: Continuously record the NMDA receptor-mediated currents during antagonist application until a steady-state block is achieved.

  • Washout: Perfuse the slice with antagonist-free aCSF to observe the reversal of the block. The rate of washout can provide insights into the dissociation kinetics of the antagonist.

Data Analysis
  • Measure the peak amplitude or the integral of the NMDA receptor-mediated current before, during, and after antagonist application.

  • Construct dose-response curves by plotting the percentage of inhibition against the antagonist concentration.

  • Fit the dose-response curve with a Hill equation to determine the IC50 value.

  • Analyze the onset and offset of the block to compare the association and dissociation rates of CGS 19755 and D-AP5.

Conclusion

Both CGS 19755 and D-AP5 are indispensable tools for the study of NMDA receptor function in electrophysiology. CGS 19755 offers higher potency, which can be advantageous for achieving a complete block at lower concentrations and for in vivo studies. D-AP5, being the more classical antagonist, has been extensively characterized and its kinetic properties are well-documented. The choice between these two compounds should be guided by the specific experimental goals, with careful consideration of their respective potencies and kinetic profiles. The provided protocols and diagrams offer a framework for the rigorous and objective comparison of these and other NMDA receptor antagonists in an electrophysiological setting.

References

A Head-to-Head Showdown: Selfotel vs. Ketamine on NMDA Receptor Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Seminal NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a cornerstone of excitatory synaptic transmission in the central nervous system, has been a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. Two notable antagonists that have been extensively studied for their interaction with this receptor are Selfotel (CGS-19755) and Ketamine. While both modulate NMDA receptor function, they do so through fundamentally different mechanisms, leading to distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of their effects on NMDA receptor currents, supported by available experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureSelfotel (CGS-19755)Ketamine
Mechanism of Action Competitive AntagonistNon-competitive Antagonist (Open-channel Blocker)
Binding Site Glutamate binding site on the NMDA receptorPore-blocking site (dizocilpine site) within the NMDA receptor channel
Nature of Inhibition Surmountable (can be overcome by increasing glutamate concentration)Unsurmountable (cannot be overcome by increasing glutamate concentration)
Voltage Dependency Generally considered voltage-independentStrongly voltage-dependent
Clinical Development Investigated for stroke; development largely discontinued due to neurotoxic effects and lack of efficacy[1][2][3]Used as an anesthetic and more recently as a rapid-acting antidepressant[4][5]

Quantitative Comparison of Effects on NMDA Receptor Currents

Direct head-to-head studies measuring the quantitative effects of Selfotel and Ketamine on NMDA receptor currents under identical experimental conditions are scarce in publicly available literature. However, by collating data from various electrophysiological studies, we can construct a comparative overview.

ParameterSelfotel (CGS-19755)KetamineNotes
IC50 Data not readily available in direct electrophysiological studies.~1.5 - 2.1 µM (in cultured hippocampal neurons)[1]IC50 values for Ketamine can vary depending on the experimental conditions, including the subunit composition of the NMDA receptor and the membrane potential.
Binding Affinity (Ki) ~0.34 µM[5]~0.5 µM[5]Ki values represent the binding affinity to the receptor, which is related to but not a direct measure of the functional inhibition of receptor currents.
On/Off Rates Data not readily available.Fast dissociation from the open channel contributes to its lower potency compared to other open-channel blockers like PCP and MK-801[6].The kinetics of Ketamine's block are complex and have been modeled to have both fast and slow components[4][7][8].
Voltage Dependency Not significantly voltage-dependent.Block is enhanced at hyperpolarized potentials and relieved by depolarization[6][9].This is a hallmark of open-channel blockers that bind within the ion channel's electric field.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference in the pharmacological effects of Selfotel and Ketamine stems from their distinct binding sites on the NMDA receptor, leading to different modes of antagonism.

Selfotel: The Competitive Antagonist

Selfotel acts as a competitive antagonist, meaning it directly competes with the endogenous agonist, glutamate, for binding to its recognition site on the NMDA receptor.[10][11] By occupying this site, Selfotel prevents glutamate from binding and subsequently activating the receptor channel. This type of inhibition is surmountable; increasing the concentration of glutamate can overcome the blocking effect of Selfotel.

Ketamine: The Non-competitive Open-Channel Blocker

In contrast, Ketamine is a non-competitive antagonist that functions as an open-channel blocker.[4][5] It does not compete with glutamate for its binding site. Instead, Ketamine enters the NMDA receptor's ion channel when it is opened by the binding of both glutamate and the co-agonist glycine. Once inside the channel, Ketamine binds to a specific site (the dizocilpine or PCP site), physically occluding the pore and preventing the flow of ions.[4][12] This blockade is use-dependent, meaning the receptor must be activated for the block to occur, and it is also strongly voltage-dependent.[9] At hyperpolarized (more negative) membrane potentials, the positively charged Ketamine molecule is driven deeper into the channel, enhancing the block. Conversely, depolarization of the membrane helps to expel the Ketamine molecule from the channel, relieving the block. Recent evidence also suggests a dual mechanism for ketamine, involving allosteric inhibition at lower concentrations and the well-established open-channel block at higher concentrations.[13]

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of action and the experimental approach to studying these compounds, the following diagrams are provided.

cluster_Selfotel Selfotel (Competitive Antagonist) cluster_Ketamine Ketamine (Non-competitive Antagonist) Glutamate Glutamate NMDA_Receptor_S NMDA Receptor (Glutamate Site) Glutamate->NMDA_Receptor_S Binds Selfotel Selfotel Selfotel->NMDA_Receptor_S Competes with Glutamate & Binds Channel_Closed_S Channel Closed NMDA_Receptor_S->Channel_Closed_S Prevents Opening Glutamate_K Glutamate NMDA_Receptor_K NMDA Receptor (Glutamate Site) Glutamate_K->NMDA_Receptor_K Binds Channel_Open Channel Open NMDA_Receptor_K->Channel_Open Opens Channel_Blocked Channel Blocked Channel_Open->Channel_Blocked Blocks Ion Flow Ketamine Ketamine Ketamine->Channel_Open Enters Open Channel & Binds

Figure 1: Mechanisms of NMDA Receptor Antagonism.

cluster_protocol Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology prep Cell Preparation (e.g., cultured neurons or brain slices) patch Establish Whole-Cell Configuration with a Patch Pipette prep->patch clamp Voltage-Clamp Neuron at a Holding Potential (e.g., -70 mV) patch->clamp agonist Apply NMDA Receptor Agonist (e.g., NMDA or Glutamate + Glycine) clamp->agonist record_base Record Baseline NMDA Receptor Current agonist->record_base antagonist Apply Antagonist (Selfotel or Ketamine) record_base->antagonist record_drug Record NMDA Receptor Current in the Presence of the Antagonist antagonist->record_drug washout Washout Antagonist record_drug->washout record_wash Record NMDA Receptor Current after Washout washout->record_wash analysis Data Analysis (e.g., IC50, kinetics, voltage-dependence) record_wash->analysis

Figure 2: Generalized Experimental Workflow.

Experimental Protocols

The primary technique for studying the effects of compounds like Selfotel and Ketamine on NMDA receptor currents is whole-cell patch-clamp electrophysiology . This method allows for the precise measurement of ion flow through the receptor channels in response to agonist and antagonist application.

Objective:

To measure and compare the inhibitory effects of Selfotel and Ketamine on NMDA receptor-mediated currents in neurons.

Materials:
  • Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

  • External (Bath) Solution (example): 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine. pH adjusted to 7.2 with NaOH. To isolate NMDA receptor currents, this solution is often supplemented with antagonists for other ion channels, such as tetrodotoxin (TTX) to block voltage-gated sodium channels, and antagonists for AMPA and kainate receptors (e.g., CNQX).

  • Internal (Pipette) Solution (example): 130 mM CsCl, 10 mM BAPTA (a calcium chelator), 10 mM HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.

  • Agonists: NMDA or Glutamate. Glycine or D-serine is also required as a co-agonist.

  • Antagonists: Selfotel and Ketamine.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.

Procedure:
  • Cell Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices from rodents.

  • Patching: Under a microscope, a glass micropipette filled with the internal solution is brought into contact with a neuron. A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, allowing electrical access to the entire cell.

  • Voltage-Clamp: The neuron's membrane potential is held at a constant value (e.g., -70 mV) using the patch-clamp amplifier. This allows for the direct measurement of currents flowing across the membrane.

  • Baseline Recording: The external solution containing the NMDA receptor agonist (and co-agonist) is perfused over the cell to evoke an inward current. This baseline current is recorded.

  • Antagonist Application: A solution containing the agonist plus a specific concentration of either Selfotel or Ketamine is perfused. The resulting current is recorded. This is repeated for a range of antagonist concentrations to determine the IC50.

  • Washout: The antagonist-containing solution is replaced with the agonist-only solution to observe the reversal of the block.

  • Voltage-Dependence (for Ketamine): The protocol is repeated at different holding potentials (e.g., from -80 mV to +40 mV) to assess the voltage-dependency of the block.

  • Data Analysis: The recorded currents are analyzed to determine the percentage of inhibition at each antagonist concentration. An IC50 curve is then generated. The kinetics of the block (on-rate and off-rate) can also be analyzed from the time course of the current inhibition and recovery.

Conclusion

Selfotel and Ketamine, while both targeting the NMDA receptor, represent two distinct classes of antagonists with fundamentally different mechanisms of action. Selfotel's competitive antagonism at the glutamate binding site contrasts sharply with Ketamine's non-competitive, voltage-dependent open-channel block. This mechanistic divergence underlies their different pharmacological profiles and clinical trajectories. While Selfotel's development was halted, Ketamine has found a new life as a rapid-acting antidepressant, highlighting the nuanced and complex role of NMDA receptor modulation in brain function and disease. Further head-to-head studies under standardized conditions would be invaluable for a more precise quantitative comparison and a deeper understanding of the structure-activity relationships of NMDA receptor antagonists.

References

A Comparative Analysis of CGS 19755 and Ifenprodil in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective efficacy of two N-methyl-D-aspartate (NMDA) receptor antagonists, CGS 19755 and ifenprodil, in preclinical models of ischemic stroke. While both compounds have demonstrated therapeutic potential by mitigating neuronal damage, they exhibit distinct mechanisms of action and have been evaluated in various experimental settings. This document summarizes key quantitative data, details experimental methodologies, and illustrates the relevant signaling pathways to aid in the objective assessment of their performance.

Comparative Efficacy Data

CompoundAnimal ModelIschemia ModelDosing RegimenKey FindingsReference
CGS 19755 RatPermanent Middle Cerebral Artery Occlusion (MCAO)10 mg/kg IV bolus 5 minutes post-occlusionReduced infarct size.[1][1]
RatGlobal Cerebral Ischemia10 mg/kg IP pre- or post-ischemiaReduced calcium-calmodulin binding, improved learning ability post-ischemia.[2][2]
RabbitTransient Focal Cerebral Ischemia (2h occlusion)40 mg/kg IV 10 minutes post-occlusionReduced cortical ischemic edema by 48% and neuronal damage by 76%.[3][3]
Ifenprodil RatTransient Focal Cerebral Ischemia (MCAO)1 mg/kg/h IV infusion for 2 hours, starting 5 min after reperfusionSignificantly reduced total infarct volume.
CatMiddle Cerebral Artery Occlusion0.3-3 mg/kg IV perfusion over 3 hours post-occlusionDose-related reduction in infarcted tissue volume, with a 42% reduction at the highest dose.[4][4]
RatFocal Cerebral IschemiaNot specifiedCombination with flurbiprofen showed significant neuroprotective effect, reducing infarct volume and neurological deficit.[5][5]

Mechanism of Action and Signaling Pathways

CGS 19755 and ifenprodil both target the NMDA receptor, a critical player in the excitotoxic cascade initiated by cerebral ischemia. However, their modes of interaction with the receptor differ significantly.

CGS 19755 is a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] By competing with the excitatory neurotransmitter glutamate, CGS 19755 prevents the over-activation of the receptor, thereby reducing the excessive influx of calcium (Ca2+) into neurons. This mitigates downstream neurotoxic events such as the activation of proteases, lipases, and nitric oxide synthase, as well as mitochondrial dysfunction, ultimately leading to a reduction in neuronal death.

Ifenprodil is a non-competitive antagonist that selectively binds to the NR2B subunit of the NMDA receptor.[6] The NR2B subunit is predominantly found in extrasynaptic NMDA receptors, which are strongly implicated in mediating cell death signals. By selectively inhibiting NR2B-containing receptors, ifenprodil can preferentially block the excitotoxic signaling pathways while potentially preserving the physiological functions of synaptic NMDA receptors containing other subunits. Downstream of NR2B inhibition, there is a reduction in the activation of pro-apoptotic proteins and signaling cascades.[7][8]

cluster_CGS19755 CGS 19755 Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca2+ Influx NMDAR->Ca_influx Activates CGS19755 CGS 19755 CGS19755->NMDAR Competitively Blocks Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death

CGS 19755 competitive antagonism at the NMDA receptor.

cluster_Ifenprodil Ifenprodil Signaling Pathway Glutamate_I Glutamate NMDAR_NR2B NMDA Receptor (NR2B Subunit) Glutamate_I->NMDAR_NR2B Binds Ca_influx_I Ca2+ Influx NMDAR_NR2B->Ca_influx_I Activates Ifenprodil Ifenprodil Ifenprodil->NMDAR_NR2B Selectively Blocks DAPK1 DAPK1 Activation Ca_influx_I->DAPK1 Apoptosis Apoptosis DAPK1->Apoptosis Neuronal_Death_I Neuronal Death Apoptosis->Neuronal_Death_I

Ifenprodil's selective inhibition of the NR2B subunit.

Experimental Protocols

The following is a generalized experimental workflow for evaluating the neuroprotective efficacy of compounds like CGS 19755 and ifenprodil in a rat model of transient focal cerebral ischemia, based on common methodologies described in the literature.

1. Animal Model:

  • Species: Adult male Sprague-Dawley or Wistar rats (250-300g).

  • Acclimation: Animals are housed in a controlled environment (12-hour light/dark cycle, 22-24°C) with free access to food and water for at least one week prior to surgery.

2. Induction of Focal Cerebral Ischemia (Transient MCAO Model):

  • Anesthesia: Anesthesia is induced with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion is maintained for a specific duration (e.g., 90 or 120 minutes).

  • Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion.

  • Physiological Monitoring: Throughout the procedure, physiological parameters such as body temperature, heart rate, and blood pressure are monitored and maintained within a normal range.

3. Drug Administration:

  • Animals are randomly assigned to treatment groups (e.g., vehicle control, CGS 19755, or ifenprodil).

  • The drug or vehicle is administered at a predetermined time point relative to the ischemic insult (e.g., during occlusion or at the onset of reperfusion) via a specific route (e.g., intravenous or intraperitoneal injection).

4. Assessment of Neuroprotection:

  • Neurological Deficit Scoring: At various time points post-ischemia (e.g., 24 hours, 48 hours, 7 days), neurological function is assessed using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement:

    • At the end of the experiment, animals are euthanized, and their brains are removed.

    • The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).

    • The infarct volume is quantified using image analysis software.

start Animal Acclimation surgery Transient MCAO Surgery start->surgery randomization Randomization surgery->randomization drug_admin Drug Administration (CGS 19755, Ifenprodil, or Vehicle) randomization->drug_admin reperfusion Reperfusion drug_admin->reperfusion neuro_assessment Neurological Assessment reperfusion->neuro_assessment infarct_analysis Infarct Volume Analysis neuro_assessment->infarct_analysis end Data Analysis & Comparison infarct_analysis->end

Experimental workflow for preclinical stroke studies.

Conclusion

Both CGS 19755 and ifenprodil have demonstrated significant neuroprotective effects in preclinical models of stroke by targeting the NMDA receptor. CGS 19755 acts as a competitive antagonist, offering broad protection against glutamate-induced excitotoxicity. In contrast, ifenprodil's selectivity for the NR2B subunit presents a more targeted approach, potentially minimizing interference with the physiological functions of other NMDA receptor subtypes.

The lack of direct comparative studies makes it challenging to definitively declare one compound superior to the other. The choice between these or other neuroprotective agents in a research or development context will likely depend on the specific therapeutic window being investigated, the desired safety profile, and the particular aspects of the ischemic cascade being targeted. Further research, including head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the relative therapeutic potential of these two compounds.

References

A Comparative Analysis of the Binding Kinetics of Selfotel and Other Competitive NMDA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of Selfotel (CGS 19755) with other competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The data presented is supported by experimental findings from peer-reviewed literature to assist researchers in understanding the subtle yet significant differences in how these compounds interact with the NMDA receptor.

Quantitative Comparison of Binding Kinetics

The binding kinetics of a drug to its receptor are critical determinants of its pharmacological activity. Key parameters include the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_). While comprehensive kinetic data for Selfotel is limited in publicly available literature, its high affinity is well-documented through its K_d_ and IC_50_ values. The following table summarizes the available binding kinetic data for Selfotel and provides a comparison with other well-characterized competitive NMDA antagonists.

Antagonistk_on_ (M⁻¹s⁻¹)k_off_ (s⁻¹)K_d_ (nM)IC_50_ (nM)Experimental System
Selfotel (CGS 19755) Not ReportedNot Reported9 and 200[1]50[2]Rat Brain Membranes (Radioligand Assay)
24[1]
D-AP7 1.4 x 10⁷20.3Not ReportedNot ReportedMouse Hippocampal Neurons (Voltage Clamp)
LY 235959 1.1 x 10⁶0.2Not ReportedNot ReportedMouse Hippocampal Neurons (Voltage Clamp)

Note: The K_d_ values for Selfotel were determined using radioligand binding assays, while the k_on_ and k_off_ values for D-AP7 and LY 235959 were determined using voltage clamp electrophysiology. Direct comparison of absolute values between different techniques should be made with caution. The two distinct K_d_ values reported for Selfotel may represent binding to different receptor subtypes or states.[1]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed descriptions of the key techniques used to characterize the binding kinetics of NMDA receptor antagonists.

Radioligand Binding Assay

This technique is used to determine the affinity (K_d_) and density (B_max_) of a radiolabeled ligand ("hot" ligand) for a receptor. Competitive binding assays, where a non-labeled compound (like Selfotel) competes with a "hot" ligand, are used to determine the inhibitory constant (K_i_) or the concentration that inhibits 50% of the specific binding (IC_50_).

Protocol Outline:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled NMDA antagonist (e.g., [³H]-CGS 19755) and varying concentrations of the unlabeled competitor drug (e.g., Selfotel).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC_50_ value, which can then be converted to a K_i_ value using the Cheng-Prusoff equation. Saturation binding experiments with the radiolabeled ligand alone are performed to determine its K_d_ and B_max_.

Voltage Clamp Electrophysiology

This electrophysiological technique allows for the measurement of ion currents across the membrane of a cell while holding the membrane potential at a set level. It is a powerful tool for studying the kinetics of ligand-gated ion channels like the NMDA receptor.

Protocol Outline:

  • Cell Preparation: Mouse hippocampal neurons are prepared in culture or acute brain slices.

  • Patch Clamp Recording: A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).

  • Voltage Control: The membrane potential of the neuron is clamped at a specific holding potential (e.g., -60 mV).

  • Drug Application: A solution containing an NMDA receptor agonist (e.g., NMDA) is rapidly applied to the cell to elicit an inward current. Subsequently, a solution containing both the agonist and the antagonist (e.g., D-AP7) is applied.

  • Data Acquisition and Analysis: The changes in the current in response to the application and removal of the antagonist are recorded. The rates of onset and offset of the block are analyzed to determine the association (k_on_) and dissociation (k_off_) rate constants.

Visualizing Key Processes

To better understand the context of these binding kinetics, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Selfotel Selfotel Selfotel->NMDA_Receptor Competitively Blocks Glutamate Binding Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Excitotoxicity Excitotoxicity Signaling_Cascades->Excitotoxicity

Caption: NMDA Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation incubate 2. Incubation (Membranes + Radioligand + Competitor) prep->incubate filter 3. Rapid Filtration (Separation of Bound and Free Ligand) incubate->filter count 4. Scintillation Counting filter->count analyze 5. Data Analysis (IC50/Ki Determination) count->analyze

Caption: Radioligand Binding Assay Workflow.

References

Limited Reproducibility Data on Neuroprotective Agent (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic Acid (PMPA)

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, a critical mechanism in preventing excitotoxic neuronal death, publicly available data on the reproducibility of neuroprotection studies involving (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (PMPA) are scarce. This lack of extensive, peer-reviewed literature makes a direct comparison with alternative neuroprotective agents challenging and highlights a significant gap in the translational pathway of this potentially therapeutic compound.

PMPA's mechanism of action centers on the inhibition of the NMDA receptor, a key player in the glutamate-induced excitotoxicity cascade that leads to neuronal damage in various neurological disorders, including stroke and traumatic brain injury. While the anticonvulsant properties of piperidinecarboxylic acid derivatives are documented, specific and comprehensive studies detailing the neuroprotective efficacy of PMPA, its dose-response relationship in relevant injury models, and direct comparisons with established neuroprotectants are not readily found in the scientific literature.

One study investigated a closely related compound, 2-(phosphonomethyl) pentanedioic acid (2-PMPA), and demonstrated a neuroprotective effect against ketamine-induced neurotoxicity in neuron-glia mixed cultures. The study suggested that glial cells mediate this protective effect.[1] However, this research focuses on a different, albeit structurally similar, molecule and a neurotoxicity model rather than a primary neuroprotection model such as ischemia.

The broader class of NMDA receptor antagonists has been extensively studied for neuroprotection. Compounds like MK-801 (dizocilpine) and various competitive antagonists have shown promise in preclinical models, though their clinical translation has been hampered by significant side effects. The therapeutic potential of PMPA would theoretically lie in a more favorable therapeutic window, but without direct comparative studies, this remains speculative.

Experimental Approaches to Neuroprotection Studies

The evaluation of neuroprotective agents typically involves a combination of in vitro and in vivo models. These experimental protocols are designed to simulate the pathological conditions of neurological injuries and assess the ability of the therapeutic agent to mitigate neuronal damage.

In Vitro Models

In vitro assays provide a controlled environment to study the direct effects of a compound on neuronal cells. A common approach involves inducing excitotoxicity in primary neuronal cultures or cell lines by exposure to high concentrations of glutamate or NMDA. The neuroprotective effect of a compound like PMPA would be assessed by its ability to preserve cell viability, often measured by assays such as:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures the metabolic activity of living cells.

  • LDH (Lactate Dehydrogenase) assay: Measures the release of LDH from damaged cells, an indicator of cytotoxicity.[1]

  • Live/Dead cell staining: Utilizes fluorescent dyes to differentiate between living and dead cells.

In Vivo Models

Animal models are crucial for evaluating the efficacy of a neuroprotective agent in a more complex physiological system. Common models for neuroprotection studies include:

  • Focal Cerebral Ischemia: Often induced by middle cerebral artery occlusion (MCAO), this model mimics the effects of an ischemic stroke.

  • Global Cerebral Ischemia: Typically induced by transient occlusion of the common carotid arteries, this model represents conditions like cardiac arrest.

  • Traumatic Brain Injury (TBI): Can be induced through methods like controlled cortical impact or fluid percussion injury.

In these models, the neuroprotective efficacy is evaluated by measuring:

  • Infarct volume: The volume of dead tissue in the brain.

  • Neurological deficit scores: Standardized scales to assess motor and sensory function.

  • Histological analysis: Examination of brain tissue for signs of neuronal damage and inflammation.

Signaling Pathways in Neuroprotection

The primary signaling pathway relevant to PMPA's neuroprotective action is the glutamate-NMDA receptor pathway. Overactivation of this pathway leads to an excessive influx of calcium ions (Ca2+) into neurons, triggering a cascade of detrimental events.

Excitotoxicity Signaling Pathway Glutamate-NMDA Receptor Excitotoxicity Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Activation leads to Downstream Harmful Downstream Cascades Ca_Influx->Downstream PMPA (2R,4S)-4-(3-phosphonopropyl)- 2-piperidinecarboxylic acid (PMPA) PMPA->Block Block->NMDAR Blocks

Caption: PMPA acts as an antagonist at the NMDA receptor, preventing excessive calcium influx.

Experimental Workflow for a Neuroprotection Study

A typical preclinical study evaluating a novel neuroprotective agent would follow a structured workflow.

Experimental Workflow Preclinical Neuroprotection Study Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy invitro_model Induce Excitotoxicity (e.g., Glutamate Exposure) invitro_treatment Treat with PMPA invitro_model->invitro_treatment invitro_assessment Assess Neuroprotection (Cell Viability, Cytotoxicity) invitro_treatment->invitro_assessment invivo_model Induce Neurological Injury (e.g., MCAO) invitro_assessment->invivo_model Promising results lead to invivo_treatment Administer PMPA invivo_model->invivo_treatment invivo_assessment Evaluate Outcomes (Infarct Volume, Neurological Score) invivo_treatment->invivo_assessment

Caption: A typical workflow for evaluating a neuroprotective agent from in vitro to in vivo models.

Conclusion

While (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid (PMPA) holds theoretical promise as a neuroprotective agent due to its potent and selective NMDA receptor antagonism, the lack of published, peer-reviewed studies on its reproducibility and comparative efficacy presents a significant hurdle for its further development and clinical consideration. The scientific community would benefit from transparent and robust studies that directly compare PMPA with other neuroprotective strategies and provide detailed experimental protocols to allow for independent verification. Without such data, the potential of PMPA in the treatment of acute neurological injuries remains largely unexplored.

References

CGS 19755: A Comparative Analysis of Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the neuroprotective and anticonvulsant properties of the competitive NMDA receptor antagonist, CGS 19755 (Selfotel), across a range of animal models of neurological disorders. This guide provides a comprehensive comparison of the efficacy of CGS 19755, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Summary of Efficacy Data

The therapeutic potential of CGS 19755 has been evaluated in various animal models of central nervous system (CNS) injury and epilepsy. The compound has demonstrated significant neuroprotective and anticonvulsant effects, primarily attributed to its mechanism of action as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The following tables summarize the key quantitative efficacy data from these preclinical studies.

Neuroprotective Efficacy in Ischemia Models
Animal ModelSpeciesAdministration RouteDosage RangeKey Efficacy MetricsReference
Focal Cerebral IschemiaRabbitIntravenous (i.v.)40 mg/kg76% decrease in ischemic neuronal damage; 48% decrease in cortical edema.[1]
StrokeRatIntravenous (i.v.), Intraperitoneal (i.p.)10 - 40 mg/kgDose-dependent neuroprotection.[1][1]
Traumatic Brain InjuryRatIntraperitoneal (i.p.)3 - 30 mg/kgDose-dependent neuroprotection.[1][1]
Global IschemiaGerbilIntraperitoneal (i.p.)10 - 30 mg/kgSignificant neuroprotection when administered up to 4 hours post-occlusion.[1][1]
Anticonvulsant Efficacy in Seizure Models
Animal ModelSpeciesAdministration RouteED₅₀ (Effective Dose, 50%)NotesReference
Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)2.0 mg/kgEffective against generalized tonic-clonic seizures.[2][2]
Maximal Electroshock (MES)RatIntraperitoneal (i.p.)3.8 mg/kgEffective against generalized tonic-clonic seizures.[2][2]
NMDA-induced SeizuresMouseIntraperitoneal (i.p.)~2 mg/kgDirectly antagonizes the effects of the NMDA receptor agonist.[3][3]
Sound-induced SeizuresMouse (DBA/2)Intraperitoneal (i.p.)~2 mg/kgEffective in a genetic model of reflex seizures.[3][3]
Picrotoxin-induced SeizuresNot SpecifiedNot SpecifiedActiveDemonstrates efficacy against seizures mediated by GABA-A receptor antagonism.[2][2]
Pentylenetetrazol (PTZ)-induced SeizuresNot SpecifiedNot SpecifiedWeakly ActiveLess effective in this model of clonic seizures.[2][2]

Mechanism of Action: NMDA Receptor Antagonism

CGS 19755 exerts its pharmacological effects by acting as a potent and selective competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.[4] Under pathological conditions such as ischemia or excessive neuronal excitation, there is an over-activation of NMDA receptors by the excitatory neurotransmitter glutamate. This leads to an excessive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of intracellular events that ultimately result in excitotoxicity and cell death. By competitively binding to the glutamate recognition site on the NMDA receptor, CGS 19755 prevents glutamate from activating the receptor, thereby inhibiting the influx of Ca²⁺ and mitigating the downstream neurotoxic effects.

CGS 19755 Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Channel->Excitotoxicity Leads to CGS19755 CGS 19755 CGS19755->NMDA_R Blocks

Figure 1: Mechanism of action of CGS 19755 as a competitive NMDA receptor antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Focal Cerebral Ischemia Model in Rabbits
  • Animal Model: Male New Zealand White rabbits are used.

  • Anesthesia: Anesthesia is induced and maintained with a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).

  • Surgical Procedure: A ventral midline incision is made in the neck to expose the carotid arteries. The left internal carotid, anterior cerebral, and middle cerebral arteries are occluded using microvascular clips to induce focal ischemia.

  • Drug Administration: CGS 19755 (40 mg/kg) or saline is administered intravenously 10 minutes after the arterial occlusion.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the microvascular clips are removed to allow for reperfusion.

  • Outcome Assessment: Neurological deficit scoring is performed at various time points post-reperfusion. Histopathological analysis of brain tissue is conducted to quantify the extent of neuronal damage and cerebral edema.

Maximal Electroshock (MES) Seizure Test in Mice and Rats
  • Animal Model: Adult male mice (e.g., ICR-CD-1) or rats (e.g., Sprague-Dawley) are used.

  • Drug Administration: CGS 19755 is administered intraperitoneally at various doses. A vehicle control group is also included.

  • Seizure Induction: At the time of predicted peak drug effect (e.g., 30 minutes post-injection), a maximal electrical stimulus is delivered via corneal or ear-clip electrodes using a specialized convulsometer (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 seconds).

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure, which is characteristic of a maximal seizure in this model.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined, and the ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis.

Experimental Workflow cluster_ischemia Focal Ischemia Model cluster_epilepsy MES Seizure Model I_Animal Animal Preparation (Rabbit) I_Surgery Arterial Occlusion I_Animal->I_Surgery I_Drug CGS 19755 or Vehicle (i.v.) I_Surgery->I_Drug I_Reperfusion Reperfusion I_Drug->I_Reperfusion I_Assessment Neurological & Histological Assessment I_Reperfusion->I_Assessment E_Animal Animal Preparation (Mouse/Rat) E_Drug CGS 19755 or Vehicle (i.p.) E_Animal->E_Drug E_Seizure Maximal Electroshock Stimulation E_Drug->E_Seizure E_Endpoint Observe for Tonic Hindlimb Extension E_Seizure->E_Endpoint E_Analysis Calculate ED₅₀ E_Endpoint->E_Analysis

Figure 2: Generalized experimental workflows for ischemia and epilepsy models.

Discussion

The preclinical data strongly support the efficacy of CGS 19755 as a neuroprotective agent in models of ischemic brain injury and as an anticonvulsant in models of generalized and NMDA-mediated seizures. Its consistent performance across different species in the MES test highlights its potential for controlling generalized tonic-clonic seizures. The high potency in models of ischemia suggests a robust capacity to interfere with the excitotoxic cascade.

However, the weaker activity of CGS 19755 in the pentylenetetrazol (PTZ) seizure model suggests a more selective mechanism of action, with less influence on seizure activity primarily mediated by the GABAergic system. It is also important to note that while effective in preclinical models, the translation of these findings to clinical settings has been challenging, with side effects being a significant consideration.[1]

This comparative guide underscores the importance of evaluating therapeutic candidates across a diverse range of animal models to fully characterize their efficacy and potential therapeutic applications. The detailed protocols provided herein serve as a resource for the design of future studies aimed at further elucidating the therapeutic potential of NMDA receptor antagonists in neurological disorders.

References

Confirming the specificity of Selfotel for NMDA receptors over other glutamate receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of available data confirms the high specificity of Selfotel (CGS-19755) for the N-methyl-D-aspartate (NMDA) receptor over other ionotropic glutamate receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of Selfotel's binding affinities, the experimental protocols used for their determination, and an overview of the distinct signaling pathways of these critical central nervous system receptors.

Quantitative Comparison of Selfotel's Binding Affinity

The selectivity of Selfotel is quantitatively demonstrated by its binding affinity (Ki) and inhibitory concentration (IC50) values for NMDA, AMPA, and kainate receptors. The following table summarizes the available data from competitive radioligand binding assays.

Receptor SubtypeLigand Used in AssaySelfotel Ki (nM)Selfotel IC50 (nM)Reference
NMDA Receptor [3H]glycine->100,000[1]
NMDA Receptor [3H]TCP-22,400[1]
AMPA Receptor [3H]AMPA>100,000-[1]
Kainate Receptor -Data not availableData not available

Note: A higher Ki or IC50 value indicates lower binding affinity.

Experimental Protocols

The determination of Selfotel's binding affinity for glutamate receptors is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (Selfotel) to displace a radiolabeled ligand that is known to bind to the target receptor.

Detailed Methodology: Competitive Radioligand Binding Assay for NMDA Receptors

This protocol is adapted from established methods for determining the binding affinity of compounds at the NMDA receptor.

1. Membrane Preparation:

  • Rat forebrains are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 100 µg/mL.

2. Binding Assay:

  • The assay is conducted in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled NMDA receptor ligand (e.g., [3H]CGP 39653 or [3H]TCP), and varying concentrations of Selfotel.

  • To determine non-specific binding, a high concentration of a known NMDA receptor antagonist (e.g., unlabeled CGS-19755) is added to a set of control wells.

  • The plates are incubated at room temperature (e.g., 25°C) for a specific period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value, the concentration of Selfotel that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol can be adapted for AMPA and kainate receptors by using their respective specific radioligands (e.g., [3H]AMPA, [3H]kainate).

Signaling Pathways and Experimental Workflow

The distinct signaling pathways of NMDA, AMPA, and kainate receptors underscore the importance of selective antagonists like Selfotel in dissecting their individual physiological and pathological roles.

Signaling Pathways

NMDA_Signaling Glutamate Glutamate & Glycine/D-Serine NMDA_R NMDA Receptor Glutamate->NMDA_R Mg_Block Mg2+ Block Relief NMDA_R->Mg_Block Depolarization Membrane Depolarization Depolarization->Mg_Block Ca_Influx Ca2+ Influx Mg_Block->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC ERK ERK CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->Gene_Expression

Caption: NMDA Receptor Signaling Pathway.

AMPA_Signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Na_Influx Na+ Influx AMPA_R->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization EPSP Fast Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP

Caption: AMPA Receptor Signaling Pathway.

Kainate_Signaling Glutamate Glutamate Kainate_R Kainate Receptor Glutamate->Kainate_R Na_Ca_Influx Na+/Ca2+ Influx Kainate_R->Na_Ca_Influx G_Protein G-Protein Signaling (Metabotropic) Kainate_R->G_Protein Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization PKC_PLC PKC / PLC Activation G_Protein->PKC_PLC Modulation Modulation of Neurotransmitter Release PKC_PLC->Modulation

Caption: Kainate Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Selfotel Serial Dilutions Compound_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing IC50 & Ki Calculation Scintillation->Data_Processing

Caption: Radioligand Binding Assay Workflow.

References

Unraveling the Side Effect Profiles of NMDA Antagonists: A Comparative Analysis of CGS 19755, Ketamine, and Memantine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal communication, has been a key target for therapeutic intervention in a range of neurological and psychiatric disorders. However, the clinical development of NMDA receptor antagonists has been consistently hampered by a challenging side effect profile, most notably psychotomimetic and cognitive adverse events. This guide provides a comparative analysis of the side effect profiles of the competitive NMDA antagonist CGS 19755 (Selfotel) and other notable NMDA antagonists, including the non-competitive channel blocker ketamine and the low-affinity, uncompetitive antagonist memantine. This analysis is supported by experimental data from clinical trials to aid in the objective evaluation of these compounds.

Comparative Side Effect Profiles

The following tables summarize the reported side effects of CGS 19755, ketamine, and memantine based on data from clinical trials. It is important to note that direct head-to-head comparative trials are limited, and the data presented is a synthesis from separate studies conducted in different patient populations and for various indications.

Central Nervous System (CNS) Side Effects
Side EffectCGS 19755 (Selfotel)KetamineMemantine
Psychotomimetic Effects
HallucinationsFrequent, dose-dependent[1][2][3]Common, especially at higher doses[4]Rare[5]
Agitation/AnxietyFrequent, dose-dependent[1][2][3]Common[6]Infrequent
Paranoia/DeliriumFrequent at higher doses[1][2][3]Can occur, part of "emergence phenomena"[7]Rare
ConfusionFrequent, dose-dependent[1][2][3]Common[4]Common
Cognitive Effects
Difficulty ConcentratingImplied by confusion and deliriumCommon[4]Can occur
Memory ImpairmentNot explicitly detailed but likelyCan occurMay improve cognition in certain populations
Motor and Sensory Effects
DizzinessReported[2]Common[6]Common
Ataxia (impaired coordination)Reported[2]Can occurInfrequent
Nystagmus (involuntary eye movement)Reported[2]Can occurInfrequent
Dysarthria (slurred speech)Reported[2]Common (difficulty speaking)[8]Infrequent
Other CNS Effects
Sedation/SomnolenceCan occur, fluctuating with agitation[3]Common[6]Can occur
Feeling Strange/Weird/LoopyNot explicitly reported in these termsMost common side effect in some studies[7]Infrequent
Systemic Side Effects
Side EffectCGS 19755 (Selfotel)KetamineMemantine
Cardiovascular
HypertensionNot a prominent reported side effectCommon, transient[6]Infrequent
TachycardiaNot a prominent reported side effectCommon, transient[6]Infrequent
Gastrointestinal
Nausea and VomitingReported[2]Common[4]Can occur
Other
HeadacheNot a prominent reported side effectCommon[6]Common
FatigueReported at higher doses[2]Can occurCan occur

Experimental Protocols

CGS 19755 (Selfotel) - Phase IIa Stroke Trial

A multicenter, randomized, double-blind, placebo-controlled, ascending-dose phase IIa study was conducted to evaluate the safety and tolerability of CGS 19755 in patients with acute hemispheric ischemic stroke.[1][9]

  • Participants: Patients treated within 12 hours of stroke onset.

  • Intervention: Intravenous bolus doses of CGS 19755 or placebo. The study employed an ascending-dose design, starting with 1.0 mg/kg. Due to adverse events at 2.0 mg/kg, subsequent single doses of 2.0, 1.75, and 1.5 mg/kg were administered.

  • Assessment of Side Effects: An unblinded safety and monitoring committee evaluated the results at each dose level before proceeding to the next. Adverse experiences were systematically recorded and analyzed for their nature, frequency, and relationship to the administered dose.

Ketamine - Treatment-Resistant Depression Trials

Data on ketamine's side effects are drawn from multiple placebo-controlled, crossover trials in participants with treatment-resistant major depressive disorder or bipolar disorder.[6][7]

  • Participants: Patients with treatment-resistant depression.

  • Intervention: A single subanesthetic-dose intravenous infusion of ketamine (typically 0.5 mg/kg) or placebo (e.g., saline or midazolam).

  • Assessment of Side Effects: Side effects were actively solicited in a standardized manner and monitored over the course of each study. The Clinician-Administered Dissociative States Scale (CADSS) was often used to quantify dissociative symptoms.

Memantine - Alzheimer's Disease and Other Indications

Information on memantine's side effect profile is derived from its clinical use and trials in patients with moderate to severe Alzheimer's disease and other neurological conditions.[5][10]

  • Participants: Primarily elderly patients with dementia.

  • Intervention: Oral administration of memantine, typically titrated to a maintenance dose.

  • Assessment of Side Effects: Adverse events are monitored and recorded throughout the clinical trials and in post-marketing surveillance. The focus is often on tolerability in a vulnerable patient population.

Signaling Pathways and Experimental Workflows

The psychotomimetic and cognitive side effects of NMDA antagonists are believed to stem from the disruption of normal glutamatergic neurotransmission. The following diagrams illustrate the proposed signaling pathway and a general workflow for assessing these side effects in a clinical trial setting.

NMDA_Antagonist_Side_Effects Proposed Signaling Pathway for NMDA Antagonist-Induced Psychosis cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds GABA_Interneuron GABAergic Interneuron NMDA_Receptor->GABA_Interneuron Activates Cognitive_Deficits Cognitive Deficits NMDA_Receptor->Cognitive_Deficits Disrupted Signaling Pyramidal_Neuron Pyramidal Neuron GABA_Interneuron->Pyramidal_Neuron Inhibits Dopamine_Release Increased Dopamine Release Pyramidal_Neuron->Dopamine_Release Stimulates Psychosis Psychotomimetic Effects Dopamine_Release->Psychosis NMDA_Antagonist NMDA Antagonist (e.g., CGS 19755, Ketamine) NMDA_Antagonist->NMDA_Receptor Blocks

NMDA Antagonist Psychosis Pathway

Clinical_Trial_Workflow Experimental Workflow for Assessing NMDA Antagonist Side Effects Patient_Recruitment Patient Recruitment (e.g., Stroke, Depression) Randomization Randomization Patient_Recruitment->Randomization Drug_Administration Drug Administration (NMDA Antagonist or Placebo) Randomization->Drug_Administration Side_Effect_Monitoring Side Effect Monitoring (e.g., CADSS, Adverse Event Reporting) Drug_Administration->Side_Effect_Monitoring Data_Analysis Data Analysis (Incidence, Severity, Dose-Relationship) Side_Effect_Monitoring->Data_Analysis Results Comparative Side Effect Profile Data_Analysis->Results

Clinical Trial Side Effect Assessment

Conclusion

The comparative analysis of the side effect profiles of CGS 19755, ketamine, and memantine highlights a spectrum of tolerability among NMDA receptor antagonists. CGS 19755, a competitive antagonist, exhibits a dose-dependent increase in psychotomimetic and other CNS side effects, which ultimately limited its clinical development.[1][2][3] Ketamine, a non-competitive channel blocker, is also associated with a high incidence of transient psychotomimetic and dissociative effects, though these are often manageable in controlled clinical settings.[4][6][7] In contrast, memantine, a low-affinity, uncompetitive antagonist, demonstrates a significantly better safety profile with a much lower incidence of severe CNS disturbances, leading to its successful clinical use in vulnerable populations.[5]

This comparative overview underscores the critical importance of the mechanism and kinetics of NMDA receptor antagonism in determining the clinical viability of these compounds. Future drug development efforts in this class will need to focus on strategies to dissociate the therapeutic effects from the adverse psychotomimetic and cognitive side effects, potentially through subtype-selective modulation or by targeting allosteric sites on the NMDA receptor complex.

References

Safety Operating Guide

Proper Disposal of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid, a piperidine derivative containing a phosphonic acid group. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for structurally similar organophosphorus compounds and general principles of hazardous waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Hazard Profile Summary

Hazard CategoryPotential EffectPrecautionary Measures
Skin Irritation Causes skin irritation.Wear protective gloves and clothing.[1] In case of contact, wash skin with plenty of soap and water.
Eye Irritation Causes serious eye irritation.Wear safety glasses with side shields.[1] If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area or a fume hood.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention.

Step-by-Step Disposal Protocol

The primary principle for the disposal of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[2][3]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect any solid (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled liquid hazardous waste container. Do not mix this waste with incompatible materials, such as strong oxidizing agents. The first rinse of any contaminated glassware should also be collected as hazardous waste.[3]

Step 2: Labeling of Waste Containers

  • Properly label all waste containers with the words "Hazardous Waste."[4]

  • The label must clearly identify the contents, including the full chemical name: "(2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date the waste was first added to the container.

  • Note any associated hazards (e.g., "Irritant").

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4]

  • The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.

  • Ensure the containers are kept closed except when adding waste.[3]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.[4]

  • Follow all institutional procedures for waste manifest documentation.

  • The waste will be transported to an approved hazardous waste disposal facility for proper treatment and disposal, which may include incineration or other chemical neutralization methods.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid.

G Disposal Workflow for (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Storage & Disposal start Generate Waste (Solid or Liquid) collect_solid Collect Solid Waste in Designated Container start->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container start->collect_liquid Liquid segregate Segregate from Incompatible Waste collect_solid->segregate collect_liquid->segregate label_container Label Container: 'Hazardous Waste' Chemical Name Hazards, Date seal_container Securely Seal Container label_container->seal_container store_saa Store in Satellite Accumulation Area (SAA) contact_ehs Contact Environmental Health & Safety (EHS) store_saa->contact_ehs disposal Professional Disposal via Approved Facility contact_ehs->disposal

Caption: Disposal workflow for (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid.

References

Essential Safety and Operational Guide for Handling (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid. The following table summarizes the required equipment.

Area of Protection Required PPE Specifications and Remarks
Respiratory Protection NIOSH-approved respiratorRequired when handling the substance in powdered form to avoid inhalation of dust. Ensure the respirator is properly fitted.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or goggles, and a face shieldGoggles should be worn to prevent any eye contact. A face shield provides an additional layer of protection.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to protect from skin contact.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust when handling the solid form of the compound.

  • Wash hands thoroughly after handling the substance.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and Exposure Procedures

In the event of an accidental release or exposure, immediate action is necessary to mitigate any potential harm.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for proper disposal.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling (2R,4S)-4-(3-phosphonopropyl)-2-piperidinecarboxylic acid in a laboratory setting.

Safe Handling Workflow prep Preparation & PPE handling Handling in Fume Hood prep->handling exp Experimentation handling->exp decon Decontamination exp->decon disposal Waste Disposal decon->disposal doc Documentation disposal->doc

Caption: Standard laboratory workflow for handling chemical compounds.

Logical Relationship of Safety Measures

The following diagram illustrates the logical relationship between hazard identification and the implementation of control measures.

Hazard Control Logic hazard Identify Hazard (Skin/Eye/Respiratory Irritant) risk Assess Risk (Exposure Potential) hazard->risk controls Implement Controls risk->controls ppe PPE (Gloves, Goggles, Respirator) controls->ppe eng Engineering Controls (Fume Hood) controls->eng admin Administrative Controls (SOPs, Training) controls->admin

Caption: Hierarchy of controls for managing chemical hazards.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'OMe-m7GpppAmpG
Reactant of Route 2
3'OMe-m7GpppAmpG

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.